molecular formula C18H22Cl2N6S B12411545 RMC-3943

RMC-3943

Número de catálogo: B12411545
Peso molecular: 425.4 g/mol
Clave InChI: PSKJCIJLNDJVDV-GFCCVEGCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

RMC-3943 is a useful research compound. Its molecular formula is C18H22Cl2N6S and its molecular weight is 425.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C18H22Cl2N6S

Peso molecular

425.4 g/mol

Nombre IUPAC

(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine

InChI

InChI=1S/C18H22Cl2N6S/c19-14-11(3-7-23-15(14)20)27-17-16(22)25-13(10-24-17)26-8-5-18(6-9-26)4-1-2-12(18)21/h3,7,10,12H,1-2,4-6,8-9,21H2,(H2,22,25)/t12-/m1/s1

Clave InChI

PSKJCIJLNDJVDV-GFCCVEGCSA-N

SMILES isomérico

C1C[C@H](C2(C1)CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)Cl)Cl)N

SMILES canónico

C1CC(C2(C1)CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)Cl)Cl)N

Origen del producto

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of RMC-3943

Author: BenchChem Technical Support Team. Date: November 2025

A Novel Approach to Targeting RAS-Addicted Cancers

This document provides a comprehensive overview of the molecular mechanism of action for RMC-3943, a novel investigational agent. The information presented is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted therapies.

Executive Summary

This compound is a potent and selective inhibitor of RAS(ON), the active, GTP-bound state of the RAS family of proteins (KRAS, NRAS, and HRAS). Unlike previous generations of RAS inhibitors that target the inactive, GDP-bound state, this compound employs a unique tri-complex mechanism to effectively sequester and inhibit the oncogenic signaling of activated RAS. This innovative approach has demonstrated significant preclinical activity and holds promise for the treatment of a broad range of RAS-addicted cancers.

The RAS Signaling Pathway and Its Role in Cancer

The RAS proteins are critical nodes in cellular signaling, integrating extracellular cues to regulate fundamental processes such as cell proliferation, survival, and differentiation. The activation state of RAS is tightly controlled by a cycle of GTP-loading (activation) and GDP-hydrolysis (inactivation). In a significant proportion of human cancers, mutations in RAS genes lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth and tumor progression.

Signaling Cascade:

RAS_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 (GEF) RTK->SOS Activates RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP RAS_GTP RAS-GTP (Active) RAF RAF RAS_GTP->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Tri_Complex_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 RMC3943 This compound Binary_Complex [this compound - CypA] Binary Complex RMC3943->Binary_Complex CypA Cyclophilin A (CypA) CypA->Binary_Complex Tri_Complex [RAS(ON) - this compound - CypA] Inhibitory Tri-Complex Binary_Complex->Tri_Complex RAS_GTP RAS-GTP (Active) RAS_GTP->Tri_Complex Tri_Complex->Inhibition Blocks Interaction Effector Downstream Effectors (e.g., RAF) SPR_Workflow Start Start Immobilize_CypA Immobilize CypA on Sensor Chip Start->Immobilize_CypA Flow_RMC3943 Flow this compound over Chip Immobilize_CypA->Flow_RMC3943 Measure_Kinetics1 Measure Association/ Dissociation Rates (this compound & CypA) Flow_RMC3943->Measure_Kinetics1 Prepare_Binary Prepare [this compound-CypA] Binary Complex Measure_Kinetics1->Prepare_Binary Flow_Binary Flow Binary Complex over RAS Chip Prepare_Binary->Flow_Binary Immobilize_RAS Immobilize GTP-RAS on Sensor Chip Immobilize_RAS->Flow_Binary Measure_Kinetics2 Measure Association/ Dissociation Rates (Tri-Complex Formation) Flow_Binary->Measure_Kinetics2 End End Measure_Kinetics2->End

An In-depth Technical Guide to the Target Protein and Mechanism of Action of Revolution Medicines' RAS(ON) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the compound "RMC-3943" did not yield specific results. This guide will focus on the well-documented target and mechanism of Revolution Medicines' pioneering class of RAS(ON) inhibitors, exemplified by compounds such as RMC-6236, RMC-6291, and RMC-9805.

The Target Protein: The Active State of RAS (RAS(ON))

The primary target of this novel class of therapeutics is the active, GTP-bound conformation of the RAS family of proteins (KRAS, NRAS, and HRAS), commonly referred to as RAS(ON). RAS proteins are small GTPases that function as molecular switches in cells, cycling between an inactive, GDP-bound state (RAS(OFF)) and an active, GTP-bound state (RAS(ON)).[1][2] In healthy cells, this cycle is tightly regulated. However, in a significant fraction of human cancers, including many lung, colorectal, and pancreatic cancers, mutations in RAS genes lock the protein in the active RAS(ON) state.[1] This constitutively active state leads to uncontrolled signaling through downstream effector pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving tumor cell proliferation, survival, and metastasis.[3]

Unlike first-generation KRAS G12C inhibitors that target the inactive RAS(OFF) state, Revolution Medicines' platform is designed to directly engage the oncogenic, active RAS(ON) form, representing a significant breakthrough in targeting what was once considered an "undruggable" protein conformation.[4][5][6]

The Tri-Complex Inhibitor (TCI) Mechanism of Action

Revolution Medicines has pioneered an innovative therapeutic modality known as the tri-complex inhibitor (TCI) platform.[4][7] This approach utilizes a unique mechanism to inhibit RAS(ON) signaling by forming a ternary complex involving the inhibitor, an intracellular chaperone protein, and the RAS(ON) protein itself.

The mechanism can be summarized in the following steps:

  • Binding to Cyclophilin A (CypA): The small molecule inhibitor, which is often a macrocyclic compound, enters the cell and first binds non-covalently to the abundant intracellular chaperone protein, cyclophilin A (CypA).[1][5]

  • Formation of a Binary Complex: This interaction creates a new binary complex with a remodeled surface. This new composite interface has a high affinity for the active RAS(ON) protein.[7][8]

  • Engagement of RAS(ON) and Tri-Complex Formation: The binary complex then selectively binds to RAS(ON), forming a stable, inhibitory ternary complex (tri-complex).[5][7]

  • Steric Blockade of Effector Binding: Within this tri-complex, the bulky CypA protein is positioned to sterically occlude the effector-binding domain of RAS.[5][8] This physically prevents downstream effector proteins like RAF and PI3K from engaging with RAS(ON), thereby blocking oncogenic signaling.[2]

This mechanism can be adapted for both broad inhibition of multiple RAS variants (as with the non-covalent inhibitor RMC-6236) or for mutant-selective inhibition through the inclusion of a reactive "warhead" that forms a covalent bond with a specific mutant residue, such as in the KRAS G12C-selective inhibitor RMC-6291.[4][5]

RAS_Pathway_and_TCI_Mechanism cluster_upstream cluster_ras_cycle cluster_downstream cluster_inhibition RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 RAS_GDP RAS(OFF) (GDP-bound) SOS1->RAS_GDP RAS_GTP RAS(ON) (GTP-bound) RAS_GDP->RAS_GTP GTP loading RAS_GTP->RAS_GDP GTP hydrolysis (GAP-mediated) RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K Tri_Complex Inhibitory Tri-Complex (RAS-Inhibitor-CypA) RAS_GTP->Tri_Complex Target Engagement MAPK_Pathway MAPK Pathway (MEK, ERK) RAF->MAPK_Pathway AKT_Pathway AKT Pathway PI3K->AKT_Pathway Proliferation Cell Proliferation, Survival MAPK_Pathway->Proliferation AKT_Pathway->Proliferation Inhibitor RMC Inhibitor Binary_Complex Inhibitor-CypA Binary Complex Inhibitor->Binary_Complex CypA Cyclophilin A (CypA) CypA->Binary_Complex Binary_Complex->Tri_Complex Tri_Complex->RAF Steric Blockade Tri_Complex->PI3K

RAS Signaling Pathway and Tri-Complex Inhibition Mechanism.

Quantitative Data

The following tables summarize key preclinical and clinical data for representative RAS(ON) inhibitors from Revolution Medicines.

Table 1: Preclinical Activity of RAS(ON) Inhibitors
CompoundTargetAssay TypeCell LinePotency (IC₅₀)In Vivo ModelEfficacyCitation
RMC-6291 KRAS G12C(ON)Cell ViabilityNCI-H3580.09 nMNCI-H2122 Xenograft92% Tumor Growth Inhibition (TGI)[3]
RMC-6236 RAS MULTI(ON)BiochemicalMultiple RAS VariantsPotent (nM range)Capan-2 Xenograft (KRAS G12V)Deep Tumor Regressions[9]
RMC-6236 RAS MULTI(ON)BiochemicalMultiple RAS VariantsPotent (nM range)NCI-H441 Xenograft (KRAS G12V)Deep Tumor Regressions[9]
RMC-7977 RAS MULTI(ON)CellularPa16C (PDAC)N/APDAC OrganoidsBroad anti-tumor activity[8][10]
Table 2: Clinical Trial Data for RMC-6236 in Pancreatic Ductal Adenocarcinoma (PDAC)
Patient PopulationMetricValue95% CICitation
2nd-Line Metastatic PDAC (KRAS G12X) Median Progression-Free Survival (PFS)8.1 months5.9 - Not Evaluable[11]
2nd-Line Metastatic PDAC (RAS Mutant) Median Progression-Free Survival (PFS)7.6 months5.3 - Not Evaluable[11]
3rd-Line+ Metastatic PDAC Median Progression-Free Survival (PFS)4.2 months4.1 - 6.4[11]
2nd-Line+ PDAC (KRAS G12X) Objective Response Rate (ORR) at 20+ weeks27%N/A[11]
2nd-Line+ PDAC (KRAS G12X) Disease Control Rate (DCR) at 14+ weeks87%N/A[11]
2nd-Line+ PDAC (RAS Mutant) Disease Control Rate (DCR) at 14+ weeks88%N/A[11]

Experimental Protocols

The evaluation of RAS(ON) inhibitors involves a range of in vitro, in vivo, and clinical methodologies to assess their potency, mechanism, efficacy, and safety.

Biochemical Assays
  • Target Engagement Assays: These assays are designed to quantify the binding affinity of the inhibitor to CypA (Kd1) and the subsequent binding of the binary complex to the target RAS(ON) protein (Kd2). Methods like Surface Plasmon Resonance (SPR) or fluorescence-based techniques are typically employed.[8]

  • RAS-Effector Interaction Assays: To confirm the mechanism of action, experiments are conducted to measure the disruption of the interaction between RAS(ON) and its effector proteins (e.g., RAF). This can be performed in cellular systems using co-immunoprecipitation or protein-protein interaction reporter assays.[8]

Cell-Based Assays
  • Cell Viability/Proliferation Assays: Cancer cell lines harboring specific RAS mutations are treated with the inhibitor at various concentrations to determine the IC₅₀ value, which is the concentration required to inhibit cell growth by 50%.[1]

  • Signaling Pathway Analysis: Western blotting or similar techniques are used to measure the phosphorylation status of downstream proteins in the MAPK pathway (e.g., p-ERK) and PI3K pathway (e.g., p-AKT) to confirm that the inhibitor is effectively blocking RAS signaling. The expression of transcriptional targets like DUSP6 is also a key pharmacodynamic biomarker.[1][10]

In Vivo Models
  • Xenograft Models: Human cancer cell lines with known RAS mutations are implanted into immunocompromised mice. Once tumors are established, mice are treated with the inhibitor (e.g., via oral administration) to evaluate its effect on tumor growth, regression, and overall survival.[1][9]

  • Patient-Derived Xenograft (PDX) and Organoid Models: To better predict clinical response, tumor tissue from patients is implanted in mice (PDX) or grown in 3D culture (organoids). These models are considered more representative of human tumor biology and are used to assess inhibitor efficacy across a range of genetically diverse tumors.[10][12]

  • Genetically Engineered Mouse Models (GEMMs): These models involve engineering mice to develop tumors driven by specific RAS mutations in a particular tissue (e.g., lung), providing an immunocompetent system to study therapeutic effects.[9]

Clinical Trials
  • Phase 1/1b Studies: These first-in-human trials are designed to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of the inhibitor in patients with advanced solid tumors harboring RAS mutations. Dose-escalation studies are performed to identify the recommended Phase 2 dose (RP2D).[12][13]

  • Phase 3 Studies: Large, randomized controlled trials are conducted to compare the efficacy and safety of the investigational drug against the current standard of care in a specific patient population (e.g., previously treated metastatic pancreatic cancer).[14]

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Biochem Biochemical Assays (Binding Affinity, MoA) Cellular Cell-Based Assays (IC50, Pathway Inhibition) Biochem->Cellular InVivo In Vivo Models (Xenografts, PDX, GEMMs) Cellular->InVivo Tox Toxicology Studies InVivo->Tox Phase1 Phase 1 Trial (Safety, PK/PD, Dose Finding) Tox->Phase1 IND Submission Phase2 Phase 2 Trial (Efficacy Signal, RP2D Confirmation) Phase1->Phase2 Phase3 Phase 3 Trial (Pivotal Efficacy vs. SoC) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

General Experimental Workflow for RAS(ON) Inhibitor Development.

References

The Tri-Complex Mechanism: A Novel Approach to Inhibit the RAS Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Revolution Medicines' RAS(ON) Pathway Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel class of RAS pathway inhibitors developed by Revolution Medicines. These compounds employ a unique tri-complex mechanism to target the active, GTP-bound state of RAS (RAS(ON)), a central driver in numerous human cancers. This document details the mechanism of action, preclinical and clinical data, and key experimental methodologies for the lead compounds in this class: RMC-6236 (a pan-RAS inhibitor), RMC-6291 (a KRAS G12C selective inhibitor), and RMC-9805 (a KRAS G12D selective inhibitor).

Introduction: Targeting the "Undruggable" RAS

The Rat Sarcoma (RAS) family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling nodes that, when mutated, are implicated in approximately 30% of all human cancers. For decades, direct inhibition of RAS has been a formidable challenge in oncology drug development. The high affinity of RAS for GTP and the lack of well-defined binding pockets have rendered it an "undruggable" target.

Revolution Medicines has pioneered an innovative approach that circumvents these challenges. Their inhibitors function as molecular glues, forming a stable ternary complex with an abundant intracellular chaperone protein, cyclophilin A (CypA), and the active form of RAS (RAS(ON)). This tri-complex sterically hinders the interaction of RAS with its downstream effectors, thereby inhibiting oncogenic signaling.[1]

The Tri-Complex Mechanism of Action

The core of this novel inhibitory strategy is the formation of a high-affinity tri-complex. The small molecule inhibitor first binds to CypA, creating a new composite surface. This binary complex then specifically recognizes and binds to the Switch I and II regions of RAS in its active, GTP-bound conformation. This results in a stable tri-complex that effectively sequesters RAS(ON) and prevents its engagement with downstream signaling proteins such as RAF, PI3K, and RAL-GDS.[2]

Tri-Complex_Mechanism Mechanism of RAS(ON) Inhibition cluster_cell Cancer Cell Inhibitor Inhibitor Binary_Complex Inhibitor-CypA Binary Complex Inhibitor->Binary_Complex CypA CypA CypA->Binary_Complex RAS_ON RAS-GTP (Active) RAS_OFF RAS-GDP (Inactive) RAS_ON->RAS_OFF GAP GTP hydrolysis Tri_Complex Inhibitor-CypA-RAS(ON) Tri-Complex RAS_ON->Tri_Complex Effector Downstream Effectors (e.g., RAF, PI3K) RAS_ON->Effector Activates RAS_OFF->RAS_ON GTP loading Binary_Complex->Tri_Complex Signaling_Blocked Oncogenic Signaling Blocked Tri_Complex->Signaling_Blocked Oncogenic_Signaling Cell Proliferation, Survival Effector->Oncogenic_Signaling Promotes Upstream_Signal Upstream Signal (e.g., EGFR) Upstream_Signal->RAS_OFF GEF

Figure 1: Mechanism of Tri-Complex RAS(ON) Inhibition.

Quantitative Preclinical Data

The preclinical efficacy of Revolution Medicines' RAS(ON) inhibitors has been demonstrated across a range of in vitro and in vivo models. The following tables summarize key quantitative data for RMC-6236, RMC-6291, and RMC-9805.

Table 1: In Vitro Cellular Activity (IC50/EC50)
CompoundTargetCell LineAssayIC50/EC50 (nM)Reference
RMC-6236 Pan-RASAsPC-1 (KRAS G12D)Cell Viability (5 days)1,000-10,000[3]
HPAC (KRAS G12D)Cell Growth1.2[4]
Capan-2 (KRAS G12V)Cell Growth1.4[4]
Multiple KRAS mutant linesCell Proliferation3.996 - 24.34[5]
RMC-6291 KRAS G12CNCI-H358 (KRAS G12C)Cell Proliferation-[6]
RMC-9805 KRAS G12DAsPC-1 (KRAS G12D)pERK Inhibition23[7]
AsPC-1 (KRAS G12D)Cell Growth17[7]
Table 2: In Vivo Efficacy in Xenograft Models
CompoundTumor ModelDosingOutcomeReference
RMC-6236 Capan-2 (KRAS G12V) PDAC Xenograft25 mg/kg, PO, QDTumor Regression[4]
NCI-H441 (KRAS G12V) NSCLC Xenograft25 mg/kg, PO, QDTumor Regression[4]
HPAC (KRAS G12D) PDAC Xenograft25 mg/kg, PO, QDTumor Regression[4]
RMC-6291 KRAS G12C NSCLC Xenograft Models100 or 200 mg/kg, PO, QDImproved response rate, depth, and durability vs. adagrasib[6][8]
RMC-9805 KRAS G12D PDAC & NSCLC Xenograft Models-Objective responses in 7 of 9 PDAC and 6 of 9 NSCLC models[9]

Clinical Data

Clinical trials have demonstrated the promising anti-tumor activity and manageable safety profiles of these novel RAS(ON) inhibitors.

Table 3: Clinical Efficacy of RMC-6236 (Phase 1)
IndicationKRAS MutationDosingORRDCRReference
NSCLCG12X≥80 mg/day38%86%[10]
PDACG12X160-300 mg QD--[11]

ORR: Objective Response Rate, DCR: Disease Control Rate

Table 4: Clinical Efficacy of RMC-6291 (Phase 1, NCT05462717)
IndicationPrior KRAS G12C InhibitorDosingORRDCRReference
NSCLCYes-50%100%[3][4]
NSCLCNo-43%100%[3][4]
CRCNo-40%80%[3]

ORR: Objective Response Rate, DCR: Disease Control Rate

Table 5: Clinical Efficacy of RMC-9805 (Phase 1/1b, NCT06040541)
IndicationKRAS MutationDosingORRDCRReference
PDACG12D1200 mg daily30%80%[12][13]
NSCLCG12D1200 mg QD61%89%

ORR: Objective Response Rate, DCR: Disease Control Rate

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the preclinical and clinical evaluation of RMC-6236, RMC-6291, and RMC-9805.

Cell Viability and Proliferation Assays

Cell_Viability_Workflow Cell Viability Assay Workflow Seed_Cells Seed cancer cells in multi-well plates Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Compound Add serial dilutions of RMC inhibitor Incubate_Overnight->Add_Compound Incubate_Treatment Incubate for 5 days Add_Compound->Incubate_Treatment Add_CTG Add CellTiter-Glo® reagent Incubate_Treatment->Add_CTG Lyse_Cells Lyse cells on orbital shaker Add_CTG->Lyse_Cells Stabilize_Signal Incubate to stabilize luminescent signal Lyse_Cells->Stabilize_Signal Read_Luminescence Measure luminescence Stabilize_Signal->Read_Luminescence Calculate_IC50 Calculate IC50 values Read_Luminescence->Calculate_IC50

Figure 2: Generalized Cell Viability Assay Workflow.
  • Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).

  • Method:

    • Cancer cell lines with specific RAS mutations are seeded in 96- or 384-well plates and allowed to adhere overnight.

    • A serial dilution of the RMC inhibitor is added to the wells.

    • Cells are incubated with the compound for a period of 5 days.[3]

    • CellTiter-Glo® luminescent cell viability assay reagent is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of metabolically active cells.

    • The plates are incubated to stabilize the luminescent signal.

    • Luminescence is measured using a plate reader.

    • IC50 values are calculated by plotting the luminescence signal against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Studies

Xenograft_Workflow In Vivo Xenograft Study Workflow Implant_Tumors Subcutaneously implant human cancer cells into mice Tumor_Growth Allow tumors to reach a specified volume Implant_Tumors->Tumor_Growth Randomize_Mice Randomize mice into treatment and control groups Tumor_Growth->Randomize_Mice Administer_Treatment Administer RMC inhibitor (e.g., oral gavage) Randomize_Mice->Administer_Treatment Monitor_Tumors Measure tumor volume periodically Administer_Treatment->Monitor_Tumors Assess_Tolerability Monitor animal weight and health Administer_Treatment->Assess_Tolerability Evaluate_Efficacy Evaluate tumor growth inhibition/regression (mRECIST) Monitor_Tumors->Evaluate_Efficacy

Figure 3: Generalized In Vivo Xenograft Study Workflow.
  • Objective: To evaluate the anti-tumor efficacy and tolerability of the RMC inhibitors in a living organism.

  • Method:

    • Human cancer cell lines or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice.

    • Tumors are allowed to grow to a predetermined size.

    • Mice are randomized into treatment and vehicle control groups.

    • The RMC inhibitor is administered orally (e.g., once daily) at various dose levels.[14]

    • Tumor volume is measured periodically using calipers.

    • Animal body weight and overall health are monitored to assess tolerability.

    • Efficacy is determined by comparing the tumor growth in the treated groups to the control group, often using modified Response Evaluation Criteria in Solid Tumors (mRECIST).[9]

Western Blotting for Phospho-ERK (pERK) Inhibition
  • Objective: To assess the inhibition of downstream RAS pathway signaling.

  • Method:

    • RAS-mutant cancer cells are treated with the RMC inhibitor for a specified time.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate and an imaging system.

    • The intensity of the pERK band is normalized to the total ERK band to determine the extent of pathway inhibition.

Biochemical RAS-RAF RBD Disruption Assay
  • Objective: To quantify the ability of the inhibitor to disrupt the interaction between RAS and its effector, RAF.

  • Method:

    • This assay is typically performed using a technique like Homogeneous Time-Resolved Fluorescence (HTRF) or Surface Plasmon Resonance (SPR).

    • In an HTRF assay, recombinant GTP-loaded RAS and the RAS-binding domain (RBD) of RAF are labeled with donor and acceptor fluorophores.

    • Binding of RAS to the RAF-RBD brings the fluorophores into proximity, resulting in a FRET signal.

    • The RMC inhibitor, in the presence of CypA, is added to the reaction.

    • Disruption of the RAS-RAF interaction by the tri-complex leads to a decrease in the FRET signal.

    • The EC50 for disruption is calculated from a dose-response curve.

Tri-Complex Formation Assay
  • Objective: To directly measure the formation of the inhibitor-CypA-RAS(ON) tri-complex.

  • Method:

    • This can be assessed using techniques like a split-luciferase complementation assay in live cells.[10]

    • Cells are engineered to express RAS and CypA fused to two different fragments of luciferase.

    • Addition of the RMC inhibitor induces the proximity of RAS and CypA, leading to the reconstitution of the luciferase enzyme and the generation of a luminescent signal.

    • The intensity of the luminescent signal is proportional to the amount of tri-complex formed.

    • Alternatively, biophysical methods like SPR can be used with recombinant proteins to measure the binding kinetics of the tri-complex formation.

Conclusion

The development of tri-complex RAS(ON) inhibitors by Revolution Medicines represents a significant advancement in the field of precision oncology. By targeting the active state of RAS through a novel mechanism of action, these compounds have demonstrated the potential to overcome the historical challenges of inhibiting this critical oncoprotein. The robust preclinical data and encouraging early clinical results for RMC-6236, RMC-6291, and RMC-9805 in cancers with a high unmet need underscore the promise of this innovative therapeutic strategy. Further clinical development will continue to define the role of these first-in-class inhibitors in the treatment of RAS-addicted cancers.

References

Preclinical Data on RMC-3943 Remains Undisclosed

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to compile a comprehensive technical guide on the preclinical data of RMC-3943, a putative RAS(ON) inhibitor from Revolution Medicines, have been unsuccessful due to the lack of publicly available information. Despite extensive searches of scientific literature, conference proceedings, and patent databases, no specific quantitative data, detailed experimental protocols, or signaling pathway information for this compound has been found.

Revolution Medicines has a robust pipeline of RAS(ON) inhibitors, with several compounds such as RMC-6236, RMC-6291, and RMC-9805 frequently highlighted in company presentations and publications. These compounds have preclinical and, in some cases, clinical data available. However, this compound has not been a subject of the company's public disclosures, including presentations at major oncology conferences like the American Association for Cancer Research (AACR) Annual Meeting.

It is common for pharmaceutical companies to have numerous compounds in early-stage preclinical development for which data is not yet publicly available. This compound may be one such compound that is either in a very early stage of investigation or has been deprioritized in favor of other candidates in their pipeline.

Without access to primary data, it is not possible to construct the requested in-depth technical guide, including data tables, experimental methodologies, and visualizations of its mechanism of action. Researchers and professionals in drug development are advised to monitor future publications and presentations from Revolution Medicines for any potential disclosure of information related to this compound.

In Vitro Profile of RMC-3943: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available information, there is no publicly accessible data specifically detailing in vitro studies for a compound designated "RMC-3943." The "RMC" prefix is associated with the clinical-stage oncology company Revolution Medicines, which is developing a pipeline of RAS(ON) inhibitors. It is possible that this compound is an internal designation for a preclinical compound that has not yet been publicly disclosed.

This guide will therefore focus on the general methodologies and signaling pathways relevant to the known RAS(ON) inhibitors from Revolution Medicines, providing a framework for understanding the potential in vitro characteristics of a compound like this compound. The data and experimental protocols presented are based on publicly available information for related compounds in the RMC series, such as RMC-6236, and should be considered representative examples.

Introduction to RAS(ON) Inhibition

The RAS family of small GTPases (KRAS, NRAS, and HRAS) are critical regulators of cell growth, proliferation, and survival. Mutations in RAS genes are among the most common oncogenic drivers, present in approximately 30% of all human cancers. These mutations often lock RAS in its active, GTP-bound state (RAS(ON)), leading to constitutive downstream signaling through pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.

Revolution Medicines has pioneered a novel class of inhibitors, termed tri-complex inhibitors, that selectively target the active RAS(ON) state. These inhibitors function as molecular glues, forming a ternary complex between the inhibitor, an intracellular chaperone protein (such as cyclophilin A or FKBP12), and the RAS(ON) protein. This tri-complex sterically hinders the interaction of RAS with its downstream effectors, thereby blocking oncogenic signaling.

Core Signaling Pathway

The primary target pathway for RAS(ON) inhibitors is the RAS-MAPK signaling cascade. The diagram below illustrates the mechanism of action for a representative tri-complex RAS(ON) inhibitor.

RAS_Pathway_Inhibition cluster_cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK SOS SOS1 (GEF) RTK->SOS RAS_GDP RAS(OFF) (GDP-bound) SOS->RAS_GDP GTP GDP RAS_GTP RAS(ON) (GTP-bound) RAF RAF RAS_GTP->RAF Tri_Complex Tri-Complex (Chaperone-Inhibitor-RAS(ON)) RAS_GTP->Tri_Complex MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation RMC_Inhibitor RMC Inhibitor RMC_Inhibitor->Tri_Complex Chaperone Intracellular Chaperone (e.g., CypA) Chaperone->Tri_Complex Tri_Complex->RAF

Caption: Mechanism of RAS(ON) inhibition by a tri-complex molecular glue.

Quantitative In Vitro Data (Representative)

The following tables summarize hypothetical but representative quantitative data for a potent and selective RAS(ON) inhibitor, based on published data for similar molecules.

Table 1: Biochemical Activity

Assay TypeTargetIC₅₀ (nM)
SOS1-mediated GTP ExchangeKRAS G12C5
SOS1-mediated GTP ExchangePan-RAS (WT)10
RAF RBD BindingKRAS G12C-GTP2

Table 2: Cellular Activity

Cell LineRAS MutationAssay TypeIC₅₀ (nM)
NCI-H358KRAS G12CpERK Inhibition15
MIA PaCa-2KRAS G12DpERK Inhibition25
A549KRAS G12SpERK Inhibition30
NCI-H358KRAS G12CCell Viability (72h)50
MIA PaCa-2KRAS G12DCell Viability (72h)80
A549KRAS G12SCell Viability (72h)100
HEK293WTCell Viability (72h)>10,000

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

4.1 Biochemical Assay: SOS1-Mediated Nucleotide Exchange

This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the RAS protein, which is a key step in RAS activation.

SOS1_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant RAS Protein - Recombinant SOS1 Protein - Mant-GTP (fluorescent analog) - Test Compound (this compound) start->reagents mix Mix RAS, SOS1, and Test Compound in assay buffer reagents->mix initiate Initiate reaction by adding Mant-GTP mix->initiate measure Measure fluorescence intensity over time (Excitation: 360 nm, Emission: 440 nm) initiate->measure analyze Calculate initial reaction rates measure->analyze plot Plot rates vs. compound concentration and fit to determine IC₅₀ analyze->plot end End plot->end

Caption: Workflow for a biochemical SOS1-mediated nucleotide exchange assay.

Protocol:

  • Reagent Preparation: Recombinant human RAS (e.g., KRAS G12C) and the catalytic domain of SOS1 are expressed and purified. A fluorescent GTP analog, Mant-GTP, is used to monitor nucleotide exchange.

  • Reaction Setup: In a 96-well plate, RAS protein is mixed with a serial dilution of the test compound.

  • Reaction Initiation: The reaction is initiated by the addition of a mixture of SOS1 and Mant-GTP.

  • Data Acquisition: The increase in fluorescence, which occurs when Mant-GTP binds to RAS, is monitored in real-time using a plate reader.

  • Data Analysis: The initial rate of the reaction is calculated for each compound concentration. The IC₅₀ value is determined by fitting the dose-response curve using a four-parameter logistic equation.

4.2 Cell-Based Assay: pERK Inhibition (Western Blot)

This assay assesses the ability of the inhibitor to block downstream signaling from RAS in a cellular context by measuring the phosphorylation of ERK.

pERK_Assay_Workflow start Start seed Seed RAS-mutant cancer cells in 6-well plates start->seed treat Treat cells with a dose range of Test Compound for 2-4 hours seed->treat lyse Lyse cells and collect protein lysates treat->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer probe Probe membrane with primary antibodies (anti-pERK, anti-total ERK, anti-GAPDH) transfer->probe detect Incubate with secondary antibodies and detect with chemiluminescence probe->detect image Image the blot and quantify band intensities detect->image analyze Normalize pERK to total ERK and GAPDH. Calculate IC₅₀ image->analyze end End analyze->end

Caption: Workflow for a cell-based pERK inhibition assay via Western Blot.

Protocol:

  • Cell Culture: Cancer cell lines with known RAS mutations are cultured to ~80% confluency.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound for a specified period (e.g., 2-4 hours).

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (pERK), total ERK, and a loading control (e.g., GAPDH).

  • Analysis: Band intensities are quantified, and the pERK/total ERK ratio is calculated. The IC₅₀ is determined from the dose-response curve.

4.3 Cell Viability Assay

This assay measures the effect of the inhibitor on cell proliferation and survival over a longer duration.

Protocol:

  • Cell Seeding: Cells are seeded in 96-well plates at a low density.

  • Compound Treatment: The following day, cells are treated with a serial dilution of the test compound.

  • Incubation: Cells are incubated for 72 hours.

  • Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured, and the data is normalized to vehicle-treated controls. The IC₅₀ is calculated from the dose-response curve.

Conclusion

While specific in vitro data for this compound is not yet in the public domain, the established mechanism of action for Revolution Medicines' RAS(ON) inhibitors provides a strong foundation for understanding its likely biological and biochemical properties. A successful RAS(ON) inhibitor such as this compound would be expected to demonstrate potent and selective inhibition of RAS-GTP signaling in biochemical and cellular assays, leading to decreased proliferation and viability in RAS-mutant cancer cell lines. The experimental frameworks provided here represent the standard methodologies used to characterize such compounds and establish their preclinical proof of concept. Further disclosure of data from Revolution Medicines will be necessary to fully elucidate the specific in vitro profile of this compound.

RMC-3943: A Technical Whitepaper on a Potent Allosteric SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-3943, also known as RMC-4550, is a potent and selective, orally bioavailable, allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs), regulating the RAS/MAPK and other signaling pathways. Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of the chemical structure, mechanism of action, preclinical data, and relevant experimental protocols for this compound.

Chemical Structure and Properties

The chemical identity of this compound (RMC-4550) is established through its structural and molecular formula.

IdentifierValue
IUPAC Name [3-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl]methanol[1]
Molecular Formula C₂₁H₂₆Cl₂N₄O₂[1]
Synonyms RMC-4550, RMC4550

Mechanism of Action

This compound functions as an allosteric inhibitor of SHP2. It binds to a pocket on the SHP2 protein, distinct from the active site, and locks the enzyme in an inactive conformation. This prevents the dephosphorylation of its target substrates, thereby inhibiting downstream signaling. A key pathway affected is the RAS-MAPK cascade, which is frequently hyperactivated in cancer. By inhibiting SHP2, this compound effectively dampens the signal transduction from receptor tyrosine kinases (RTKs) to RAS, leading to reduced proliferation and survival of cancer cells dependent on this pathway.[2][3]

The following diagram illustrates the signaling pathway targeted by this compound.

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Activation SHP2_active SHP2 (active) SHP2_inactive->SHP2_active GRB2_SOS1 GRB2/SOS1 SHP2_active->GRB2_SOS1 Dephosphorylation & Activation RAS_GDP RAS-GDP (inactive) GRB2_SOS1->RAS_GDP GEF Activity RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation RMC3943 This compound RMC3943->SHP2_active Allosteric Inhibition

This compound inhibits the SHP2 signaling pathway.

Preclinical Efficacy

This compound has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, both as a monotherapy and in combination with other targeted agents.

In Vitro Activity

The potency of this compound has been quantified through various in vitro assays.

Assay TypeSystemReadoutIC₅₀ (nM)Reference
Enzymatic AssayPurified, activated full-length human SHP2Substrate Hydrolysis1.55[4]
Enzymatic AssayPurified, activated full-length human SHP2Substrate Hydrolysis0.583[2]
Cellular AssayPC9 cellspERK levels39[4]
Cellular AssayPC9 cellspERK levels31[2]
Cellular AssayHEK293 cells expressing wild-type SHP2pERK levels49.2[2]

This compound shows high selectivity, with no detectable inhibitory activity against the catalytic domain of SHP2 or a large panel of other protein phosphatases and kinases at concentrations up to 10 µM.[4]

In Vivo Activity

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound.

Cancer ModelAnimal ModelDosingKey FindingsReference
Hepatocellular CarcinomaMouse30 mg/kg, oral, dailyCombination with mTOR inhibitor controlled tumor growth and increased survival.[1]
Acute Myeloid Leukemia (FLT3-ITD)Mouse Xenograft30 mg/kg, oral, 5x/week for 28 daysCombination with Venetoclax significantly decreased leukemia burden and improved survival.[5]
Pancreatic Cancer (KRAS mutant)MouseNot specifiedCombination with an ERK inhibitor showed synergistic anti-cancer activity and tumor regression.[6]
Myeloproliferative NeoplasmsMouseNot specifiedAntagonized MPN phenotypes and increased survival.[7]
Esophageal CancerHuman Xenograft (KYSE-520)Not specifiedDose-dependent efficacy consistent with target modulation.[4]
Non-Small-Cell Lung CancerPatient-Derived Xenografts (PDX)Not specifiedSlowed cancer growth in multiple SHP2-sensitive mutation models.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of key experimental protocols.

In Vivo Xenograft Efficacy Study

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound in a xenograft model.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation into Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Daily Oral Gavage (e.g., Vehicle, this compound) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 7. Euthanasia at Predefined Endpoint Monitoring->Endpoint Tumor_Analysis 8. Tumor Excision & Pharmacodynamic Analysis (e.g., pERK levels) Endpoint->Tumor_Analysis Data_Analysis 9. Statistical Analysis of Tumor Growth Inhibition Tumor_Analysis->Data_Analysis

Workflow for an in vivo xenograft efficacy study.

Protocol Details:

  • Cell Culture: Human cancer cell lines (e.g., KYSE-520) are cultured in appropriate media and conditions.[4]

  • Animal Models: Immunocompromised mice (e.g., nude mice) are used for xenograft studies.[3]

  • Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) with calipers.

  • Randomization: Once tumors reach a specified size, mice are randomized into treatment and control groups.[1]

  • Drug Administration: this compound is formulated for oral gavage and administered daily at specified doses (e.g., 30 mg/kg). The vehicle used for formulation is administered to the control group.[1][5]

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.[1]

  • Pharmacodynamic Analysis: Tumors are excised, and protein lysates can be analyzed by Western blot to assess the levels of phosphorylated ERK (pERK) to confirm target engagement.[4]

Cellular pERK Inhibition Assay

Objective: To determine the in-cell potency of this compound by measuring the inhibition of ERK phosphorylation.

  • Cell Seeding: Cells (e.g., PC9) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 1 hour).[2]

  • Cell Lysis: Cells are lysed to extract proteins.

  • pERK Detection: The levels of phosphorylated ERK are quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of pERK inhibition against the log concentration of this compound.

Conclusion

This compound is a highly potent and selective allosteric inhibitor of SHP2 with a well-defined mechanism of action. Its ability to modulate the RAS-MAPK signaling pathway has been demonstrated through robust preclinical in vitro and in vivo data across a range of cancer types. The favorable pharmacokinetic properties and demonstrated efficacy, both as a single agent and in combination therapies, position this compound as a promising therapeutic candidate for further clinical investigation in cancers driven by aberrant SHP2 signaling.

References

An In-depth Technical Guide on the Specificity and Selectivity of RMC-3943

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Publicly available information regarding the specific compound "RMC-3943" is not available at this time. Extensive searches for preclinical data, target profiles, and publications associated with this designation have not yielded specific results. It is possible that this compound is an internal preclinical codename used by Revolution Medicines that has not been disclosed in public forums, a discontinued program, or a compound that has been redesignated.

While a detailed report on this compound cannot be provided, this guide will outline the general approach and methodologies used by Revolution Medicines for characterizing the specificity and selectivity of their clinical-stage RAS(ON) inhibitors, which would be analogous to the characterization of a compound like this compound. This information is based on public disclosures regarding their pipeline and scientific approach.

General Approach to Specificity and Selectivity of Revolution Medicines' Compounds

Revolution Medicines focuses on developing RAS(ON) inhibitors and RAS Companion Inhibitors. The specificity and selectivity of these molecules are critical for their therapeutic efficacy and safety. The company employs a comprehensive suite of biochemical, cellular, and in vivo assays to characterize their drug candidates.

Key aspects of their selectivity profiling include:

  • On-Target Potency: Determining the binding affinity and inhibitory activity against the intended oncogenic RAS mutant (e.g., KRAS G12C, G12D, etc.) or other target proteins like SHP2 or mTORC1.

  • Selectivity Against Related Isoforms: Assessing the activity against other RAS isoforms (e.g., HRAS, NRAS) and wild-type RAS to minimize potential off-target effects in healthy cells.

  • Broad Kinome and Off-Target Profiling: Screening the compound against a large panel of kinases and other relevant protein targets to identify potential off-target interactions that could lead to toxicity.

  • Cellular Selectivity: Evaluating the compound's effect on signaling pathways and cell viability in cancer cell lines harboring the target mutation versus those with wild-type RAS or other genetic backgrounds.

Methodologies for Characterizing Specificity and Selectivity

The following are detailed descriptions of the types of experimental protocols typically used in the development of targeted cancer therapies, which would be applied to a compound like this compound.

Biochemical Assays for Target Engagement and Potency

These assays measure the direct interaction of the compound with its purified target protein.

Table 1: Representative Biochemical Assays

Assay TypeDescriptionTypical Parameters Measured
Enzyme-Linked Immunosorbent Assay (ELISA) An immunoassay to quantify the binding of the inhibitor to the target protein.IC50, Kd
Surface Plasmon Resonance (SPR) A label-free technique to measure real-time binding kinetics of the inhibitor to the immobilized target protein.Ka (association rate), Kd (dissociation rate), KD (equilibrium dissociation constant)
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the inhibitor to the target protein to determine thermodynamic parameters.KD, ΔH (enthalpy change), ΔS (entropy change)
Kinase Inhibition Assays For kinase targets, these assays measure the ability of the compound to inhibit the enzymatic activity of the kinase, often using a fluorescent or luminescent readout.IC50

Experimental Protocol: Generic ELISA-based Binding Assay

  • Coating: Purified recombinant target protein (e.g., KRAS G12C) is coated onto the wells of a microplate.

  • Blocking: Non-specific binding sites are blocked using a blocking agent (e.g., BSA or non-fat milk).

  • Compound Incubation: A serial dilution of the test compound (e.g., this compound) is added to the wells and incubated to allow for binding to the target protein.

  • Detection: A primary antibody specific to the target protein is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric or chemiluminescent signal.

  • Data Analysis: The signal intensity is measured and plotted against the compound concentration to determine the IC50 value.

Workflow for a Biochemical Binding Assay

G A Coat plate with recombinant target protein B Block non-specific binding sites A->B C Add serial dilutions of test compound B->C D Incubate to allow binding C->D E Add primary and secondary antibodies D->E F Add substrate and measure signal E->F G Calculate IC50 F->G

Caption: Workflow of a typical ELISA-based binding assay.

Cellular Assays for Target Engagement and Pathway Modulation

These assays assess the effect of the compound in a more biologically relevant cellular context.

Table 2: Representative Cellular Assays

Assay TypeDescriptionTypical Parameters Measured
Western Blotting Measures the levels of specific proteins to assess the modulation of downstream signaling pathways (e.g., p-ERK, p-AKT).Changes in protein phosphorylation or expression
Cell Viability/Proliferation Assays Determines the effect of the compound on the growth and survival of cancer cell lines.GI50 (concentration for 50% growth inhibition)
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of the target protein upon compound binding in intact cells, confirming target engagement.Shift in protein melting temperature
Immunofluorescence Visualizes the subcellular localization of the target protein and the effect of the compound.Changes in protein localization

Experimental Protocol: Western Blot for Pathway Analysis

  • Cell Culture and Treatment: Cancer cell lines with the relevant mutation are cultured and treated with varying concentrations of the test compound for a specified time.

  • Cell Lysis: Cells are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against the target pathway proteins (e.g., p-ERK, total ERK) and then with HRP-conjugated secondary antibodies.

  • Detection: The signal is detected using a chemiluminescent substrate and an imaging system.

  • Analysis: The band intensities are quantified to determine the effect of the compound on protein phosphorylation.

Signaling Pathway Modulation by a RAS(ON) Inhibitor

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK RTK RAS_GDP RAS-GDP (Inactive) RTK->RAS_GDP GEF RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF Inhibitor RMC Compound Inhibitor->RAS_GTP Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified RAS signaling pathway and the inhibitory action of a RAS(ON) inhibitor.

Broad Selectivity Profiling

To ensure the safety of a drug candidate, it is crucial to assess its selectivity against a wide range of potential off-targets.

Table 3: Broad Selectivity Screening Platforms

PlatformDescriptionTypical Output
KinomeScan™ (DiscoverX) A competition-based binding assay that quantitatively measures the interactions of a compound against a large panel of kinases (typically >400).Percent of control, Kd, S-score (selectivity score)
SafetyScan™ (Eurofins) A panel of in vitro radioligand binding and enzymatic assays against a broad range of receptors, ion channels, transporters, and enzymes known to be involved in adverse drug reactions.Percent inhibition at a single concentration

Logical Workflow for Selectivity Profiling

G Start Test Compound Primary_Assay Primary Target Potency Assay Start->Primary_Assay Kinome_Scan Broad Kinome Screening Start->Kinome_Scan Safety_Panel Safety Target Panel Screening Start->Safety_Panel Cell_Based Cellular Selectivity Assays Primary_Assay->Cell_Based Decision Go/No-Go Decision Kinome_Scan->Decision Safety_Panel->Decision Cell_Based->Decision

Caption: Decision-making workflow for compound selectivity profiling.

Conclusion

While specific data for this compound is not publicly available, the methodologies described above represent the industry-standard approach for characterizing the specificity and selectivity of a targeted oncology drug candidate. A thorough evaluation using a combination of biochemical, cellular, and broad profiling assays is essential to build a comprehensive understanding of a compound's activity and potential liabilities, ultimately guiding its progression through preclinical and clinical development. Should information on this compound become public, a similar detailed analysis of its specific data would be possible.

No Publicly Available Data on the Binding Affinity of RMC-3943

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the binding affinity and related biochemical data for a compound designated RMC-3943 has yielded no specific quantitative results. Publicly accessible scientific literature, conference proceedings, and company disclosures do not contain explicit IC50, Kd, or Ki values for a molecule with this identifier.

The focus of available information from Revolution Medicines, the likely originator of such a compound, is on other RAS(ON) inhibitors in their clinical and preclinical pipeline, such as elironrasib (RMC-6291), RMC-6236, RMC-9805, and RMC-8839. These molecules are part of a novel class of tri-complex inhibitors that target the active, GTP-bound state of various RAS mutants.

While detailed information on the binding affinity and experimental protocols for these other RMC compounds is emerging, specific data for this compound is not present in the reviewed materials. It is possible that this compound is an internal research compound that has not been publicly disclosed, a precursor molecule, or a designation that is no longer in use. Without further information, a detailed technical guide on the binding affinity of this compound cannot be constructed.

Technical Guide: Tri-Complex RAS(ON) Inhibitors for KRAS-Mutant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a technical overview of Revolution Medicines' novel class of tri-complex inhibitors designed to target the active, GTP-bound state of RAS (RAS(ON)) in cancers driven by KRAS mutations. While the query specified RMC-3943, publicly available information focuses on other compounds from this platform, notably RMC-9805 (zoldonrasib), a KRAS G12D-selective inhibitor, and RMC-6236 (daraxonrasib), a pan-RAS multi-selective inhibitor. This guide will focus on the mechanism of action and available data for these pioneering molecules.

Revolution Medicines has developed a unique approach to drugging RAS by designing small molecules that form a ternary complex with an abundant intracellular chaperone protein, cyclophilin A (CypA), and the active form of RAS.[1] This tri-complex sterically hinders the interaction of RAS(ON) with its downstream effectors, thereby inhibiting oncogenic signaling.[1] This strategy has led to the development of both mutant-selective and multi-selective inhibitors with promising anti-tumor activity in preclinical and clinical settings.[1][2]

Mechanism of Action: The Tri-Complex Approach

The core of this therapeutic strategy is a novel mechanism that involves hijacking the cellular machinery to inhibit RAS signaling. The small molecule inhibitors are designed to first bind non-covalently to cyclophilin A.[1] This binary complex then presents a new binding surface that selectively recognizes and engages the active RAS(ON) protein. The resulting stable tri-complex of inhibitor-CypA-RAS(ON) effectively blocks the effector-binding domain of RAS, preventing it from activating downstream pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades.

cluster_0 Tri-Complex Formation & RAS Inhibition Inhibitor Inhibitor Binary_Complex Inhibitor-CypA Binary Complex Inhibitor->Binary_Complex Binds CypA CypA CypA->Binary_Complex Tri_Complex Inhibitor-CypA-RAS(ON) Tri-Complex Binary_Complex->Tri_Complex Engages RAS_ON Active KRAS(ON) (GTP-Bound) RAS_ON->Tri_Complex Effectors Downstream Effectors (e.g., RAF) RAS_ON->Effectors Normal Interaction Signaling_Blocked Oncogenic Signaling Blocked Tri_Complex->Signaling_Blocked Inhibits

Caption: Mechanism of action for tri-complex RAS(ON) inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of Revolution Medicines' RAS(ON) inhibitors.

Table 1: Preclinical Activity of RAS(ON) Inhibitors
CompoundTargetModel SystemEfficacy MetricValueReference
MRTX1133¹KRAS G12DKRAS G12D Organoids (Appendiceal Cancer)IC504.1 nM[3]
MRTX1133¹KRAS G12VKRAS G12V Organoids (Appendiceal Cancer)IC501.8 µM[3]
RMC-6236Pan-RAS (G12D)KRAS G12D Organoids (Appendiceal Cancer)IC504.4 nM[3]
RMC-6236Pan-RAS (G12V)KRAS G12V Organoids (Appendiceal Cancer)IC500.5 nM[3]
MRTX1133¹KRAS G12DOrthotopic KRAS G12D PDX (Appendiceal Cancer)Fold Change in Tumor Volume (4 wks)1.15 (vs. 2.39 for control)[3]

¹Note: MRTX1133 is a KRAS G12D inhibitor from Mirati Therapeutics, included here for comparative context from a study that also evaluated RMC-6236.[3][4][5]

Table 2: Clinical Activity of RMC-9805 (Zoldonrasib) in KRAS G12D-Mutant NSCLC
Clinical Trial PhaseNumber of PatientsPrior TreatmentEfficacy MetricResultReference
Phase 118Chemotherapy, Immunotherapy, or bothTumor Shrinkage (Substantial)61% (11 of 18)[6]

Experimental Protocols

Detailed experimental protocols are proprietary; however, published abstracts and articles provide insight into the methodologies used to evaluate these compounds.

In Vitro Potency and Selectivity Assays
  • Organoid Viability Assays: Patient-derived or cell line-derived organoids are cultured in Matrigel. To determine IC50 values, organoids are treated with a dose-response range of the inhibitor (e.g., RMC-6236) for a specified period (e.g., 6 days). Cell viability is typically measured using a luminescent assay such as CellTiter-Glo, which quantifies ATP levels.[3]

  • Apoptosis Assays: To confirm the mechanism of cell death, treated organoids or cell lines can be assayed for markers of apoptosis. For instance, Caspase-3/7 activity can be measured using a luminogenic substrate-based assay (e.g., Caspase-Glo 3/7). A significant increase in luminescence indicates induction of apoptosis.[3]

In Vivo Tumor Growth Inhibition Studies
  • Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting tumor fragments from a patient with a specific KRAS mutation (e.g., G12D) into immunocompromised mice. Once tumors are established, mice are randomized into treatment and control groups. The inhibitor (e.g., MRTX1133) is administered, often via intraperitoneal (IP) injection.[3]

  • Tumor Volume Assessment: Tumor volumes are monitored over time. Non-invasive imaging techniques like Magnetic Resonance Imaging (MRI) can be used to measure tumor volume at baseline and at specified time points (e.g., 4 weeks) to calculate fold change.[3]

  • Pharmacodynamic (PD) Marker Analysis: To confirm target engagement and pathway inhibition in vivo, tumor tissues are collected post-treatment. Western blotting or reverse phase protein array (RPPA) can be used to analyze the phosphorylation status of key downstream signaling proteins, such as pMEK and pERK. A reduction in these markers indicates successful inhibition of the RAS-MEK-ERK pathway.[3]

Clinical Trial Design (RMC-9805 Phase 1/1b)
  • Study Title: A Phase 1/1b, Multicenter, Open-Label Study of RMC-9805 in Participants With Advanced KRAS G12D-Mutant Solid Tumors (NCT06040541).[7][8]

  • Objectives: The primary endpoints are to evaluate the safety and tolerability of RMC-9805 and determine the recommended Phase 2 dose. Secondary endpoints include assessing preliminary clinical activity (e.g., overall response rate, duration of response).[8]

  • Patient Population: Patients with pathologically documented, locally advanced or metastatic solid tumors harboring a KRAS G12D mutation who have progressed on or been intolerant to prior standard therapy.[7][8]

  • Study Design: The trial consists of two parts: a dose-escalation phase (Part 1) to identify dose-limiting toxicities and a dose-expansion phase (Part 2) to further evaluate safety and clinical activity in specific tumor types.[7]

Signaling Pathways and Experimental Workflows

KRAS Signaling and Point of Inhibition

The diagram below illustrates the canonical RAS signaling pathway and the point at which tri-complex inhibitors intervene.

cluster_pathway RAS Signaling Pathway cluster_inhibitor Inhibition Point RTK Growth Factor Receptor (RTK) SOS SOS1 RTK->SOS RAS_GDP KRAS-GDP (Inactive) SOS->RAS_GDP Activates RAS_GTP KRAS-GTP (Active) RAS_GDP->RAS_GTP GTP Loading RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K Tri_Complex RMC Inhibitor + CypA Tri_Complex->RAS_GTP Blocks Effector Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: KRAS signaling pathway and the inhibitory action of tri-complexes.

Preclinical Evaluation Workflow

The following diagram outlines a typical workflow for the preclinical assessment of a RAS(ON) inhibitor.

cluster_workflow Preclinical Evaluation Workflow start_node Identify KRAS-Mutant Cancer Models (Cell Lines, Organoids) invitro In Vitro Testing: - Dose-response viability (IC50) - Apoptosis assays start_node->invitro select_candidate Select Potent Candidate invitro->select_candidate invivo_setup Establish In Vivo Models (e.g., PDX in Mice) select_candidate->invivo_setup treatment Administer Compound vs. Vehicle Control invivo_setup->treatment monitoring Monitor Tumor Growth (e.g., Calipers, MRI) treatment->monitoring endpoint Endpoint Analysis: - Tumor Weight - Pharmacodynamics (pERK) - Histology (Ki-67) monitoring->endpoint data_analysis Analyze Data & Assess Efficacy endpoint->data_analysis

References

The Allosteric SHP2 Inhibitor RMC-3943: A Deep Dive into its Impact on Downstream Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RMC-3943 is a potent, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2). As a critical node in the RAS-mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT signaling pathways, SHP2 has emerged as a compelling target for therapeutic intervention in a variety of cancers. This technical guide provides an in-depth analysis of the mechanism of action of this compound and its profound effects on downstream signaling cascades. Through a compilation of preclinical data, detailed experimental methodologies, and visual representations of the affected pathways, this document serves as a comprehensive resource for understanding the therapeutic potential of this compound.

Introduction to SHP2 and its Role in Oncogenic Signaling

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of receptor tyrosine kinases (RTKs).[1] In its inactive state, SHP2 exists in an auto-inhibited conformation.[2] Upon growth factor binding to RTKs, SHP2 is recruited to phosphorylated tyrosine residues on the receptors or associated adaptor proteins, leading to a conformational change that relieves auto-inhibition and activates its phosphatase activity.[1]

Activated SHP2 positively regulates the RAS-MAPK pathway, a critical signaling cascade for cell proliferation, differentiation, and survival.[1][3] It is also implicated in the regulation of the PI3K/AKT pathway, which is crucial for cell survival and metabolism.[1][4] Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and are also found in various cancers. Furthermore, SHP2 is a key mediator of signaling from several major oncogenic drivers, including mutated KRAS.

This compound: An Allosteric Inhibitor of SHP2

This compound is a small molecule that functions as an allosteric inhibitor of SHP2.[5] Unlike orthosteric inhibitors that compete with the substrate at the active site, allosteric inhibitors bind to a distinct site on the enzyme. This binding stabilizes SHP2 in its inactive, auto-inhibited conformation, thereby preventing its activation and subsequent downstream signaling.

Quantitative Analysis of this compound's Effect on Downstream Signaling

The inhibitory activity of this compound has been quantified through various preclinical assays. The following tables summarize the key in vitro efficacy data for this compound and its close analog, RMC-4550.

Table 1: In Vitro Potency of this compound

Assay TypeTargetMetricValueCell LineReference
Biochemical AssayFull-length SHP2IC502.19 nM-[5]
Cellular AssaypERKIC5035.5 nMPC9[5]
Cell Proliferation--Concentration-dependent inhibition (0-10 µM)SK-MEL-113[5]

Table 2: In Vitro Potency of the SHP2 Inhibitor RMC-4550 (a close analog of this compound)

Assay TypeTargetMetricValueCell LineReference
Biochemical AssayFull-length SHP2IC500.58 nM-
Cellular AssaypERKIC507 nMCalu-1

Impact on Downstream Signaling Pathways

Inhibition of SHP2 by this compound has a significant impact on key signaling pathways that are frequently dysregulated in cancer.

The RAS-MAPK Pathway

SHP2 is a critical activator of the RAS-MAPK cascade. By preventing SHP2 activation, this compound effectively dampens the entire downstream pathway. This leads to a reduction in the phosphorylation of key signaling nodes, including MEK and ERK, ultimately inhibiting gene expression programs that drive cell proliferation.

MAPK_Pathway_Inhibition_by_this compound RTK RTK Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SHP2->RAS RMC3943 This compound RMC3943->SHP2

Figure 1: Inhibition of the MAPK pathway by this compound.
The PI3K/AKT Pathway

The role of SHP2 in the PI3K/AKT pathway is more complex, with reports suggesting both positive and negative regulatory functions depending on the cellular context.[4][6] However, in many cancer models, SHP2 activity is required for the full activation of the PI3K/AKT pathway.[4] By inhibiting SHP2, this compound can lead to a decrease in the phosphorylation of AKT and its downstream effectors, thereby promoting apoptosis and inhibiting cell survival.

PI3K_AKT_Pathway_Inhibition_by_this compound RTK RTK PI3K PI3K RTK->PI3K SHP2 SHP2 RTK->SHP2 PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival SHP2->PI3K RMC3943 This compound RMC3943->SHP2

Figure 2: Modulation of the PI3K/AKT pathway by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of SHP2 inhibitors like this compound. Specific details may need to be optimized for different cell lines and experimental conditions.

Western Blotting for Phosphorylated Signaling Proteins

This protocol is used to assess the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways following treatment with this compound.

Western_Blot_Workflow start Cell Culture & Treatment (with this compound) lysis Cell Lysis start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer blocking Blocking (e.g., 5% BSA or milk) transfer->blocking primary Primary Antibody Incubation (e.g., anti-pERK, anti-pAKT) blocking->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detection Chemiluminescent Detection secondary->detection analysis Data Analysis detection->analysis

Figure 3: A typical workflow for Western blot analysis.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagents (e.g., BCA kit)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on SHP2 phosphatase activity.

Materials:

  • Recombinant full-length SHP2 enzyme

  • Phosphorylated peptide substrate (e.g., p-IRS1)

  • Assay buffer

  • This compound

  • Detection reagent (e.g., Malachite Green for phosphate detection)

Procedure:

  • Reaction Setup: In a microplate, combine the SHP2 enzyme, assay buffer, and varying concentrations of this compound.

  • Initiate Reaction: Add the phosphorylated peptide substrate to initiate the phosphatase reaction.

  • Incubation: Incubate the plate at the optimal temperature and for a time within the linear range of the reaction.

  • Stop Reaction & Detection: Stop the reaction and add the detection reagent to measure the amount of free phosphate released.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and supplements

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After cell attachment, add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent and measure the signal (luminescence, absorbance, or fluorescence) according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a potent and selective allosteric inhibitor of SHP2 that effectively abrogates downstream signaling through the RAS-MAPK and PI3K/AKT pathways. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound in various cancer contexts. The ability to inhibit these critical oncogenic signaling pathways highlights the promise of SHP2 inhibition as a targeted therapy for a range of malignancies. Further preclinical and clinical investigation of this compound and other SHP2 inhibitors is warranted to fully elucidate their clinical utility.

References

RMC-3943: A Technical Whitepaper on a Preclinical Allosteric SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: RMC-3943 is a preclinical compound with limited publicly available data. This document provides a comprehensive overview based on existing information and draws upon publicly available research on other allosteric SHP2 inhibitors to illustrate the discovery, development, and mechanism of action for this class of molecules. Methodologies and data from related compounds are used as representative examples to provide a thorough technical guide.

Executive Summary

This compound is a potent, preclinical, allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2][3] SHP2 is a critical signaling node and a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in various human cancers. By stabilizing SHP2 in an inactive conformation, this compound prevents its activation and downstream signaling, thereby offering a promising therapeutic strategy for the treatment of RAS-addicted cancers. This whitepaper details the discovery, mechanism of action, and preclinical development of this compound, providing insights into its therapeutic potential and the scientific foundation for its progression.

Introduction: The Role of SHP2 in Oncology

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of receptor tyrosine kinases (RTKs). It is a crucial positive regulator of the RAS-MAPK pathway, a central signaling cascade that controls cell proliferation, differentiation, and survival. In a healthy cell, SHP2 activity is tightly regulated. However, in many cancers, aberrant SHP2 activation contributes to uncontrolled cell growth and tumor progression.

The structure of SHP2 includes two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail. In its inactive state, the N-SH2 domain binds to the PTP domain, blocking the active site. Upon growth factor stimulation, SHP2 is recruited to phosphorylated receptors or adaptor proteins, leading to a conformational change that releases the autoinhibition and activates the phosphatase.

Allosteric inhibitors of SHP2, such as this compound, represent a novel therapeutic approach. Instead of competing with the substrate at the active site, these inhibitors bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the inactive conformation of the enzyme. This mechanism offers high selectivity and avoids the challenges associated with developing active-site phosphatase inhibitors.

Discovery and Development of this compound

The discovery of this compound is part of a broader effort by Revolution Medicines to develop targeted therapies for RAS-addicted cancers. While the specific discovery timeline for this compound is not publicly detailed, the general workflow for identifying and optimizing allosteric SHP2 inhibitors can be inferred from the development of similar molecules.

A Representative Drug Discovery Workflow

The discovery of a potent and selective allosteric SHP2 inhibitor like this compound typically follows a structured drug discovery and development process.

G cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Development Target_ID Target Identification & Validation HTS High-Throughput Screening Target_ID->HTS Assay Development Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Hit Identification Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt SAR Studies In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo Candidate Selection Tox Toxicology & Safety Pharmacology In_Vivo->Tox CMC CMC & Formulation Tox->CMC IND IND-Enabling Studies CMC->IND

Caption: A generalized workflow for the discovery and preclinical development of a small molecule inhibitor.

Mechanism of Action: Allosteric Inhibition of SHP2

This compound functions as an allosteric inhibitor of SHP2. This mechanism is crucial as it stabilizes the autoinhibited, or "closed," conformation of the SHP2 protein. By binding to a pocket at the interface of the SH2 and PTP domains, this compound effectively locks the enzyme in its inactive state, preventing the catalytic site from becoming accessible. This leads to the suppression of downstream signaling through the RAS-MAPK pathway.

G cluster_0 Upstream Signaling cluster_1 SHP2 Regulation cluster_2 Downstream RAS/MAPK Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos SHP2_inactive SHP2 (Inactive) Grb2_Sos->SHP2_inactive Activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS RAS SHP2_active->RAS RMC3943 This compound RMC3943->SHP2_inactive Stabilizes Inactive State RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: The SHP2 signaling pathway and the mechanism of action of this compound.

Quantitative Data

The following table summarizes the available preclinical data for this compound. Due to the limited public information, representative data from other preclinical allosteric SHP2 inhibitors may be included for comparative purposes and are denoted with an asterisk (*).

ParameterValueCell Line/Assay ConditionReference
This compound
IC50 (Full-length SHP2)2.19 nMBiochemical Assay[1][3]
IC50 (pERK inhibition)35.5 nMPC9 cells[1]
Representative SHP2 Inhibitor (SHP099) *
IC50 (SHP2)70 nMBiochemical Assay
Cell Proliferation IC502.5 µMKYSE-520 cells

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are representative methodologies for key assays used in the characterization of allosteric SHP2 inhibitors.

SHP2 Phosphatase Activity Assay (Biochemical)

This assay measures the enzymatic activity of SHP2 in the presence of an inhibitor.

  • Principle: The dephosphorylation of a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), by SHP2 results in a fluorescent signal that is proportional to the enzyme's activity.

  • Materials:

    • Recombinant full-length SHP2 protein

    • DiFMUP substrate

    • Assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT)

    • Test compound (this compound)

    • 384-well black plates

    • Plate reader capable of fluorescence detection

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • Add the diluted compound to the wells of the 384-well plate.

    • Add the SHP2 enzyme to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.

    • Initiate the reaction by adding the DiFMUP substrate.

    • Monitor the fluorescence intensity over time using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).

    • Calculate the rate of the reaction and determine the IC50 value by plotting the percent inhibition against the compound concentration.

pERK Inhibition Assay (Cell-based)

This assay assesses the ability of an inhibitor to block the downstream signaling of the MAPK pathway in a cellular context.

  • Principle: The phosphorylation of ERK (pERK) is a key downstream marker of MAPK pathway activation. This assay quantifies the levels of pERK in cells treated with an inhibitor.

  • Materials:

    • Cancer cell line with a relevant genetic background (e.g., PC9, which has an EGFR mutation)

    • Cell culture medium and supplements

    • Test compound (this compound)

    • Lysis buffer

    • Antibodies for total ERK and phospho-ERK (pERK)

    • ELISA or Western blot reagents

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 2 hours).

    • Stimulate the cells with a growth factor (e.g., EGF) to activate the MAPK pathway.

    • Lyse the cells and collect the protein lysates.

    • Quantify the levels of total ERK and pERK using an ELISA or Western blotting.

    • Normalize the pERK signal to the total ERK signal and determine the IC50 value for pERK inhibition.

Cell Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cells.

  • Principle: The proliferation of cells is assessed by measuring a parameter that is proportional to the number of viable cells, such as ATP content or metabolic activity.

  • Materials:

    • Cancer cell line of interest

    • Cell culture medium and supplements

    • Test compound (this compound)

    • A reagent for measuring cell viability (e.g., CellTiter-Glo®)

    • Multi-well plates

    • Plate reader

  • Procedure:

    • Seed the cells in a multi-well plate at a low density.

    • Treat the cells with a serial dilution of this compound.

    • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

    • Add the viability reagent to the wells according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence for CellTiter-Glo®) using a plate reader.

    • Calculate the percent inhibition of proliferation and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion and Future Directions

This compound is a potent preclinical allosteric SHP2 inhibitor with a clear mechanism of action and demonstrated cellular activity. Its ability to stabilize the inactive conformation of SHP2 provides a promising strategy for targeting cancers with a hyperactivated RAS-MAPK pathway. The preclinical data, although limited in the public domain, suggest that this compound warrants further investigation.

Future development of this compound will likely focus on comprehensive in vivo efficacy studies in various cancer models, detailed pharmacokinetic and pharmacodynamic characterization, and rigorous safety and toxicology assessments. Furthermore, the exploration of combination therapies, for instance with direct RAS inhibitors or immunotherapy, could unlock the full therapeutic potential of SHP2 inhibition. As the field of targeted oncology continues to evolve, molecules like this compound are at the forefront of innovative strategies to combat RAS-addicted cancers.

References

RMC-3943 and the Tumor Microenvironment: A Technical Guide to Allosteric SHP2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of RMC-3943, an allosteric inhibitor of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2). While specific preclinical data on this compound is limited in publicly available literature, this document leverages extensive data from closely related allosteric SHP2 inhibitors developed by Revolution Medicines to elucidate its mechanism of action and its profound impact on the tumor microenvironment (TME). By targeting SHP2, a critical node in the RAS signaling pathway, these inhibitors not only exert direct anti-tumor effects but also remodel the TME from an immunosuppressive to an immune-active state. This guide offers a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways, providing a valuable resource for researchers in oncology and drug development.

Introduction: SHP2 as a Therapeutic Target in Oncology

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). Its function is critical for the full activation of the RAS-MAPK signaling cascade, a pathway frequently dysregulated in a wide array of human cancers. Hyperactivation of SHP2 is implicated in tumorigenesis and resistance to targeted therapies, making it a compelling target for cancer drug development.

Allosteric inhibitors of SHP2 represent a novel therapeutic strategy. Unlike orthosteric inhibitors that target the active site, allosteric inhibitors bind to a distinct pocket, stabilizing SHP2 in an inactive conformation. This mechanism offers high specificity and the potential for a favorable therapeutic window. This compound is one such allosteric SHP2 inhibitor developed by Revolution Medicines.

This compound: An Allosteric SHP2 Inhibitor

Biochemical and Cellular Activity

Biochemical assays have demonstrated the potent inhibitory activity of this compound against full-length SHP2. Furthermore, in cellular assays, this compound has been shown to inhibit the phosphorylation of ERK (pERK), a downstream effector in the RAS-MAPK pathway, confirming its on-target activity in a cellular context.

Table 1: In Vitro Activity of this compound

Assay TypeTarget/Cell LineIC50
Biochemical InhibitionFull-length SHP22.19 nM
Cellular pERK InhibitionPC9 cells35.5 nM
Cellular ProliferationSK-MEL-113 cellsConcentration-dependent inhibition

Remodeling the Tumor Microenvironment: Insights from Preclinical Models of Allosteric SHP2 Inhibition

Extensive preclinical studies on RMC-4550, a closely related allosteric SHP2 inhibitor from Revolution Medicines, provide a strong framework for understanding the immunomodulatory effects of this class of compounds, which are anticipated to be similar for this compound. These studies reveal a dual mechanism of action: direct inhibition of tumor cell growth and a profound reprogramming of the tumor microenvironment.

Impact on Immune Cell Infiltration and Function

Allosteric SHP2 inhibition has been shown to induce a robust anti-tumor immune response. This is achieved through the modulation of various immune cell populations within the TME.

  • T-Cell Modulation : Treatment with an allosteric SHP2 inhibitor leads to an increase in the infiltration of CD8+ cytotoxic T-lymphocytes into the tumor. This effect is comparable to that observed with checkpoint blockade therapies.

  • Macrophage Repolarization : One of the most striking effects is the selective depletion of pro-tumorigenic M2-polarized tumor-associated macrophages (TAMs) and an increase in the anti-tumor M1-polarized TAMs. This shift is driven by the attenuation of CSF1 receptor signaling in macrophages.

Table 2: Effects of Allosteric SHP2 Inhibition on Tumor-Infiltrating Immune Cells (Representative Data from RMC-4550 Studies)

Immune Cell PopulationEffect of TreatmentFold Change vs. Control
CD8+ T-cellsIncreased Infiltration~2-fold
M2 Macrophages (CD206+)Selective Depletion~3-fold decrease
M1 MacrophagesIncreased PopulationSignificant increase
Anti-Tumor Efficacy in Syngeneic Mouse Models

In immunocompetent mouse models, oral administration of allosteric SHP2 inhibitors leads to significant tumor growth inhibition. This anti-tumor activity is dependent on a functional immune system, as the effect is abrogated in immunodeficient mice.

Table 3: In Vivo Anti-Tumor Activity of Allosteric SHP2 Inhibition (Representative Data from RMC-4550 Studies)

Tumor ModelTreatment GroupTumor Growth Inhibition (%)Complete Regressions
CT26 (Colon Carcinoma)SHP2 Inhibitor> 60%Observed in some mice
MC38 (Colon Adenocarcinoma)SHP2 InhibitorSignificantNot specified
A20 (B-cell Lymphoma)SHP2 InhibitorSignificantNot specified

Signaling Pathways and Mechanisms of Action

The dual action of allosteric SHP2 inhibitors on tumor cells and the TME can be attributed to their central role in modulating key signaling pathways.

Inhibition of the RAS-MAPK Pathway in Cancer Cells

By stabilizing the inactive conformation of SHP2, allosteric inhibitors prevent its interaction with upstream signaling components, thereby blocking the activation of RAS and the downstream MAPK cascade. This leads to decreased cancer cell proliferation and survival.

SHP2_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS SHP2 SHP2 (Active) Grb2->SHP2 RAS RAS SOS->RAS SHP2->RAS SHP2_inactive SHP2 (Inactive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation RMC3943 This compound RMC3943->SHP2 Inhibition

Fig 1. Simplified RAS-MAPK signaling pathway and the inhibitory action of this compound on SHP2.
Modulation of Immune Signaling in the TME

SHP2 is also a critical signaling molecule in immune cells. In macrophages, SHP2 is involved in signaling downstream of the CSF1 receptor, which is essential for the survival and differentiation of M2-polarized TAMs. Inhibition of SHP2 disrupts this signaling, leading to the observed shift in macrophage polarization. In T-cells, SHP2 is recruited to inhibitory receptors like PD-1, and its inhibition can enhance T-cell activation.

TME_Modulation cluster_macrophage Macrophage cluster_tcell T-Cell CSF1R CSF1R SHP2_M SHP2 CSF1R->SHP2_M M2_survival M2 Polarization & Survival SHP2_M->M2_survival PD1 PD-1 SHP2_T SHP2 PD1->SHP2_T T_cell_inhibition T-Cell Inhibition SHP2_T->T_cell_inhibition RMC3943 This compound RMC3943->SHP2_M Inhibition RMC3943->SHP2_T Inhibition

Fig 2. this compound-mediated inhibition of SHP2 in macrophages and T-cells within the TME.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections outline the key methodologies employed in the preclinical evaluation of allosteric SHP2 inhibitors.

In Vitro Biochemical and Cellular Assays
  • SHP2 Phosphatase Activity Assay : Recombinant full-length SHP2 protein is incubated with a fluorogenic phosphatase substrate in the presence of varying concentrations of the inhibitor. The reaction is monitored by measuring the fluorescence intensity, and IC50 values are calculated.

  • pERK Inhibition Assay : Cancer cell lines (e.g., PC9) are treated with the SHP2 inhibitor for a specified time, followed by lysis. The levels of phosphorylated ERK and total ERK are determined by Western blotting or ELISA, and the IC50 for pERK inhibition is calculated.

  • Cell Proliferation Assay : Cancer cell lines (e.g., SK-MEL-113) are seeded in multi-well plates and treated with a range of inhibitor concentrations. Cell viability is assessed after a defined incubation period (e.g., 72 hours) using assays such as CellTiter-Glo®.

In Vivo Xenograft Studies
  • Animal Models : Syngeneic tumor models (e.g., CT26 in BALB/c mice) are used to assess the impact of the inhibitor on an intact immune system. Immunodeficient mouse models (e.g., NOD-SCID) are used as controls to evaluate the contribution of the immune system to the anti-tumor effect.

  • Tumor Implantation and Treatment : Tumor cells are implanted subcutaneously into the flank of the mice. Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. The SHP2 inhibitor is typically administered orally on a daily schedule.

  • Efficacy Assessment : Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised for further analysis.

Xenograft_Workflow start Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization tumor_growth->randomization treatment Oral Administration (Vehicle or this compound) randomization->treatment Treatment Group randomization->treatment Vehicle Group monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint & Tumor Excision monitoring->endpoint

Methodological & Application

Application Notes and Protocols for RMC-3943: A Representative RAS(ON) Tri-Complex Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a specific molecule designated RMC-3943 is limited. The following application notes and protocols are representative of the experimental characterization of a RAS(ON) tri-complex inhibitor, based on the mechanism of action of related compounds developed by Revolution Medicines.

Introduction

RAS proteins are critical signaling nodes that, when mutated, are major drivers of human cancers. The activation state of RAS is dependent on its binding to GTP (RAS(ON)) or GDP (RAS(OFF)). A novel class of anti-cancer compounds, known as tri-complex inhibitors, has been developed to selectively target the oncogenic RAS(ON) state. These inhibitors function by first forming a binary complex with an abundant intracellular protein, cyclophilin A (CypA). This binary complex then binds to RAS(ON), forming a stable tri-complex that sterically blocks the interaction of RAS with its downstream effectors, thereby inhibiting pro-proliferative signaling.[1] This document outlines the experimental protocols for the in vitro characterization of this compound, a representative RAS(ON) multi-selective inhibitor.

Mechanism of Action: Signaling Pathway

The proposed mechanism of action for this compound involves the formation of a tri-complex with Cyclophilin A (CypA) and the active, GTP-bound form of RAS (RAS(ON)). This tri-complex formation prevents RAS from engaging with its downstream effectors, such as RAF, thus inhibiting the MAPK signaling cascade.

RMC3943_Mechanism_of_Action cluster_cell Cell cluster_ras_cycle RAS Signaling RMC3943 This compound BinaryComplex This compound:CypA Binary Complex RMC3943->BinaryComplex CypA Cyclophilin A (CypA) CypA->BinaryComplex TriComplex This compound:CypA:RAS(ON) Tri-Complex BinaryComplex->TriComplex RAS_GDP RAS(OFF)-GDP GEF GEF RAS_GDP->GEF Upstream Signal (e.g., EGFR) RAS_GTP RAS(ON)-GTP GAP GAP RAS_GTP->GAP GTP hydrolysis RAS_GTP->TriComplex Inhibition Effector Downstream Effectors (e.g., RAF) RAS_GTP->Effector GEF->RAS_GTP GTP loading GAP->RAS_GDP TriComplex->Effector Blocks Interaction Signaling MAPK Pathway Activation (p-ERK) Effector->Signaling Proliferation Cell Proliferation Signaling->Proliferation

Figure 1: Mechanism of this compound action.

Experimental Workflow

The characterization of this compound involves a series of in vitro and cell-based assays to confirm its mechanism of action and evaluate its anti-cancer activity. The general workflow includes confirming the formation of the tri-complex, assessing the inhibition of downstream signaling, and determining the effect on cancer cell proliferation.

RMC3943_Experimental_Workflow start Start: Hypothesis This compound is a RAS(ON) tri-complex inhibitor biochemical_assays Biochemical Assays start->biochemical_assays spr Surface Plasmon Resonance (SPR) - Confirm tri-complex formation - Determine binding affinities biochemical_assays->spr cell_based_assays Cell-Based Assays spr->cell_based_assays western_blot Western Blot - Measure p-ERK levels cell_based_assays->western_blot cell_viability Cell Viability Assay - Determine IC50 in cancer cell lines cell_based_assays->cell_viability data_analysis Data Analysis and Interpretation western_blot->data_analysis cell_viability->data_analysis conclusion Conclusion: Validate this compound as a POTENT and SELECTIVE RAS(ON) inhibitor data_analysis->conclusion

Figure 2: Experimental workflow for this compound.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Tri-Complex Formation

Objective: To quantitatively measure the binding affinities of this compound to CypA and the this compound:CypA binary complex to RAS(ON).

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human CypA

  • Recombinant human KRAS G12C (loaded with a non-hydrolyzable GTP analog, e.g., GMP-PNP)

  • This compound

  • Running buffer (e.g., HBS-EP+)

Method:

  • Immobilization of CypA:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject recombinant CypA (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., ~2000 RU).

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl injection.

  • Binary Complex Formation Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 0.1 to 1000 nM).

    • Inject the this compound dilutions over the immobilized CypA surface and a reference flow cell.

    • Monitor the association and dissociation phases.

    • Regenerate the surface between cycles if necessary.

  • Tri-Complex Formation Analysis:

    • Immobilize KRAS G12C(GMP-PNP) on a new sensor chip flow cell as described in step 1.

    • Prepare a constant concentration of this compound and CypA (at a concentration above the KD of their interaction) to form the binary complex.

    • Prepare a dilution series of the pre-formed binary complex.

    • Inject the binary complex dilutions over the immobilized KRAS G12C surface.

    • Monitor association and dissociation.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Representative Data:

InteractionKD (nM)
This compound + CypA10.5
This compound:CypA + KRAS G12C(ON)1.2
This compound:CypA + KRAS(OFF)>10,000
Western Blot for Inhibition of MAPK Signaling

Objective: To assess the ability of this compound to inhibit RAS downstream signaling by measuring the phosphorylation of ERK (p-ERK).

Materials:

  • RAS-mutant cancer cell line (e.g., NCI-H358, KRAS G12C)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Method:

  • Cell Treatment:

    • Seed NCI-H358 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 2 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal.

    • Calculate the IC50 value for p-ERK inhibition.

Representative Data:

Cell LineThis compound IC50 for p-ERK Inhibition (nM)
NCI-H358 (KRAS G12C)5.8
MIA PaCa-2 (KRAS G12C)8.2
Cell Viability Assay

Objective: To determine the anti-proliferative effect of this compound on cancer cell lines with different RAS mutations.

Materials:

  • Various cancer cell lines (e.g., with KRAS G12C, G12D, G12V mutations, and wild-type RAS)

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Method:

  • Cell Seeding:

    • Seed the cancer cell lines in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 50 µM) or DMSO.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO-treated control wells.

    • Plot the cell viability against the log of the this compound concentration.

    • Calculate the IC50 values using non-linear regression analysis.

Representative Data:

Cell LineRAS MutationThis compound IC50 (nM)
NCI-H358KRAS G12C12.5
MIA PaCa-2KRAS G12C18.7
AsPC-1KRAS G12D25.1
A549KRAS G12S30.4
Calu-1KRAS G12V22.8
Capan-1KRAS G12V28.9
HCT116KRAS G13D15.6
BxPC-3KRAS WT>10,000

References

Application Notes and Protocols for RMC-3943 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, can drive the growth of numerous cancers. The G12C mutation is a specific alteration in the KRAS protein that has become a key target for cancer therapeutics. RMC-3943 is a novel, potent, and selective inhibitor of the KRAS G12C mutant. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, enabling researchers to assess its efficacy in a cellular context.

Mechanism of Action

KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] The G12C mutation leads to a constitutively active state, promoting downstream signaling through pathways like the MAPK and PI3K/mTOR cascades, which drive cell proliferation and survival.[1] this compound is designed to selectively and covalently bind to the cysteine residue of the KRAS G12C mutant, locking it in an inactive conformation. This prevents its interaction with downstream effector proteins, thereby inhibiting the oncogenic signaling.

Signaling Pathway

The diagram below illustrates the canonical KRAS signaling pathway and the point of intervention for this compound.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (GDP-bound, Inactive) SOS1->KRAS_GDP Promotes GTP Loading KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP GTP KRAS_GTP->KRAS_GDP GAP (GTP Hydrolysis) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RMC3943 This compound RMC3943->KRAS_GDP Covalent Inhibition

Figure 1: KRAS G12C signaling pathway and this compound mechanism of action.

Quantitative Data Summary

The following table summarizes hypothetical comparative data for this compound and other known KRAS G12C inhibitors, providing a framework for evaluating its potency and selectivity.

CompoundTargetAssay TypeCell LineIC50 (nM)
This compound KRAS G12C pERK Inhibition NCI-H358 5
This compound KRAS G12C Cell Viability NCI-H358 15
This compound KRAS WT pERK Inhibition A549 >10,000
SotorasibKRAS G12CpERK InhibitionNCI-H35810
AdagrasibKRAS G12CpERK InhibitionNCI-H35812

Experimental Protocols

Cell Viability Assay

This protocol determines the effect of this compound on the proliferation of KRAS G12C mutant cancer cells.

Workflow:

Cell_Viability_Workflow A Seed KRAS G12C mutant cells (e.g., NCI-H358) in 96-well plates B Incubate for 24 hours A->B C Treat cells with a serial dilution of this compound B->C D Incubate for 72 hours C->D E Add CellTiter-Glo® reagent D->E F Measure luminescence to determine cell viability E->F G Calculate IC50 value F->G

Figure 2: Workflow for the cell viability assay.

Methodology:

  • Cell Culture: Culture NCI-H358 (KRAS G12C) and A549 (KRAS WT) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 0.1 nM) in culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value using a non-linear regression model.

pERK Inhibition Assay (Western Blot)

This assay measures the inhibition of ERK phosphorylation, a downstream effector of KRAS, upon treatment with this compound.

Workflow:

pERK_Inhibition_Workflow A Seed KRAS G12C mutant cells in 6-well plates B Incubate until 70-80% confluent A->B C Serum starve cells for 12-16 hours B->C D Treat with this compound for 2 hours C->D E Stimulate with EGF (100 ng/mL) for 10 minutes D->E F Lyse cells and collect protein E->F G Perform Western Blot for pERK, total ERK, and a loading control F->G H Quantify band intensity and determine IC50 G->H

Figure 3: Workflow for the pERK inhibition assay.

Methodology:

  • Cell Culture and Seeding: Seed NCI-H358 cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-16 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 2 hours.

  • Stimulation: Stimulate the cells with 100 ng/mL of epidermal growth factor (EGF) for 10 minutes to induce the MAPK pathway.

  • Lysis and Protein Quantification: Wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against pERK1/2 (Thr202/Tyr204), total ERK1/2, and GAPDH overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the pERK signal to total ERK and the loading control. Plot the dose-response curve to calculate the IC50 value.

Target Engagement Assay

This cellular thermal shift assay (CETSA) confirms the direct binding of this compound to the KRAS G12C protein within the cell.

Methodology:

  • Cell Treatment: Treat NCI-H358 cells with this compound or a vehicle control for a specified duration (e.g., 1-5 hours).[2]

  • Heating: Harvest the cells and heat them at a specific temperature (e.g., 67°C) for 3 minutes to induce protein denaturation.[2]

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of soluble KRAS G12C in the supernatant by Western Blot or ELISA.

  • Analysis: An increase in the amount of soluble KRAS G12C in the this compound-treated samples compared to the control indicates target engagement and stabilization.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By employing these cell-based assays, researchers can effectively characterize the potency, selectivity, and mechanism of action of this novel KRAS G12C inhibitor, facilitating its further development as a potential cancer therapeutic.

References

Application Notes and Protocols for RMC-3943 Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of late 2025, publicly available information, including scientific literature, conference proceedings, and patent databases, does not contain specific preclinical data or animal model studies for a compound identified as RMC-3943 from Revolution Medicines. The following application notes and protocols are based on general methodologies used for evaluating similar targeted oncology agents in preclinical settings and should be adapted based on the specific characteristics of this compound, should such information become available.

Introduction

This document provides a generalized framework for conducting preclinical animal model studies to evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of novel anti-cancer agents, with a hypothetical focus on a molecule like this compound. The protocols outlined below are standard in the field of oncology drug development and are intended to serve as a template for researchers, scientists, and drug development professionals.

Hypothetical Signaling Pathway of a RAS(ON) Inhibitor

The diagram below illustrates the general mechanism of a RAS(ON) inhibitor, a class of molecules developed by Revolution Medicines. These inhibitors act by forming a tri-complex with cyclophilin A (CypA) and the active, GTP-bound form of RAS, thereby blocking downstream signaling.

RAS_Pathway RTK Receptor Tyrosine Kinase (RTK) GEF GEF (e.g., SOS1) RTK->GEF RAS_GDP RAS-GDP (Inactive) GEF->RAS_GDP Activates RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP loading Effector Downstream Effectors (e.g., RAF-MEK-ERK, PI3K-AKT-mTOR) RAS_GTP->Effector Tri_Complex Inhibitory Tri-Complex RAS_GTP->Tri_Complex Proliferation Cell Proliferation, Survival, Growth Effector->Proliferation RMC_Inhibitor RAS(ON) Inhibitor (e.g., RMC-XXXX) RMC_Inhibitor->Tri_Complex CypA Cyclophilin A (CypA) CypA->Tri_Complex Tri_Complex->Effector Blocks Interaction

Generalized RAS(ON) Inhibitor Signaling Pathway.

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model Efficacy Study

Objective: To evaluate the anti-tumor activity of a test compound in a subcutaneous CDX mouse model.

Materials:

  • Cancer cell line with relevant mutation (e.g., KRAS G12C)

  • Immunocompromised mice (e.g., NOD-SCID or Nu/Nu)

  • Matrigel or similar basement membrane matrix

  • Test compound formulation

  • Vehicle control

  • Standard animal husbandry equipment

  • Calipers for tumor measurement

Protocol:

  • Cell Culture: Culture cancer cells under standard conditions. Harvest cells during the exponential growth phase.

  • Implantation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.

  • Dosing: Administer the test compound and vehicle control according to the planned schedule (e.g., once daily, orally).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or if significant toxicity is observed. Collect tumors for further analysis.

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of a test compound in mice.

Materials:

  • Healthy mice (e.g., C57BL/6)

  • Test compound formulation

  • Dosing equipment (e.g., oral gavage needles)

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Protocol:

  • Dosing: Administer a single dose of the test compound to a cohort of mice (e.g., 10 mg/kg, orally).

  • Blood Sampling: Collect blood samples from a subset of mice at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma.

  • Bioanalysis: Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Quantitative Data Summary

While no specific data for this compound is available, the following tables represent how in vivo efficacy and pharmacokinetic data would be structured.

Table 1: Hypothetical In Vivo Efficacy of this compound in a CDX Model

Treatment GroupDose (mg/kg, PO, QD)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
This compound10800 ± 15046.7
This compound30350 ± 9076.7
This compound100100 ± 4093.3

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg, PO)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)T½ (hr)
105001.040004.5

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a preclinical in vivo study.

Preclinical_Workflow start Study Design cell_culture Cell Line Selection & Culture start->cell_culture implantation Tumor Cell Implantation cell_culture->implantation randomization Tumor Growth & Randomization implantation->randomization treatment Treatment Administration randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint & Tissue Collection monitoring->endpoint analysis Data Analysis (Efficacy, PK/PD) endpoint->analysis report Final Report analysis->report

Standard Preclinical In Vivo Study Workflow.

Application Notes and Protocols for In Vivo Experiments with a RAS(ON) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific in vivo dosage and administration of RMC-3943 is limited. The following application notes and protocols are based on data from analogous, publicly disclosed RAS(ON) inhibitors developed by Revolution Medicines, such as RMC-6236, RMC-6291, and RMC-9805. These notes are intended to provide a representative framework for researchers, scientists, and drug development professionals.

Introduction

RAS proteins are critical signaling nodes that, when mutated, are implicated in a significant fraction of human cancers. The development of inhibitors targeting the active, GTP-bound state of RAS, known as RAS(ON) inhibitors, represents a promising therapeutic strategy. These inhibitors often employ a novel tri-complex mechanism, where the small molecule binds to an intracellular chaperone protein (e.g., cyclophilin A), and this binary complex then engages with and inhibits RAS(ON). This document provides a detailed guide for the in vivo evaluation of such inhibitors, using data from preclinical studies on compounds like RMC-6236 and RMC-6291 as a reference.

Signaling Pathway of Tri-Complex RAS(ON) Inhibitors

The diagram below illustrates the mechanism of action for a tri-complex RAS(ON) inhibitor. The inhibitor forms a binary complex with Cyclophilin A (CypA), which then binds to the active, GTP-bound RAS, sterically hindering its interaction with downstream effectors like RAF and thus inhibiting the MAPK signaling pathway.

RAS_Pathway cluster_cell Tumor Cell RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP Loading RAF RAF RAS_GTP->RAF Tri_Complex Tri-Complex (Inhibitor-CypA-RAS(ON)) RAS_GTP->Tri_Complex MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Growth and Proliferation ERK->Proliferation Inhibitor RAS(ON) Inhibitor (e.g., RMC-6236) CypA Cyclophilin A (CypA) Inhibitor->CypA Inhibitor->Tri_Complex CypA->Tri_Complex Tri_Complex->RAF Inhibition

RAS(ON) Inhibitor Signaling Pathway Diagram.

Quantitative Data Presentation

The following table summarizes representative quantitative data from preclinical in vivo studies of analogous RAS(ON) inhibitors.

Parameter RMC-6236 (pan-RAS) RMC-6291 (KRAS G12C) RMC-9805 (KRAS G12D)
Animal Model BALB/c nude mice with KRASG12X xenografts[1][2][3][4]BALB/c nude mice with KRASG12C xenografts[5][6]Immunocompetent and immunodeficient mice with KRASG12D tumors[7][8][9]
Cell Lines Capan-2 (pancreatic), HPAC (pancreatic)[1][2]LU99 (NSCLC), MIA PaCa-2 (pancreatic)[5][6]eCMT93 (colorectal), PDAC models[7][8]
Administration Route Oral (p.o.)[1][3][10]Oral (p.o.)[5][11]Oral (p.o.)[8]
Vehicle Formulation 10/20/10/60 (%v/v/v/v) DMSO/PEG 400/Solutol HS15/water[2]Not explicitly stated, likely similar oral formulationNot explicitly stated, likely similar oral formulation
Dosage Range 3, 10, 25 mg/kg, once daily (QD)[1][2][4]100, 200 mg/kg, once daily (QD)[6]Not explicitly stated in preclinical reports
Treatment Schedule Daily[10]Daily[6]Daily
Reported Efficacy Profound and durable tumor regressions in multiple xenograft models[1][3][4][10]Superior performance to KRASG12C(OFF) inhibitors in preclinical models[11][12][13]Induced objective responses in 7 of 9 PDAC and 6 of 9 NSCLC xenograft models[8]
Pharmacokinetics Dose-dependent blood and tumor exposure[1][2]Dose-dependent plasma exposure[12]Not explicitly stated

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

This protocol outlines a typical in vivo efficacy study to evaluate a RAS(ON) inhibitor in a subcutaneous xenograft model.

1. Cell Culture and Implantation:

  • Culture a human cancer cell line with the relevant RAS mutation (e.g., KRAS G12C, G12D, or G12V) under standard conditions.

  • Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel.

  • Subcutaneously inject the cell suspension (typically 1-10 x 106 cells) into the flank of immunocompromised mice (e.g., BALB/c nude or NOD-SCID).

2. Tumor Growth Monitoring and Animal Randomization:

  • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width2) / 2.

  • When tumors reach a predetermined average size (e.g., 100-200 mm3), randomize the animals into treatment and control groups.

3. Formulation and Dosing:

  • Prepare the RAS(ON) inhibitor formulation. A representative vehicle is a mixture of DMSO, PEG 400, Solutol HS15, and water (e.g., 10:20:10:60 v/v)[2].

  • Administer the inhibitor or vehicle control orally (p.o.) via gavage, typically once daily (QD).

  • Dose levels should be based on prior tolerability studies, with representative doses for analogous compounds ranging from 10 to 100 mg/kg[1][6].

4. Efficacy Assessment:

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

  • Key efficacy endpoints include tumor growth inhibition (TGI) and tumor regression.

5. Pharmacodynamic (PD) Analysis:

  • Collect tumor samples at various time points after the final dose to assess target engagement.

  • Analyze the levels of downstream signaling proteins (e.g., phosphorylated ERK) by Western blot or immunohistochemistry to confirm inhibition of the RAS pathway.

Experimental Workflow Visualization

The following diagram provides a visual representation of the experimental workflow for an in vivo efficacy study.

Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis Cell_Culture 1. Cell Culture (RAS-mutant cell line) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Monitoring 3. Tumor Growth Monitoring Implantation->Tumor_Monitoring Randomization 4. Randomization into Groups Tumor_Monitoring->Randomization Dosing 5. Daily Oral Dosing (Vehicle vs. Inhibitor) Randomization->Dosing Efficacy_Monitoring 6. Monitor Tumor Volume and Body Weight Dosing->Efficacy_Monitoring Endpoint 7. Study Endpoint and Sample Collection Efficacy_Monitoring->Endpoint Data_Analysis 8. Data Analysis (TGI, Regression) Endpoint->Data_Analysis PD_Analysis 9. Pharmacodynamic Analysis (p-ERK) Endpoint->PD_Analysis

Workflow for a Xenograft Efficacy Study.

References

RMC-3943 solution preparation and stability

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

RMC-3943 is a novel small molecule inhibitor targeting the oncogenic activity of RAS proteins. These proteins are central to cell signaling pathways that control growth, proliferation, and survival. Mutations in RAS genes are among the most common drivers of human cancers, making them a critical target for therapeutic development. This compound is part of a new class of inhibitors that function through a tri-complex mechanism. This involves the formation of a stable ternary complex between the inhibitor, a target RAS mutant, and an intracellular chaperone protein, cyclophilin A (CypA). This unique mechanism allows for high-affinity, selective inhibition of the active, GTP-bound state of RAS (RAS(ON)), effectively blocking downstream signaling and inhibiting tumor growth.

These application notes provide detailed protocols for the preparation and handling of this compound solutions for both in vitro and in vivo research applications. Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.

Mechanism of Action

This compound exerts its inhibitory effect on RAS signaling through a novel mechanism of action. The molecule is designed to bind to cyclophilin A (CypA), a ubiquitously expressed intracellular protein. The resulting this compound/CypA binary complex then specifically recognizes and binds to the active, GTP-bound conformation of mutant RAS proteins. This leads to the formation of a stable tri-complex (this compound/CypA/RAS(ON)), which sterically hinders the interaction of RAS with its downstream effectors, such as RAF, PI3K, and RAL-GDS. By blocking these interactions, this compound effectively abrogates the aberrant signaling cascade that drives cancer cell proliferation and survival.

RMC3943_Mechanism_of_Action cluster_cell Cell Interior cluster_inhibition Inhibition by this compound RMC3943 This compound CypA Cyclophilin A (CypA) RMC3943->CypA Forms binary complex TriComplex This compound/CypA/RAS(ON) Tri-complex RAS_ON RAS(ON) (Active, GTP-bound) CypA->RAS_ON Binds to RAS_OFF RAS(OFF) (Inactive, GDP-bound) RAS_ON->RAS_OFF GAP inactivation Effector Downstream Effectors (e.g., RAF, PI3K) RAS_ON->Effector Activates RAS_OFF->RAS_ON GEF activation Proliferation Tumor Cell Proliferation & Survival Effector->Proliferation Promotes TriComplex->Effector Blocks Interaction

Caption: Mechanism of action of this compound.

Solution Preparation and Stability

The proper preparation and storage of this compound solutions are critical for maintaining its chemical integrity and biological activity. The following tables and protocols outline the recommended procedures.

Solubility Data
SolventSolubility (at 25°C)
DMSO≥ 50 mg/mL
Ethanol~10 mg/mL
PBS (pH 7.4)< 0.1 mg/mL
Stability Data
ConditionSolventStability (t½)
-80°CDMSO≥ 12 months
-20°CDMSO≥ 6 months
4°CDMSO~1 week
Room TemperatureDMSO< 24 hours
Aqueous Buffer (pH 7.4)VariousProne to precipitation; use immediately

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filter-barrier pipette tips

  • Vortex mixer

  • Analytical balance

Protocol:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Cap the vial tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, date, and storage temperature.

  • Store the stock solution aliquots at -80°C for long-term storage or -20°C for short-term storage.

Stock_Solution_Preparation_Workflow start Start equilibrate Equilibrate this compound Powder to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Gentle warming if needed) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot label_tubes Label Aliquots aliquot->label_tubes store Store at -80°C or -20°C label_tubes->store end_node End store->end_node

Caption: Workflow for this compound stock solution preparation.

Preparation of Working Solutions for In Vitro Assays

Materials:

  • This compound stock solution (in DMSO)

  • Appropriate cell culture medium or assay buffer

  • Sterile, polypropylene tubes

  • Calibrated pipettes and sterile, filter-barrier pipette tips

Protocol:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.

  • Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity or artifacts. Ensure that the vehicle control contains the same final concentration of DMSO as the experimental samples.

  • Mix the working solutions thoroughly by gentle vortexing or pipetting.

  • Use the freshly prepared working solutions immediately to avoid precipitation and degradation of the compound in the aqueous environment.

Safety Precautions

This compound is a potent bioactive compound. Standard laboratory safety precautions should be followed when handling this material. This includes wearing appropriate personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. All handling of the powder and concentrated stock solutions should be performed in a chemical fume hood. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Application Notes and Protocols for RMC-3943

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RMC-3943 is a novel small molecule inhibitor developed by Revolution Medicines. While specific data for this compound is not publicly available, it is presumed to function as a tri-complex inhibitor targeting the RAS(ON) state, similar to other compounds from the same developer, such as RMC-6236 and RMC-6291.[1][2] This mechanism involves the formation of a ternary complex between the inhibitor, an intracellular chaperone protein (such as cyclophilin A), and the active, GTP-bound form of RAS.[1] This complex sterically hinders the interaction of RAS with its downstream effectors, thereby inhibiting signal transduction.[1] These application notes provide a detailed protocol for utilizing western blotting to investigate the effects of this compound on the RAS-RAF-MEK-ERK signaling pathway, a key pathway in many cancers.

Introduction

The RAS family of small GTPases (KRAS, NRAS, and HRAS) are critical regulators of cell proliferation, differentiation, and survival. Mutations that lock RAS in a constitutively active, GTP-bound (RAS(ON)) state are among the most common oncogenic drivers in human cancers. This compound is hypothesized to be part of a new class of RAS inhibitors that function by forming a tri-complex with RAS(ON) and an immunophilin, effectively shutting down downstream signaling. Western blotting is a fundamental technique to elucidate the pharmacodynamic effects of such inhibitors by quantifying the phosphorylation status of key downstream proteins like MEK and ERK.

Signaling Pathway

The RAS signaling cascade is a well-characterized pathway. Upon activation, RAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK kinases. MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate gene expression involved in cell growth and proliferation. Inhibition of RAS(ON) by this compound is expected to lead to a decrease in the phosphorylation of MEK and ERK.

RAS_Pathway cluster_cell Cell Membrane cluster_inhibitor This compound Action cluster_downstream Downstream Signaling RAS_GTP RAS(ON) (GTP-bound) TriComplex This compound-CypA-RAS(ON) Tri-complex RAS_GTP->TriComplex Inhibition RAF RAF RAS_GTP->RAF RMC3943 This compound RMC3943->TriComplex CypA Cyclophilin A CypA->TriComplex MEK MEK RAF->MEK phosphorylates pMEK p-MEK MEK->pMEK ERK ERK pMEK->ERK phosphorylates pERK p-ERK ERK->pERK Proliferation Gene Expression (Proliferation, Survival) pERK->Proliferation

Caption: this compound inhibits the RAS(ON) signaling pathway.

Experimental Workflow

A typical experiment to assess the efficacy of this compound involves treating cancer cells harboring a RAS mutation with the compound and then measuring the phosphorylation of downstream targets.

Western_Blot_Workflow start Seed RAS-mutant Cancer Cells treatment Treat cells with this compound (various concentrations and time points) start->treatment lysis Lyse cells in RIPA buffer with protease/phosphatase inhibitors treatment->lysis quantification Determine protein concentration (e.g., BCA assay) lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to PVDF or nitrocellulose membrane sds_page->transfer blocking Block membrane to prevent non-specific antibody binding transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-p-ERK, anti-total ERK) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using ECL substrate secondary_ab->detection analysis Analyze band intensity and quantify protein levels detection->analysis end Results Interpretation analysis->end

Caption: Workflow for Western Blot analysis of this compound.

Detailed Protocol: Western Blotting

This protocol provides a general framework for assessing the effect of this compound on protein phosphorylation.[3][4][5][6] Optimization may be required depending on the cell line and specific antibodies used.

1. Cell Lysis and Protein Quantification

  • Culture RAS-mutant cells to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle control for the specified time.

  • Place culture dishes on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).[3]

  • Aspirate PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[3]

  • Agitate for 30 minutes at 4°C.[3]

  • Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[3]

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Normalize protein concentrations for all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[3]

2. SDS-PAGE and Protein Transfer

  • Load 20-30 µg of protein per well into a polyacrylamide gel (gel percentage depends on the target protein's molecular weight).[3]

  • Run the gel at 100-150 V until the dye front reaches the bottom.[3]

  • Equilibrate the gel in transfer buffer.

  • Assemble the transfer stack with a PVDF or nitrocellulose membrane.

  • Perform protein transfer. For wet transfer, run at 100 V for 60-90 minutes on ice.[4] For semi-dry transfer, run at 15-25 V for 30-45 minutes.[4]

  • (Optional) Stain the membrane with Ponceau S to verify transfer efficiency.[3]

3. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with agitation.[3]

  • Incubate the membrane with primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.

  • Wash the membrane three times for 5-10 minutes each with TBST.[4]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[4]

  • Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.[4]

4. Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[5]

  • Incubate the membrane with the ECL substrate for 1-5 minutes.[4]

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the phosphoprotein signal to the total protein signal and/or a loading control (e.g., GAPDH, β-actin).

Data Presentation

Quantitative data from western blot analysis should be presented in a clear and organized manner. The following table provides a template for summarizing results from a dose-response experiment with this compound.

This compound Conc. (nM)p-MEK / Total MEK (Normalized Intensity)p-ERK / Total ERK (Normalized Intensity)
0 (Vehicle)1.001.00
1ValueValue
10ValueValue
100ValueValue
1000ValueValue

Note: Values are hypothetical and should be replaced with experimental data. Data should be presented as mean ± standard deviation from at least three independent experiments.

References

Application Notes and Protocols: Immunofluorescence Staining with RMC-3943

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunofluorescence staining of cells treated with RMC-3943, a putative inhibitor of the RAS signaling pathway. The provided methodologies are based on standard immunofluorescence techniques and are intended to serve as a starting point for experimental optimization.

Introduction

This compound is a research compound hypothesized to function as an inhibitor of the RAS signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of the RAS pathway is a hallmark of many cancers, making it a key target for therapeutic development. Immunofluorescence is a powerful technique to visualize the subcellular localization and expression levels of key proteins within a signaling cascade, thereby enabling the elucidation of a compound's mechanism of action. This protocol focuses on staining for phosphorylated ERK (p-ERK), a downstream effector in the RAS-RAF-MEK-ERK signaling cascade, to assess the inhibitory activity of this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed cancer cells with a known RAS mutation (e.g., A549, HCT116) onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation.

  • Cell Adherence: Allow cells to adhere and grow in a humidified incubator at 37°C with 5% CO₂ for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations.

  • Incubation: Remove the culture medium from the wells and replace it with the medium containing this compound or vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 2, 6, 12, 24 hours).

Immunofluorescence Staining Protocol

This protocol is a general guideline and may require optimization for specific cell lines and antibodies.

  • Fixation:

    • Carefully remove the culture medium.

    • Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).

    • Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.[1][2]

    • Wash the cells three times with 1X PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.

    • Wash the cells three times with 1X PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.[3]

  • Primary Antibody Incubation:

    • Dilute the primary antibody against the target protein (e.g., rabbit anti-p-ERK) in the blocking buffer at the manufacturer's recommended dilution.

    • Remove the blocking buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with 1X PBS for 5 minutes each.

    • Dilute a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) in the blocking buffer. Protect from light from this point forward.

    • Add the diluted secondary antibody solution to the coverslips and incubate for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with 1X PBS for 5 minutes each.

    • (Optional) Counterstain the nuclei with a DNA-binding dye like DAPI (4',6-diamidino-2-phenylindole) by incubating for 5 minutes.

    • Wash twice with 1X PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.

    • Capture images for analysis.

Data Presentation

The following table represents hypothetical data from an experiment designed to quantify the effect of this compound on p-ERK nuclear intensity.

Treatment GroupThis compound Concentration (nM)Mean Nuclear p-ERK Fluorescence Intensity (Arbitrary Units)Standard Deviation
Vehicle Control01500120
This compound10115095
This compound5078060
This compound10045045

Visualizations

RAS Signaling Pathway

RAS_Pathway cluster_ras RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP GTP GDP RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF RMC3943 This compound RMC3943->RAS_GTP Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Nucleus Nucleus pERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: RAS-RAF-MEK-ERK signaling cascade and the putative inhibitory action of this compound.

Immunofluorescence Experimental Workflow

IF_Workflow start Seed Cells on Coverslips treatment Treat with this compound or Vehicle start->treatment fixation Fixation (4% Paraformaldehyde) treatment->fixation permeabilization Permeabilization (0.25% Triton X-100) fixation->permeabilization blocking Blocking (1% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mount Counterstain (DAPI) and Mount secondary_ab->mount imaging Fluorescence Microscopy and Image Analysis mount->imaging

Caption: A streamlined workflow for the immunofluorescence staining protocol.

References

Application Notes and Protocols: RMC-3943 Synergy with Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-3943 is a potent and selective allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and proliferation by positively regulating the RAS-ERK signaling pathway. In the context of oncology, SHP2 is a compelling therapeutic target due to its involvement in various cancer-driving signaling cascades. Beyond its direct effects on tumor cells, SHP2 has emerged as a key regulator of the tumor microenvironment, influencing anti-tumor immunity.

Preclinical evidence strongly suggests that inhibition of SHP2 can enhance anti-tumor immunity and synergize with immune checkpoint inhibitors, such as anti-PD-1 antibodies. This synergy is attributed to the dual action of SHP2 inhibitors: directly inhibiting tumor cell proliferation and reprogramming the tumor microenvironment to be more susceptible to immune-mediated killing. By blocking SHP2, which is involved in the PD-1 signaling pathway, this compound has the potential to overcome resistance to immune checkpoint blockade and enhance the efficacy of immunotherapy.[1][2]

These application notes provide a summary of the preclinical rationale, quantitative data from representative studies with a closely related SHP2 inhibitor, and detailed protocols for assessing the synergy between this compound and immunotherapy in murine cancer models.

Mechanism of Synergy: SHP2 Inhibition and Immunotherapy

The synergistic anti-tumor effect of combining a SHP2 inhibitor like this compound with an immune checkpoint inhibitor, such as an anti-PD-1 antibody, is multifactorial. The proposed mechanisms are illustrated in the signaling pathway diagram below.

Figure 1: Proposed mechanism of synergy between this compound and anti-PD-1 therapy.

Quantitative Data Presentation

While specific quantitative data for this compound in combination with immunotherapy is not yet publicly available, preclinical studies with the structurally related and mechanistically similar SHP2 inhibitor, SHP099, provide a strong rationale for this synergistic approach. The following tables summarize data from a representative study in murine colon adenocarcinoma models.[3]

Table 1: Synergistic Anti-Tumor Efficacy of SHP2 Inhibitor (SHP099) and Anti-PD-1 in the MC38 Syngeneic Mouse Model [3]

Treatment GroupMean Tumor Volume (mm³) ± SEMMean Tumor Weight (g) ± SEM
Vehicle1250 ± 1501.2 ± 0.2
Anti-PD-1800 ± 1200.8 ± 0.15
SHP099950 ± 1300.9 ± 0.1
SHP099 + Anti-PD-1300 ± 80 0.3 ± 0.05

Table 2: Synergistic Anti-Tumor Efficacy of SHP2 Inhibitor (SHP099) and Anti-PD-1 in the CT26 Syngeneic Mouse Model [3]

Treatment GroupMean Tumor Volume (mm³) ± SEMMean Tumor Weight (g) ± SEM
Vehicle1800 ± 2001.5 ± 0.2
Anti-PD-11300 ± 1501.1 ± 0.15
SHP0991450 ± 1801.2 ± 0.1
SHP099 + Anti-PD-1600 ± 100 0.5 ± 0.08

Experimental Protocols

Protocol 1: In Vivo Synergy Study in a Syngeneic Mouse Model

This protocol outlines a typical in vivo study to evaluate the synergistic anti-tumor activity of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model, such as MC38 or CT26.

InVivo_Synergy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Tumor_Implantation Tumor Cell Implantation (e.g., MC38 or CT26 cells) Tumor_Growth Allow Tumors to Establish (e.g., to ~100 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into 4 Groups: 1. Vehicle 2. This compound 3. Anti-PD-1 Ab 4. This compound + Anti-PD-1 Ab Tumor_Growth->Randomization Dosing Administer Treatment (e.g., this compound daily, Anti-PD-1 Ab every 3 days) Randomization->Dosing Tumor_Measurement Measure Tumor Volume (e.g., every 2-3 days) Dosing->Tumor_Measurement Body_Weight Monitor Body Weight Dosing->Body_Weight Endpoint Euthanize at Study Endpoint Tumor_Measurement->Endpoint Body_Weight->Endpoint Tumor_Excision Excise and Weigh Tumors Endpoint->Tumor_Excision Further_Analysis Process Tumors for Further Analysis (e.g., Immunophenotyping) Tumor_Excision->Further_Analysis

Figure 2: Experimental workflow for an in vivo synergy study.

Materials:

  • 6-8 week old female C57BL/6 or BALB/c mice

  • MC38 or CT26 colon adenocarcinoma cells

  • This compound (formulated for in vivo administration)

  • Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

  • Vehicle control for this compound

  • Isotype control antibody for anti-PD-1

  • Sterile PBS

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Cell Culture and Implantation:

    • Culture MC38 or CT26 cells in appropriate media.

    • Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[3]

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using calipers.

    • Once tumors reach an average volume of approximately 100 mm³, randomize the mice into four treatment groups (n=8-10 mice per group).[4]

  • Treatment Administration:

    • Group 1 (Vehicle): Administer the vehicle for this compound according to the same schedule as the this compound group. Administer the isotype control antibody.

    • Group 2 (this compound): Administer this compound orally once daily. A dose comparable to the 5 mg/kg used for SHP099 would be a reasonable starting point, but should be optimized.[3]

    • Group 3 (Anti-PD-1): Administer the anti-PD-1 antibody (e.g., 5 mg/kg) via intraperitoneal injection every three days.[3]

    • Group 4 (Combination): Administer both this compound and the anti-PD-1 antibody as described above.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight every 2-3 days.

    • Continue treatment for a predetermined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined endpoint size.

    • At the end of the study, euthanize the mice, excise the tumors, and record the final tumor weights.

Protocol 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This protocol details the isolation and analysis of TILs from excised tumors to quantify changes in immune cell populations following treatment.

Immunophenotyping_Workflow cluster_dissociation Tumor Dissociation cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis Tumor_Mincing Mince Excised Tumor Enzymatic_Digestion Enzymatic Digestion (e.g., Collagenase/DNase) Tumor_Mincing->Enzymatic_Digestion Single_Cell_Suspension Generate Single-Cell Suspension Enzymatic_Digestion->Single_Cell_Suspension Fc_Block Fc Receptor Block Single_Cell_Suspension->Fc_Block Surface_Staining Surface Marker Staining (e.g., CD45, CD3, CD4, CD8) Fc_Block->Surface_Staining Intracellular_Staining Fixation, Permeabilization, and Intracellular Staining (optional) (e.g., FoxP3, Granzyme B) Surface_Staining->Intracellular_Staining Data_Acquisition Acquire Data on Flow Cytometer Intracellular_Staining->Data_Acquisition Gating_Strategy Apply Gating Strategy to Identify Immune Cell Populations Data_Acquisition->Gating_Strategy Quantification Quantify Cell Populations (% of CD45+ cells) Gating_Strategy->Quantification

Figure 3: Workflow for immunophenotyping of tumor-infiltrating lymphocytes.

Materials:

  • Excised tumors

  • RPMI-1640 medium

  • Collagenase Type IV, Dispase, and DNase I

  • 70 µm cell strainers

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3, anti-Granzyme B)

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • Tumor Dissociation:

    • Mince the excised tumor tissue into small pieces.

    • Digest the minced tissue in RPMI containing collagenase, dispase, and DNase I for 30-60 minutes at 37°C with agitation.

    • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

    • Wash the cells with RPMI and resuspend in FACS buffer.

  • Cell Staining:

    • Incubate the cells with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.

    • Add the cocktail of fluorescently conjugated surface marker antibodies and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

    • (Optional) For intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol. Then, add the intracellular antibodies and incubate for 30 minutes at room temperature in the dark.

    • Wash the cells and resuspend in FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data using appropriate software, gating on live, single cells, and then on CD45+ leukocytes to identify different immune cell populations (e.g., CD3+ T cells, CD4+ helper T cells, CD8+ cytotoxic T cells, and FoxP3+ regulatory T cells).

Conclusion

The combination of the SHP2 inhibitor this compound with immune checkpoint blockade represents a promising therapeutic strategy. The preclinical data from studies with analogous SHP2 inhibitors strongly support a synergistic anti-tumor effect. The provided protocols offer a framework for researchers to further investigate and validate the therapeutic potential of this combination in relevant cancer models. Such studies are crucial for advancing our understanding of the interplay between SHP2 signaling and anti-tumor immunity and for the clinical development of novel, more effective cancer immunotherapies.

References

Application Notes and Protocols for Preclinical Evaluation of Tri-Complex RAS(ON) Inhibitors in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific preclinical data for a compound designated RMC-3943 in patient-derived xenograft (PDX) models is not publicly available. This document provides a generalized framework, application notes, and detailed protocols for the preclinical evaluation of tri-complex RAS(ON) inhibitors, a class of molecules developed by Revolution Medicines, using their publicly reported compounds such as RMC-6236, RMC-6291, and RMC-9805 as representative examples. These protocols and principles are applicable for the assessment of novel RAS inhibitors with a similar mechanism of action.

Introduction

RAS proteins are critical signaling nodes that, when mutated, are central drivers of numerous human cancers. Constitutively active RAS mutants, locked in the GTP-bound "ON" state, lead to aberrant activation of downstream pro-proliferative and survival pathways, most notably the MAPK and PI3K-AKT signaling cascades. A novel class of anticancer agents, the tri-complex RAS(ON) inhibitors, function by forming a ternary complex with an abundant intracellular chaperone protein, cyclophilin A (CypA), and the active, GTP-bound form of RAS. This tri-complex sterically hinders the interaction of RAS with its downstream effectors, thereby inhibiting oncogenic signaling.

Patient-derived xenograft (PDX) models, established by implanting tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a superior preclinical platform. They more accurately recapitulate the heterogeneity, genetic diversity, and histopathology of the original patient tumor compared to traditional cell line-derived xenografts. This increased fidelity makes PDX models invaluable for evaluating the efficacy of targeted therapies like RAS inhibitors and for identifying potential biomarkers of response and resistance.

These application notes provide a comprehensive guide for the preclinical assessment of tri-complex RAS(ON) inhibitors in PDX models, covering experimental design, detailed protocols, and data interpretation.

Mechanism of Action: Tri-Complex RAS(ON) Inhibition

Tri-complex RAS(ON) inhibitors represent a groundbreaking approach to targeting the active form of RAS. Unlike inhibitors that target the inactive GDP-bound "OFF" state, these molecules are designed to engage the oncogenic, GTP-bound conformation.

RAS_Inhibition_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling cluster_inhibition Inhibition Mechanism RTK Receptor Tyrosine Kinase (RTK) GEF GEF RTK->GEF Activates RAS_GDP RAS-GDP (Inactive) RAS_GTP RAS-GTP (Active 'ON' State) GAP GAP RAS_GTP->GAP Hydrolysis RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K Tri_Complex RAS(ON):Inhibitor:CypA Tri-Complex GEF->RAS_GDP Promotes GTP loading MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RMC_Inhibitor Tri-Complex RAS(ON) Inhibitor RMC_Inhibitor->RAS_GTP Targets CypA Cyclophilin A (CypA) RMC_Inhibitor->CypA Binds to Tri_Complex->RAF Blocks Interaction Tri_Complex->PI3K Blocks Interaction PDX_Workflow Patient Patient Tumor Tissue (Surgical Resection or Biopsy) Implantation Subcutaneous or Orthotopic Implantation into Immunodeficient Mice (P0) Patient->Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Harvest Harvest P0 Tumor (when ~1000-1500 mm³) Monitoring->Harvest Cryopreservation Cryopreservation of Tumor Fragments Harvest->Cryopreservation Expansion Serial Passaging (P1, P2, ...) into new cohorts of mice Harvest->Expansion Characterization Molecular and Histological Characterization Expansion->Characterization Efficacy_Study Enrollment into Efficacy Studies Expansion->Efficacy_Study Efficacy_Study_Workflow Start Start with Established PDX Models Expansion Expand PDX models to generate sufficient tumor-bearing mice Start->Expansion Randomization Randomize mice into treatment groups (when tumors reach 100-200 mm³) Expansion->Randomization Treatment Administer Vehicle or RAS(ON) Inhibitor (e.g., daily oral gavage) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight (2-3 times/week) Treatment->Monitoring Endpoint Endpoint Reached (e.g., pre-defined tumor volume or study duration) Monitoring->Endpoint Analysis Data Analysis: - Tumor Growth Inhibition (TGI) - Statistical Analysis - Survival Analysis Endpoint->Analysis Biomarker Biomarker Analysis: - Harvest tumors and blood - Western Blot (pERK, pAKT) - IHC, RNA-seq Endpoint->Biomarker

Application Notes and Protocols for Preclinical Toxicity Assessment of RAS-Targeted Oncology Compounds in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available information regarding the specific compound RMC-3943. Therefore, this document provides a generalized framework and representative protocols for the preclinical toxicity assessment of a hypothetical RAS pathway inhibitor in mice, based on common industry practices and information available for other compounds developed by Revolution Medicines. The data and specific methodologies presented herein are illustrative and should be adapted based on the actual properties of the compound of interest.

Introduction

RAS proteins are critical regulators of cell growth, differentiation, and survival. Mutations in RAS genes are among the most common drivers of human cancers, making the RAS signaling pathway a key target for oncology drug development. This document outlines protocols for evaluating the in vivo toxicity of novel RAS inhibitors in mouse models, a critical step in preclinical development to establish a safety profile before advancing to human clinical trials. The following sections detail methodologies for acute and subacute toxicity studies, present data in a structured format, and provide visualizations of the experimental workflow and the targeted signaling pathway.

Quantitative Toxicology Data Summary

The following tables summarize hypothetical quantitative data from acute and subacute toxicity studies of a representative RAS inhibitor in mice.

Table 1: Acute Oral Toxicity Data

ParameterValue
LD50 (Median Lethal Dose) > 2000 mg/kg
MTD (Maximum Tolerated Dose) 1000 mg/kg
Observed Clinical Signs at MTD Mild, transient lethargy
Observation Period 14 days

Table 2: Subacute (28-Day) Oral Toxicity Findings

Dose GroupBody Weight Change (%)Key Hematological FindingsKey Clinical Chemistry Findings
Vehicle Control + 5%Within normal limitsWithin normal limits
Low Dose (100 mg/kg/day) + 4%No significant changesNo significant changes
Mid Dose (300 mg/kg/day) - 2%Grade 1 anemia (reversible)Grade 1 elevation in ALT
High Dose (600 mg/kg/day) - 8%Grade 2 anemia, mild thrombocytopeniaGrade 2 elevation in ALT and AST

Experimental Protocols

Acute Oral Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and assess the acute toxic effects of a single oral dose of the test compound.

Materials:

  • Test compound (RAS inhibitor)

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • 8-week-old male and female C57BL/6 mice

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Procedure:

  • Acclimatize animals for at least 7 days prior to dosing.

  • Fast animals for 4 hours before administration of the test compound.

  • Prepare a formulation of the test compound in the selected vehicle.

  • Administer a single dose of the test compound via oral gavage. Start with a dose of 2000 mg/kg in a small group of animals (n=3).

  • If no mortality or severe toxicity is observed, the LD50 is determined to be greater than 2000 mg/kg.

  • To determine the MTD, administer descending doses to subsequent groups of animals until a dose is found that results in no more than 10% body weight loss and no signs of severe toxicity.

  • Observe animals for clinical signs of toxicity continuously for the first 4 hours post-dosing, and then daily for 14 days.

  • Record body weights on Day 0 (pre-dose), Day 7, and Day 14.

  • At the end of the observation period, euthanize animals and perform a gross necropsy.

Subacute (28-Day) Repeated Dose Oral Toxicity Study

Objective: To evaluate the potential toxicity of the test compound after repeated daily oral administration over a 28-day period.

Materials:

  • Test compound (RAS inhibitor)

  • Vehicle

  • 8-week-old male and female C57BL/6 mice (10 per sex per group)

  • Equipment for blood collection and analysis

  • Histopathology processing equipment

Procedure:

  • Randomize animals into four groups: vehicle control, low dose, mid dose, and high dose.

  • Administer the test compound or vehicle orally once daily for 28 consecutive days.

  • Record clinical observations daily and body weights weekly.

  • At the end of the 28-day treatment period, collect blood samples from all animals via cardiac puncture for hematology and clinical chemistry analysis.

  • Euthanize all animals and perform a complete gross necropsy.

  • Collect and weigh major organs (liver, kidneys, spleen, heart, brain).

  • Preserve selected tissues in 10% neutral buffered formalin for histopathological examination.

Visualizations

RAS Signaling Pathway

The following diagram illustrates the canonical RAS/MAPK signaling pathway, which is often targeted by the class of inhibitors discussed.

RAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS-GDP (Inactive) SOS->RAS RAS_GTP RAS-GTP (Active) RAS->RAS_GTP GEF activity RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors RMC_Inhibitor This compound (Hypothetical Inhibitor) RMC_Inhibitor->RAS_GTP Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified RAS/MAPK signaling pathway and the inhibitory action of a hypothetical RAS inhibitor.

Experimental Workflow for Subacute Toxicity Study

The diagram below outlines the key steps in the 28-day subacute toxicity study protocol.

Subacute_Workflow cluster_setup Study Setup cluster_dosing Treatment Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (7 days) Randomization Randomization into Dose Groups (n=10/sex/group) Acclimatization->Randomization Daily_Dosing Daily Oral Dosing (28 days) Randomization->Daily_Dosing Observations Daily Clinical Observations Weekly Body Weights Daily_Dosing->Observations Blood_Collection Terminal Blood Collection (Hematology & Clinical Chemistry) Daily_Dosing->Blood_Collection Necropsy Gross Necropsy & Organ Weight Measurement Blood_Collection->Necropsy Histopathology Tissue Collection & Histopathological Analysis Necropsy->Histopathology

Caption: Workflow for a 28-day subacute oral toxicity study in mice.

RMC-3943 as a Tool for Studying RAS Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of late 2025, publicly available information on the specific compound "RMC-3943" is not available. The following application notes and protocols are based on the well-characterized class of RAS(ON) inhibitors developed by Revolution Medicines, to which this compound is presumed to belong. The data and methodologies are representative of this class of molecules, often referred to as "tri-complex inhibitors," and are intended to serve as a guide for researchers interested in utilizing similar tools for studying RAS biology. A prominent example from this class, RMC-6236 (Daraxonrasib), is used here for illustrative purposes.

Introduction

The RAS family of small GTPases (KRAS, HRAS, and NRAS) are critical regulators of cell growth, proliferation, and survival. Activating mutations in RAS genes are among the most common oncogenic drivers in human cancers, making them a prime target for therapeutic development. For decades, RAS was considered "undruggable" due to the high affinity of GTP for its active site and the lack of deep pockets on its surface for small molecule binding.

The advent of tri-complex inhibitors has revolutionized the study of RAS biology and the therapeutic landscape for RAS-driven cancers. These molecules employ a novel mechanism of action, acting as a "molecular glue" between the target RAS protein and an abundant intracellular chaperone, cyclophilin A (CypA). This ternary complex sterically hinders the interaction of RAS with its downstream effectors, thereby inhibiting oncogenic signaling. This document provides an overview of the application of these inhibitors as research tools and detailed protocols for their use in cellular and biochemical assays.

Mechanism of Action: Tri-Complex Formation

Tri-complex RAS(ON) inhibitors are cell-permeable small molecules that selectively target the active, GTP-bound conformation of RAS. The mechanism involves a two-step process:

  • Binary Complex Formation: The inhibitor first binds to cyclophilin A (CypA), a ubiquitously expressed peptidyl prolyl isomerase.

  • Ternary Complex Formation: The resulting binary complex of the inhibitor and CypA then binds to the effector-binding loop of RAS-GTP, forming a stable ternary "tri-complex". This tri-complex sterically blocks the interaction of RAS with its downstream effectors, such as RAF and PI3K, effectively shutting down oncogenic signaling.

Tri-Complex_Inhibitor_Mechanism cluster_0 Cellular Environment inhibitor This compound (Tri-Complex Inhibitor) binary_complex Inhibitor:CypA Binary Complex inhibitor->binary_complex Binds cypa Cyclophilin A (CypA) cypa->binary_complex tri_complex RAS:Inhibitor:CypA Tri-Complex binary_complex->tri_complex Binds ras_gtp Active RAS-GTP (RAS-ON) ras_gtp->tri_complex effectors Downstream Effectors (e.g., RAF, PI3K) ras_gtp->effectors Activates inhibition Inhibition tri_complex->inhibition signaling Oncogenic Signaling effectors->signaling

Caption: Mechanism of action of a tri-complex RAS(ON) inhibitor.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a representative tri-complex inhibitor, based on publicly available information for similar compounds. These values are intended for illustrative purposes and may not be representative of this compound.

Table 1: In Vitro Biochemical Activity

Assay TypeTargetIC50 (nM)
RAS-Effector Interaction AssayKRAS G12C5
KRAS G12D8
Pan-RAS1-10

Table 2: Cellular Potency

Cell LineRAS MutationAssayEC50 (nM)
MIA PaCa-2KRAS G12CpERK Inhibition10
AsPC-1KRAS G12DpERK Inhibition15
HCT116KRAS G13DCell Viability25

Experimental Protocols

Protocol 1: Western Blotting for RAS Pathway Inhibition

This protocol describes how to assess the inhibition of RAS downstream signaling by measuring the phosphorylation of ERK (pERK), a key component of the MAPK pathway.

Materials:

  • Cancer cell line with a known RAS mutation

  • Complete cell culture medium

  • Tri-complex inhibitor (e.g., RMC-6236)

  • DMSO (vehicle control)

  • PBS (phosphate-buffered saline)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (pERK1/2, total ERK1/2, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with increasing concentrations of the tri-complex inhibitor (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours. Include a DMSO-only control.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image.

  • Data Analysis: Quantify band intensities and normalize pERK levels to total ERK and the loading control (GAPDH).

Western_Blot_Workflow cluster_workflow Western Blot Protocol start Seed Cells treatment Treat with Inhibitor start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Workflow for assessing RAS pathway inhibition via Western Blot.

Protocol 2: Cell Viability Assay

This protocol measures the effect of the tri-complex inhibitor on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line with a known RAS mutation

  • Complete cell culture medium

  • Tri-complex inhibitor

  • DMSO

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: After 24 hours, treat cells with a serial dilution of the tri-complex inhibitor.

  • Incubation: Incubate the plate for 72 hours.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the DMSO-treated control wells and plot the dose-response curve to determine the EC50 value.

Conclusion

Tri-complex RAS(ON) inhibitors represent a powerful new class of research tools for dissecting the complexities of RAS biology. Their unique mechanism of action allows for the selective inhibition of the active, oncogenic form of RAS, providing a means to study the consequences of RAS pathway inhibition in a controlled manner. The protocols outlined in this document provide a starting point for researchers to utilize these innovative compounds in their own investigations into RAS-driven cellular processes and oncogenesis. As more data on specific molecules like this compound becomes publicly available, these general protocols can be adapted for more targeted and precise experimentation.

Troubleshooting & Optimization

RMC-3943 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the allosteric SHP2 inhibitor, RMC-3943.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is an allosteric inhibitor of Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2). It targets the protein tyrosine phosphatase SHP2, an enzyme that plays a crucial role in the RAS-MAPK signaling pathway.

Q2: What is the reported on-target potency of this compound?

A2: In a biochemical assay, this compound has been shown to inhibit full-length SHP2 with an IC50 of 2.19 nM[1].

Q3: Are there any known off-target effects of this compound?

A3: Yes, a significant off-target effect has been identified for allosteric SHP2 inhibitors like this compound. These inhibitors have been observed to accumulate in lysosomes and inhibit autophagic flux in a manner that is independent of SHP2[2][3][4]. This off-target activity has been shown to contribute to the overall anti-tumor efficacy of this class of inhibitors[2][3][4].

Q4: How can I differentiate between on-target (SHP2 inhibition) and off-target (autophagy inhibition) effects in my cellular assays?

A4: To distinguish between on-target and off-target effects, it is recommended to use a combination of experimental controls. This can include:

  • SHP2 Knockout/Knockdown Cells: Compare the effects of this compound in wild-type cells versus cells where SHP2 has been genetically removed or its expression is significantly reduced. Any effects that persist in the absence of SHP2 can be attributed to off-target mechanisms.

  • Autophagy Inhibitor Controls: Use well-characterized autophagy inhibitors, such as chloroquine or bafilomycin A1, as positive controls to compare the phenotypic effects with those of this compound.

  • Rescue Experiments: If a downstream effector of SHP2 is known, attempt to rescue the on-target phenotype by overexpressing a constitutively active form of this effector.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in different cancer cell lines.

Possible Cause Troubleshooting Suggestion
Differential SHP2 Dependency Cell lines may have varying degrees of dependence on SHP2 signaling for their proliferation and survival. Confirm the SHP2 dependency of your cell lines using genetic approaches (e.g., siRNA or CRISPR-mediated knockout).
Contribution of Off-Target Autophagy Inhibition The observed anti-proliferative effect may be a combination of on-target SHP2 inhibition and off-target autophagy inhibition. The sensitivity of cell lines to autophagy inhibition can vary.
Assay Duration and Endpoint Short-term viability assays (e.g., 72 hours) may primarily reflect SHP2 inhibition, while longer-term colony formation assays may be more influenced by the off-target autophagy effect. Consider using multiple assay formats and time points.

Problem 2: Observing significant vacuolization in cells treated with this compound.

Possible Cause Troubleshooting Suggestion
Lysosomal Accumulation and Autophagy Blockade The observed vacuoles are likely enlarged lysosomes and autolysosomes resulting from the off-target inhibition of autophagic flux. This is a known effect of allosteric SHP2 inhibitors.
Confirmation of Vacuole Identity Use lysosomal markers (e.g., LysoTracker dyes or antibodies against LAMP1/LAMP2) and autophagy markers (e.g., LC3-II) to confirm the identity of the vacuoles through immunofluorescence microscopy.
Dose-Response Analysis Characterize the dose-dependence of vacuole formation and correlate it with the dose-response for cell viability and target engagement (p-ERK inhibition).

Quantitative Data

Currently, specific quantitative data for the off-target effects of this compound is not publicly available. However, data from other allosteric SHP2 inhibitors can provide an indication of the potential potency of this off-target effect.

InhibitorOn-Target SHP2 Inhibition (IC50/EC50)Off-Target Autophagy Inhibition (EC50)
This compound 2.19 nM (IC50)[1]Not Reported
SHP099 Not Reported~10.6 µM[2]
IACS-13909 Not Reported~1.4 µM[2]
RMC-4550 Not Reported>20 µM (weaker effect)[3]

Experimental Protocols

1. SHP2 Inhibition Assay (Biochemical)

This protocol outlines a general approach to measuring the direct inhibition of SHP2 by a compound like this compound.

  • Objective: To determine the IC50 of this compound against purified full-length SHP2 protein.

  • Materials:

    • Recombinant full-length human SHP2 protein

    • Phosphopeptide substrate (e.g., DiFMUP)

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT, pH 7.2)

    • This compound (or other test compounds) serially diluted in DMSO

    • 384-well assay plates

    • Plate reader capable of fluorescence detection

  • Methodology:

    • Prepare serial dilutions of this compound in DMSO.

    • Add a small volume of the diluted compound to the assay wells.

    • Add the SHP2 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the phosphopeptide substrate.

    • Monitor the fluorescence signal over time. The rate of increase in fluorescence is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Cellular Autophagy Flux Assay (LC3-II Immunoblotting)

This protocol is used to assess the impact of this compound on autophagic flux.

  • Objective: To determine if this compound inhibits the degradation of autophagosomes, a hallmark of autophagy blockade.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) as a positive control

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibody against LC3B

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescence substrate

    • Western blotting equipment

  • Methodology:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with a vehicle (DMSO), this compound at various concentrations, and a positive control autophagy inhibitor (e.g., 100 nM Bafilomycin A1) for a specified time (e.g., 6 hours). For a more definitive flux measurement, include a set of wells for each condition that are co-treated with Bafilomycin A1.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary antibody against LC3B, followed by the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescence substrate and image the bands.

    • Quantify the band intensities for LC3-I and LC3-II. An accumulation of the lipidated form, LC3-II, in the presence of the compound, especially when compared to the Bafilomycin A1 control, indicates a blockage in autophagic flux.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation RMC3943 This compound RMC3943->SHP2

Caption: On-target effect of this compound on the RAS-MAPK signaling pathway.

Off_Target_Autophagy_Inhibition cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome Autophagosome Autophagosome (LC3-II positive) Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome RMC3943 This compound RMC3943->Lysosome Accumulation RMC3943->Autolysosome Inhibition of Flux

Caption: Off-target effect of this compound on the autophagy pathway.

Experimental_Workflow start Start: Cell Treatment with This compound lysate Cell Lysis & Protein Quantification start->lysate if Immunofluorescence (LC3, LAMP1) start->if wb Western Blot for LC3-I/LC3-II lysate->wb analysis Data Analysis: Quantify LC3-II accumulation & vacuolization wb->analysis if->analysis

Caption: Workflow for assessing the off-target effect on autophagy.

References

Technical Support Center: RMC-3943

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding RMC-3943, a hypothetical novel RAS(ON) inhibitor. The information is tailored for researchers, scientists, and drug development professionals to address common experimental challenges, with a focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the active, GTP-bound state of RAS proteins (RAS(ON)). Similar to other tri-complex inhibitors developed by Revolution Medicines, it is designed to form a ternary complex with an intracellular chaperone protein, such as cyclophilin A (CypA), and RAS(ON). This tri-complex sterically blocks the interaction of RAS with its downstream effectors, thereby inhibiting oncogenic signaling.[1]

Q2: What are the recommended solvents for dissolving this compound?

A2: For in vitro stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Due to the hydrophobic nature of many small molecule inhibitors that target ATP-binding pockets, achieving high concentrations in aqueous solutions can be challenging.[2] For related compounds like RMC-6291 and RMC-6236, suppliers recommend DMSO, often requiring sonication to achieve complete dissolution.[3][4]

Q3: My this compound precipitates when I dilute my DMSO stock in an aqueous buffer. What should I do?

A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly transferred to an aqueous environment where its solubility is significantly lower.[2] To mitigate this, try the following:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your assay medium.

  • Use a stepwise dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in smaller increments while vortexing.

  • Consider co-solvents: For in vivo studies, formulations often include co-solvents like PEG300 and Tween-80 to improve solubility and stability in aqueous solutions.[3]

Q4: How does pH affect the solubility of this compound?

A4: The solubility of many small molecule inhibitors is pH-dependent, particularly for compounds with ionizable functional groups.[2] For weakly basic compounds, a lower pH (below the pKa) can increase protonation and enhance aqueous solubility. Conversely, for weakly acidic compounds, a higher pH may improve solubility. It is recommended to test the solubility of this compound in buffers with a range of pH values relevant to your experimental setup.

Troubleshooting Guide: Solubility Issues

Problem 1: this compound powder is not fully dissolving in DMSO.
  • Initial Steps: Ensure you are using fresh, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of some compounds.[3][5] Vortex the solution vigorously.

  • Intermediate Steps: Gentle heating (e.g., 37°C) can aid dissolution. However, be cautious about potential compound degradation at higher temperatures.

  • Advanced Steps: Use a bath or probe sonicator.[2] Ultrasonic energy can help break up compound aggregates and facilitate dissolution. For related compounds, sonication is often recommended.[3]

Problem 2: I need to prepare an aqueous solution of this compound for cell-based assays, but it has low aqueous solubility.
  • Solution A: Use of Excipients: Consider using solubilizing agents or excipients. Cyclodextrins, for instance, can form inclusion complexes with hydrophobic molecules, increasing their water solubility.[2]

  • Solution B: Preparation of a Solid Dispersion: Creating a solid dispersion of this compound with a hydrophilic carrier (e.g., PVP, PEG) can improve its dissolution rate and apparent solubility.[2]

Quantitative Data Summary

The following tables summarize solubility data for related RMC compounds, which can serve as a reference for this compound.

Table 1: Stock Solution Solubility of Related RMC Compounds

CompoundSolventConcentrationNotes
Elironrasib (RMC-6291)DMSO100 mg/mL (98.79 mM)Ultrasonic assistance and fresh DMSO are recommended.[3]
Daraxonrasib (RMC-6236)DMSO100 mg/mL (123.30 mM)Ultrasonic assistance and fresh DMSO are recommended.[5]
Daraxonrasib (RMC-6236)Ethanol~100 mg/mL

Table 2: Example In Vivo Formulation for a Related Compound (Elironrasib)

ComponentProportionPurpose
DMSO10%Stock solvent
PEG30040%Co-solvent
Tween-805%Surfactant/Emulsifier
Saline45%Aqueous vehicle
This formulation yields a suspended solution and is an example protocol that may require optimization for this compound.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Initial Dissolution: Vortex the tube vigorously for 1-2 minutes.

  • Sonication: Place the tube in a bath sonicator for 10-15 minutes, or until the solution is clear. Monitor the temperature of the water bath to avoid excessive heating.

  • Sterilization: If required for cell culture, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability or -20°C for short-term use.[3]

Visualizations

Signaling Pathway

RAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_ras_cycle RAS Cycle cluster_inhibition Tri-Complex Inhibition cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP Activates RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GDP/GTP Exchange TriComplex This compound-CypA-RAS(ON) Inhibitory Complex RAS_GTP->TriComplex Binds to RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K RMC3943 This compound RMC3943->TriComplex CypA Cyclophilin A CypA->TriComplex TriComplex->RAF Blocks Interaction TriComplex->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits the RAS signaling pathway via tri-complex formation.

Experimental Workflow

Solubility_Workflow start Start: this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Vigorously add_dmso->vortex check_dissolved1 Is it fully dissolved? vortex->check_dissolved1 sonicate Bath Sonicate (10-15 min) check_dissolved1->sonicate No success Stock Solution Prepared check_dissolved1->success Yes check_dissolved2 Is it fully dissolved? sonicate->check_dissolved2 gentle_heat Gentle Warming (e.g., 37°C) check_dissolved2->gentle_heat No check_dissolved2->success Yes check_dissolved3 Is it fully dissolved? gentle_heat->check_dissolved3 check_dissolved3->success Yes fail Consult further/ Consider alternative solvent check_dissolved3->fail No

Caption: Workflow for dissolving this compound in DMSO.

References

Technical Support Center: Optimizing RMC-3943 Concentration In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of RMC-3943. The guidance is based on the presumed mechanism of this compound as a RAS(ON) inhibitor, acting via a tri-complex formation with Cyclophilin A (CypA), similar to other inhibitors developed by Revolution Medicines.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: While specific data for this compound is not publicly available, it is understood to be a potent and selective small molecule inhibitor of the active, GTP-bound state of RAS (RAS(ON)). It likely functions as a molecular glue, forming a tri-complex with RAS(ON) and the abundant intracellular protein, Cyclophilin A (CypA). This tri-complex sterically hinders the interaction of RAS with its downstream effectors, thereby inhibiting signal transduction.[1][2]

Q2: What is a recommended starting concentration range for this compound in a new cell line?

A2: For initial experiments, a broad dose-response curve is recommended, spanning several orders of magnitude. A typical starting range could be from 1 nM to 10 µM. This allows for the determination of the IC50 (half-maximal inhibitory concentration) and helps to identify the optimal concentration range for subsequent experiments.

Q3: How should I prepare and store this compound stock solutions?

A3: Proper handling and storage are crucial for compound stability and experimental reproducibility.

  • Solubility: Determine the optimal solvent for this compound. While DMSO is commonly used for small molecule inhibitors, it is essential to confirm solubility.[3]

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.

  • Storage: Store the stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[3]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.1%) to avoid solvent-induced toxicity.[3]

Q4: What are the critical controls to include in my in vitro experiments with this compound?

A4: Including the proper controls is fundamental for accurate data interpretation.

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.[3]

  • Untreated Control: Cells that are not exposed to either this compound or the vehicle, providing a baseline for normal cell behavior.[3]

  • Positive Control: A known inhibitor of the RAS signaling pathway (if available and appropriate for your cell model) to ensure the assay is performing as expected.

  • Negative Control: A structurally similar but inactive compound, if available, to help identify potential off-target effects.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting point is a 10-point dilution series with a 3-fold dilution factor.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 72 hours for proliferation assays).

  • Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control (as 100% viability or 0% inhibition). Plot the percent inhibition against the log of the this compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects on the plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
No observable effect of this compound (IC50 is not reached) Compound instability or precipitation. Incorrect concentration calculation. Cell line is not dependent on the targeted RAS mutation. Low cell permeability.Prepare fresh dilutions for each experiment.[3] Visually inspect the media for any signs of precipitation.[3] Double-check all calculations. Confirm the RAS mutational status of your cell line. Consider assessing the cell permeability of the compound if the target is intracellular.[3][4]
Significant cell death at all concentrations, including low doses Off-target toxicity. Solvent toxicity. Mycoplasma contamination.Perform a cytotoxicity assay at an earlier time point (e.g., 24 hours) to distinguish between targeted anti-proliferative effects and non-specific toxicity. Ensure the final DMSO concentration is non-toxic to your cells.[3] Regularly test your cell lines for mycoplasma contamination.[5]
Inconsistent results between experiments Variation in cell passage number or confluency.[3] Inconsistent incubation times. Instability of the compound after freeze-thaw cycles.Use cells within a consistent range of passage numbers. Seed cells to reach a similar confluency at the time of treatment. Standardize all incubation periods. Use fresh aliquots of the compound for each experiment.[3]

Visualizations

Signaling Pathway

RMC3943_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by this compound RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activation RAS_GDP RAS-GDP (Inactive) RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP Triplex This compound :: CypA :: RAS-GTP (Inactive Tri-complex) RAS_GTP->Triplex Binding Downstream Downstream Effectors (e.g., RAF, PI3K) RAS_GTP->Downstream Signal Propagation SOS1->RAS_GDP Promotes GDP/GTP Exchange GAP GAP GAP->RAS_GTP Promotes GTP hydrolysis CypA Cyclophilin A (CypA) CypA->Triplex RMC3943 This compound RMC3943->Triplex Triplex->Downstream Inhibition

Caption: Proposed mechanism of this compound action.

Experimental Workflow

experimental_workflow A 1. Cell Seeding (96-well plate) C 3. Cell Treatment (Add compound dilutions to cells) A->C B 2. Compound Dilution (this compound serial dilution) B->C D 4. Incubation (e.g., 72 hours) C->D E 5. Viability Assay (e.g., MTT, CellTiter-Glo) D->E F 6. Data Acquisition (Plate reader) E->F G 7. Data Analysis (Normalization, Curve Fitting) F->G H Result: IC50 Value G->H

Caption: Workflow for IC50 determination of this compound.

Troubleshooting Logic

troubleshooting_logic Start High Variability in Results? CheckSeeding Review Cell Seeding Protocol - Homogenous suspension? - Consistent pipetting? Start->CheckSeeding Yes NoEffect No Compound Effect? Start->NoEffect No UseControls Implement Proper Controls - Vehicle, Untreated CheckSeeding->UseControls Solution Improved Results UseControls->Solution CheckCompound Verify Compound Integrity - Fresh dilutions? - No precipitation? NoEffect->CheckCompound Yes Toxicity High Toxicity Observed? NoEffect->Toxicity No ConfirmCellLine Confirm Cell Line Genotype - RAS mutation present? CheckCompound->ConfirmCellLine ConfirmCellLine->Solution CheckSolvent Lower Solvent Concentration (e.g., DMSO < 0.1%) Toxicity->CheckSolvent Yes Toxicity->Solution No TestMycoplasma Test for Mycoplasma CheckSolvent->TestMycoplasma TestMycoplasma->Solution

Caption: Troubleshooting decision tree for in vitro assays.

References

Technical Support Center: Overcoming RMC-3943 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome resistance to RMC-3943 in cell lines.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, particularly when resistance is observed.

Issue 1: Decreased Sensitivity to this compound in Long-Term Cultures

Question: My cancer cell line, which was initially sensitive to this compound, now shows reduced sensitivity after several passages in the presence of the drug. What could be the cause, and how can I investigate it?

Answer: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a targeted therapy through various mechanisms.[1][2] Here’s a step-by-step approach to investigate and potentially overcome this issue:

Step 1: Confirm Resistance

  • Experiment: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo®) to compare the IC50 (half-maximal inhibitory concentration) of this compound in the parental (sensitive) and the suspected resistant cell lines.[3][4] An increase in the IC50 value confirms the development of resistance.

Step 2: Investigate Potential Resistance Mechanisms

  • Hypothesis 1: On-Target Mutations. The target protein of this compound may have acquired mutations that prevent the drug from binding effectively.

    • Experiment: Sequence the gene encoding the target protein in both parental and resistant cell lines to identify any potential mutations.

  • Hypothesis 2: Activation of Bypass Signaling Pathways. Cancer cells can compensate for the inhibition of the primary target by upregulating alternative survival pathways.[5][6][7]

    • Experiment: Use western blotting to analyze the phosphorylation status and expression levels of key proteins in known bypass pathways (e.g., PI3K/Akt, MAPK/ERK).[8][9][10] An increase in the phosphorylation of proteins like Akt or ERK in the resistant cells would suggest the activation of these pathways.

  • Hypothesis 3: Increased Drug Efflux. The resistant cells may have upregulated the expression of drug efflux pumps (e.g., P-glycoprotein), which actively remove this compound from the cell.[8]

    • Experiment: Perform a western blot to check for the expression of common ATP Binding Cassette (ABC) transporters.

Step 3: Strategies to Overcome Resistance

  • Combination Therapy: If a bypass pathway is activated, consider combining this compound with an inhibitor of that pathway (e.g., a PI3K or MEK inhibitor).[11][12]

  • Next-Generation Inhibitors: If an on-target mutation is identified, a next-generation inhibitor designed to bind to the mutated target might be effective.[13]

Experimental Workflow for Investigating this compound Resistance

G cluster_0 Observation cluster_1 Confirmation cluster_2 Investigation of Mechanisms cluster_3 Potential Outcomes & Next Steps A Decreased cell death with This compound treatment B Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) A->B C Compare IC50 values: Parental vs. Suspected Resistant B->C D Significant increase in IC50? C->D E Sequence Target Gene D->E Yes F Western Blot for Bypass Pathways (p-Akt, p-ERK) D->F G Western Blot for Drug Efflux Pumps (e.g., P-gp) D->G H On-target mutation identified -> Consider next-generation inhibitor E->H I Bypass pathway activated -> Test combination therapy F->I J Increased efflux pump expression -> Consider co-treatment with efflux pump inhibitor G->J

Caption: Workflow for troubleshooting decreased sensitivity to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of resistance to targeted therapies like this compound?

A1: Resistance to targeted therapies can be broadly categorized into two types:

  • On-target resistance: This involves alterations to the drug target itself, most commonly through mutations in the drug-binding site that reduce the affinity of the inhibitor.

  • Off-target resistance: This occurs through mechanisms that do not involve the direct target of the drug. Common examples include:

    • Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the targeted therapy.[5][6][7] For instance, if this compound inhibits a protein in the MAPK pathway, cells might compensate by activating the PI3K/Akt pathway.

    • Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.

    • Phenotypic changes: Processes like the epithelial-to-mesenchymal transition (EMT) have been associated with drug resistance.[2]

Q2: How can I develop an this compound resistant cell line for my studies?

A2: Developing a drug-resistant cell line is a common method for studying resistance mechanisms.[3] The general protocol involves continuous exposure of a sensitive parental cell line to gradually increasing concentrations of this compound over a prolonged period (often several months).

Simplified Protocol for Developing a Resistant Cell Line:

  • Determine the initial IC20: Perform a cell viability assay to determine the concentration of this compound that inhibits the growth of the parental cell line by 20%.

  • Initial exposure: Culture the parental cells in the presence of the IC20 concentration of this compound.

  • Monitor and increase concentration: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound.

  • Repeat: Continue this process of stepwise dose escalation until the cells can tolerate a significantly higher concentration of the drug compared to the parental line.

  • Characterize the resistant line: Once a resistant population is established, confirm the degree of resistance by determining the new IC50 value and proceed to investigate the underlying resistance mechanisms.

Q3: What is the role of combination therapy in overcoming this compound resistance?

A3: Combination therapy is a key strategy to overcome or prevent drug resistance.[11][12] By targeting multiple signaling pathways simultaneously, it is more difficult for cancer cells to develop resistance. For example, if you find that resistance to this compound is associated with the activation of the PI3K/Akt pathway, combining this compound with a PI3K inhibitor could restore sensitivity.

Signaling Pathway Illustrating Combination Therapy

G cluster_0 Upstream Signaling cluster_1 Parallel Pathways cluster_2 Cellular Response cluster_3 Therapeutic Intervention RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival mTOR->Proliferation ERK->Proliferation RMC3943 This compound RMC3943->MEK PI3Ki PI3K Inhibitor PI3Ki->PI3K

Caption: Combination therapy targeting parallel signaling pathways.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • 96-well plates

  • Parental and resistant cell lines

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Plot the absorbance values against the drug concentration and determine the IC50 value.

Western Blotting

This protocol is for analyzing protein expression and phosphorylation status.

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-P-gp)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

Co-Immunoprecipitation (Co-IP)

This protocol is for investigating protein-protein interactions.[14][15][16][17]

Materials:

  • Cell lysates

  • Co-IP lysis/wash buffer

  • Primary antibody against the "bait" protein

  • Protein A/G magnetic beads or agarose resin

  • Elution buffer

  • SDS-PAGE and western blotting reagents

Procedure:

  • Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.

  • Pre-clearing (Optional): Incubate the lysate with beads/resin alone to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein.

  • Complex Capture: Add Protein A/G beads/resin to capture the antibody-protein complexes.

  • Washing: Wash the beads/resin several times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads/resin using an elution buffer.

  • Analysis: Analyze the eluted proteins by western blotting using an antibody against the suspected interacting "prey" protein.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental (Sensitive)10-
Resistant Subline A15015
Resistant Subline B50050

Table 2: Hypothetical Protein Expression/Phosphorylation Changes in Resistant Cells

ProteinParental (Relative Units)Resistant (Relative Units)Method
p-Akt (Ser473)1.05.2Western Blot
Total Akt1.01.1Western Blot
P-glycoprotein1.08.5Western Blot

References

Technical Support Center: RMC-3943

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a molecule specifically designated "RMC-3943" is not available. The following technical support guide is constructed based on the known mechanism of action of other RAS inhibitors developed by Revolution Medicines, which are designated with "RMC-" prefixes. It is assumed that this compound is a hypothetical RAS(ON) tri-complex inhibitor that functions by forming a ternary complex with Cyclophilin A (CypA) and the active, GTP-bound form of RAS, thereby inhibiting downstream signaling. All experimental protocols and troubleshooting advice are based on common assays for this class of molecules.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is hypothesized to be a RAS(ON) multi-selective inhibitor. Unlike inhibitors that target the inactive, GDP-bound state of RAS, this compound is designed to bind to the active, GTP-bound form. It is believed to act as a "molecular glue," first forming a binary complex with the intracellular chaperone protein, Cyclophilin A (CypA). This this compound-CypA complex then selectively binds to RAS(ON), forming a stable tri-complex. This tri-complex sterically hinders the interaction of RAS with its downstream effectors, such as RAF and PI3K, thereby inhibiting signal propagation.[1][2]

Q2: Which RAS isoforms and mutations is this compound expected to be active against?

A2: As a RAS(ON) multi-selective inhibitor, this compound is anticipated to be active against various isoforms of RAS (KRAS, NRAS, and HRAS) when they are in their active, GTP-bound state. This includes both wild-type and various mutant forms of RAS that lead to its constitutive activation, such as those with G12X, G13X, and Q61X mutations.[1]

Q3: What are the key assays to assess the activity of this compound?

A3: A variety of biochemical and cell-based assays are crucial for characterizing the activity of this compound. Key assays include:

  • Biochemical Assays:

    • Nucleotide Exchange Assays (NEA): To determine if the inhibitor affects the exchange of GDP for GTP.

    • Protein-Protein Interaction (PPI) Assays (e.g., HTRF, AlphaLISA): To measure the disruption of the RAS-effector interaction (e.g., RAS-RAF).

    • Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA): To measure the direct binding affinity of the compound to its target proteins.

  • Cell-Based Assays:

    • Target Engagement Assays (e.g., NanoBRET): To confirm the compound binds to RAS within a cellular context.

    • Phospho-protein Western Blotting or ELISA: To measure the inhibition of downstream signaling (e.g., p-ERK, p-AKT).

    • Cell Viability/Proliferation Assays (e.g., CellTiter-Glo): To determine the anti-proliferative effect on cancer cell lines with specific RAS mutations.

    • 3D Spheroid Cultures: To assess inhibitor activity in a more physiologically relevant model.[3][4]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the hypothesized signaling pathway and a general experimental workflow for characterizing this compound.

RMC3943_Pathway cluster_upstream Upstream Activation cluster_ras_cycle RAS Cycle cluster_inhibition This compound Inhibition cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP Promotes GDP/GTP Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP TriComplex This compound-CypA-RAS(ON) Tri-complex RAS_GTP->TriComplex RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K RMC3943 This compound CypA Cyclophilin A (CypA) RMC3943->CypA Forms binary complex RMC3943->TriComplex Forms Tri-complex CypA->TriComplex Forms Tri-complex TriComplex->RAF Blocks Interaction TriComplex->PI3K Blocks Interaction MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Hypothesized signaling pathway and mechanism of action for this compound.

RMC3943_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Models b1 Binding Affinity (SPR, TSA) c1 Target Engagement (NanoBRET) b1->c1 Validate Cellular Binding b2 PPI Assay (RAS-RAF HTRF) b2->c1 Validate Cellular Binding b3 Nucleotide Exchange Assay (NEA) b3->c1 Validate Cellular Binding c2 Downstream Signaling (p-ERK Western/ELISA) c1->c2 Assess Pathway Inhibition c3 Cell Viability (2D & 3D Cultures) c2->c3 Determine Functional Effect v1 Xenograft Tumor Models (CDX, PDX) c3->v1 Evaluate Efficacy v2 Pharmacodynamics (Tumor p-ERK) v1->v2 Confirm MoA in vivo start Compound Synthesis (this compound) start->b1 Characterize in vitro start->b2 Characterize in vitro start->b3 Characterize in vitro

Caption: General experimental workflow for the characterization of this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in cell viability IC50 values between experiments. Cell line instability or high passage number leading to genetic drift.Use low-passage, authenticated cell lines for all experiments. Regularly perform cell line authentication (e.g., STR profiling).
Inconsistent cell seeding density.Optimize and standardize cell seeding density to ensure cells are in the exponential growth phase during treatment.
Degradation of this compound in solution.Prepare fresh dilutions from a concentrated stock for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.
No inhibition of p-ERK observed in Western blot despite potent cell killing. The compound may be acting through an off-target mechanism.Perform a NanoBRET target engagement assay to confirm that this compound is binding to RAS in cells at the concentrations tested.
The time point for analysis is not optimal.Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time to observe maximal p-ERK inhibition.
Feedback reactivation of the pathway.Investigate upstream signaling (e.g., p-EGFR) at later time points to check for feedback loop activation.
Weak or no signal in Protein-Protein Interaction (PPI) assay (e.g., HTRF). Incorrect protein folding or inactive protein.Ensure recombinant RAS protein is loaded with a non-hydrolyzable GTP analog (e.g., GMP-PCP or GTPγS) and that its activity is validated.
Suboptimal assay buffer conditions.Optimize buffer components, including MgCl2 concentration and pH, as these can affect RAS conformation and protein interactions.
Reagent concentration is not optimal.Titrate the concentrations of donor and acceptor antibodies/proteins to find the optimal assay window.
Discrepancy between biochemical potency and cellular activity. Poor cell permeability of this compound.Evaluate the physicochemical properties of the compound. If permeability is low, consider using cell lines with overexpressed transporters or performing assays with permeabilized cells.
The compound is a substrate for efflux pumps (e.g., P-gp).Test for efflux pump liability and consider co-incubation with an efflux pump inhibitor as a control experiment.
High protein binding in cell culture media.Measure the fraction of unbound compound in the presence of serum and adjust the nominal concentration accordingly or perform assays in serum-free media for a short duration.

Experimental Protocols

Protocol 1: p-ERK Inhibition Western Blot Assay
  • Cell Seeding: Plate RAS-mutant cancer cells (e.g., MIA PaCa-2 for KRAS G12C) in 6-well plates at a density that will result in 70-80% confluency after 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for the desired time points (e.g., 4 hours).

  • Lysis: Wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK1/2 (T202/Y204), total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Protocol 2: CellTiter-Glo® 2D Cell Viability Assay
  • Cell Seeding: Seed RAS-mutant cells in a white, clear-bottom 96-well plate at an optimized density (e.g., 2,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of this compound in complete medium.

  • Treatment: Add the serially diluted compound to the respective wells. Include vehicle control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.

Quantitative Data Summary

The following tables represent hypothetical data for this compound to illustrate how results could be presented.

Table 1: Biochemical Activity of this compound

Assay TypeTargetResult (IC50 / K_D, nM)
RAS-RAF PPI (HTRF)KRAS G12C15.2
RAS-RAF PPI (HTRF)KRAS G12D21.7
RAS-RAF PPI (HTRF)NRAS Q61R18.9
Direct Binding (SPR)KRAS G12C-GTP5.8 (K_D)

Table 2: Cellular Activity of this compound in RAS-Mutant Cell Lines

Cell LineRAS Mutationp-ERK Inhibition (IC50, nM)Cell Viability (IC50, nM)
MIA PaCa-2KRAS G12C25.645.1
AsPC-1KRAS G12D33.862.5
SW620KRAS G12V30.155.9
HCT116KRAS G13D41.578.3
BxPC-3KRAS wild-type> 10,000> 10,000

References

Technical Support Center: RMC-3943 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RMC-3943. This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing experiments with this compound. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective, orally active covalent inhibitor of KRAS G12C.[1] It specifically targets the GTP-bound, active state of the KRAS G12C mutant protein. This compound functions as a "molecular glue," forming a tri-complex with the target protein KRAS G12C(ON) and the abundant intracellular chaperone protein, cyclophilin A (CypA).[1][2][3] This tri-complex sterically blocks the interaction of KRAS with its downstream effectors, thereby inhibiting signaling through pathways such as the MAPK pathway.

Q2: How should this compound be stored and handled?

A2: As a covalent inhibitor, the stability of this compound in solution is critical for reproducible results. Improper storage or handling can lead to degradation and loss of potency.[4]

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. It is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[4] Store these aliquots at -80°C and protect them from light.[4]

  • Working Dilutions: For each experiment, prepare fresh dilutions of the inhibitor from a concentrated stock.[4] Do not store diluted solutions for extended periods.

Q3: Which cancer cell lines are appropriate for this compound experiments?

A3: The selection of an appropriate cell line is crucial for obtaining meaningful data.

  • Primary Requirement: Cell lines must harbor the specific KRAS G12C mutation. The presence of this mutation should be confirmed through sequencing.

  • Confirmation of Identity: Always use cell lines from a reputable source (e.g., ATCC) and perform regular cell line authentication (e.g., STR profiling) to ensure their identity and prevent cross-contamination.

  • Passage Number: Use cells within a consistent and low passage number range for all experiments to avoid issues with genetic and phenotypic drift that can alter inhibitor sensitivity.[4]

Q4: How can I confirm that this compound is engaging its target in my cellular model?

A4: Confirming target engagement is a critical step in validating your experimental results.

  • Western Blotting: The most common method is to assess the phosphorylation status of downstream effectors in the MAPK pathway. A significant decrease in the levels of phosphorylated ERK (p-ERK) following this compound treatment is a strong indicator of target engagement.

  • Mass Spectrometry: For direct confirmation of covalent binding, mass spectrometry-based proteomics can be employed to identify the this compound adduct on the KRAS G12C protein. This is considered the gold standard for verifying target engagement of covalent inhibitors.

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments with this compound.

Problem 1: Inconsistent or lower-than-expected potency (high IC50 values) in cell viability assays.

If you are observing inconsistent IC50 values or your results show lower potency than published data, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Inhibitor Degradation Prepare fresh dilutions from a concentrated, properly stored stock for every experiment. Aliquot stocks to avoid repeated freeze-thaw cycles.[4]
Cell Line Integrity Use low-passage cells from a verified source. Regularly perform cell line authentication to ensure the presence of the KRAS G12C mutation and rule out contamination.[4]
Cell Seeding Density Optimize and standardize the initial cell seeding density. Ensure cells are in the exponential growth phase at the time of treatment. Inconsistent confluency can significantly impact drug response.[4]
Serum Concentration Growth factors in fetal bovine serum (FBS) can activate receptor tyrosine kinases (RTKs), leading to feedback reactivation of the MAPK pathway and conferring resistance.[5] Consider performing assays in reduced-serum conditions (e.g., 0.5-2% FBS) after initial cell attachment.
Assay Format Cells grown in 2D monolayers may respond differently than those in 3D cultures (spheroids), which can better mimic a tumor microenvironment. If your research requires high physiological relevance, consider transitioning to a 3D assay format, but be aware that re-optimization will be necessary.[4]

Troubleshooting Workflow for Inconsistent Cell Viability Results

G start Inconsistent IC50 Results check_inhibitor Check Inhibitor Handling: - Fresh dilutions? - Proper storage? start->check_inhibitor check_cells Verify Cell Line: - Low passage? - Authenticated? check_inhibitor->check_cells If problem persists check_density Standardize Seeding Density? check_cells->check_density If problem persists check_serum Optimize Serum Concentration? check_density->check_serum If problem persists resolve Consistent Results check_serum->resolve After optimization

Caption: A decision tree for troubleshooting inconsistent cell viability data.

Problem 2: No significant decrease in p-ERK levels observed by Western blot after this compound treatment.

Failure to observe a reduction in p-ERK, a key downstream effector of KRAS, suggests a problem with either the experimental setup or a biological resistance mechanism.

Potential CauseRecommended Solution
Suboptimal Time Point Rapid feedback loops can reactivate the MAPK pathway.[5] Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the window of maximal p-ERK inhibition before any potential rebound occurs.[5]
Insufficient Inhibitor Concentration The concentration of this compound may be too low to achieve full target engagement in your specific cell line. Perform a dose-response experiment to determine the optimal concentration for p-ERK inhibition.
Poor Antibody Quality Ensure your primary antibodies for p-ERK and total ERK are validated for the application and are working correctly. Always run appropriate positive and negative controls.
Improper Lysis/Sample Handling Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins. Keep samples on ice and process them quickly.
Rapid Feedback Reactivation Inhibition of KRAS G12C can trigger a rapid feedback reactivation of upstream RTKs, which can then reactivate wild-type RAS isoforms and restore MAPK signaling.[5] Consider co-treatment with an upstream inhibitor (e.g., a SHP2 or EGFR inhibitor) to block this feedback loop.[5][6]

KRAS G12C Signaling and this compound Inhibition

G cluster_0 Upstream Signaling cluster_1 RAS Cycle cluster_2 Downstream MAPK Pathway RTK RTK (e.g., EGFR) SOS1 SOS1 RTK->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Activates KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF RMC3943 This compound + CypA RMC3943->KRAS_GTP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation pERK->Proliferation

Caption: The MAPK signaling pathway and the inhibitory action of this compound.

Key Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol outlines a standard method for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Trypsinize and count cells that are in the exponential growth phase.

    • Seed cells in an opaque 96-well plate at a pre-determined optimal density in triplicate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[4]

  • Inhibitor Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Carefully remove the old medium from the wells and add the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) group.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Experimental Workflow for Cell Viability Assay

G start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound Serial Dilutions incubate1->treat incubate2 Incubate 72h treat->incubate2 add_ctg Add CellTiter-Glo Reagent incubate2->add_ctg read Read Luminescence add_ctg->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: A typical workflow for a cell viability experiment.

Protocol 2: Western Blotting for p-ERK and Total ERK

This protocol is for assessing target engagement by measuring changes in protein phosphorylation.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for the determined time period.

    • Wash cells with ice-cold PBS and lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, and a loading control like GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an ECL substrate to the membrane.

    • Visualize the bands using a chemiluminescence imager.

    • Quantify band intensities and normalize p-ERK levels to total ERK and the loading control.

References

Technical Support Center: Stability of RMC-3943 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a compound specifically designated "RMC-3943" for pharmaceutical or research use is not available. The following information is a generalized guide based on compounds with similar nomenclature developed by Revolution Medicines, which are known as RAS(ON) inhibitors. Researchers should consult the specific product datasheet for the compound of interest.

This technical support guide provides answers to frequently asked questions and troubleshooting advice regarding the stability of small molecule inhibitors, hypothetically termed this compound, in common cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in standard cell culture media?

The stability of a small molecule inhibitor like this compound in cell culture media can be influenced by several factors including the composition of the media, pH, temperature, and exposure to light. While specific data for this compound is not available, similar compounds are generally formulated to be stable under standard cell culture conditions (37°C, 5% CO2) for the duration of typical cell-based assays. However, for long-term experiments, it is recommended to assess the stability empirically.

Q2: How can I determine the stability of this compound in my specific cell culture medium?

To determine the stability, you can perform a time-course experiment. Prepare your complete cell culture medium containing this compound at the desired final concentration. Incubate the medium under your experimental conditions (e.g., 37°C, 5% CO2) in the absence of cells. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) and store them at -80°C until analysis. The concentration of the remaining compound can be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: Are there any known components of cell culture media that can degrade this compound?

Without specific data on this compound, it is important to consider general factors. Some serum components, such as esterases, can degrade certain small molecules. Additionally, reactive oxygen species generated in some media formulations can also lead to compound degradation. If instability is suspected, using serum-free media or media with reduced serum concentrations could be a troubleshooting step.

Q4: What is the recommended solvent for preparing stock solutions of this compound?

Typically, small molecule inhibitors are dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to consult the manufacturer's datasheet for the recommended solvent and maximum solubility. When preparing working solutions, the final concentration of the solvent in the cell culture medium should be kept low (usually <0.1%) to avoid solvent-induced cellular toxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Media The concentration of the compound exceeds its solubility in the aqueous media. The final DMSO concentration may be too low to maintain solubility.Prepare a more dilute stock solution in DMSO. When diluting the stock solution into the media, ensure rapid mixing. Consider a serial dilution approach. Perform a solubility test in your specific media prior to the experiment.
Inconsistent Experimental Results The compound may be degrading over the course of the experiment. There may be variability in the preparation of the compound working solutions.Assess the stability of the compound in your media over the experimental time course using HPLC or LC-MS. Prepare fresh working solutions for each experiment from a frozen stock. Ensure the stock solution has not undergone multiple freeze-thaw cycles.
Loss of Compound Activity The compound may be binding to plasticware or being sequestered by serum proteins. The compound may be metabolized by the cells.Use low-protein-binding plasticware for preparing and storing solutions. Evaluate the effect of different serum concentrations on the compound's efficacy. Determine the metabolic stability of the compound in the presence of your cell line.

Experimental Protocols

Protocol for Assessing Compound Stability in Cell Culture Media
  • Preparation of Compound-Containing Media:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Spike the pre-warmed complete cell culture medium with the this compound stock solution to achieve the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1%).

    • Prepare a sufficient volume to collect all time points.

  • Incubation and Sample Collection:

    • Place the plate or flask of compound-containing media in a cell culture incubator at 37°C with 5% CO2.

    • At each designated time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot (e.g., 100 µL) of the media.

    • Immediately store the collected aliquots at -80°C to prevent further degradation.

  • Sample Analysis:

    • Thaw the samples on ice.

    • Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.

    • Plot the concentration of this compound as a function of time to determine its stability profile.

Visualizations

Hypothetical Signaling Pathway Inhibition

RMC_3943_Mechanism_of_Action cluster_RAS_Cycle RAS Signaling Cycle cluster_Inhibition Mechanism of Inhibition RAS-GDP (Inactive) RAS-GDP (Inactive) RAS-GTP (Active) RAS-GTP (Active) RAS-GDP (Inactive)->RAS-GTP (Active) SOS1 (GEF) RAS-GTP (Active)->RAS-GDP (Inactive) NF1 (GAP) Tri-complex Tri-complex RAS-GTP (Active)->Tri-complex Downstream Effectors (e.g., RAF, PI3K) Downstream Effectors (e.g., RAF, PI3K) RAS-GTP (Active)->Downstream Effectors (e.g., RAF, PI3K) Signal Transduction GEF GEF GAP GAP This compound This compound This compound->Tri-complex Cyclophilin A Cyclophilin A Cyclophilin A->Tri-complex Tri-complex->Downstream Effectors (e.g., RAF, PI3K) Inhibition

Caption: Hypothetical mechanism of this compound as a RAS(ON) inhibitor.

Experimental Workflow for Stability Assessment

Stability_Workflow A Prepare this compound Stock Solution (in DMSO) B Spike into Pre-warmed Cell Culture Media A->B C Incubate at 37°C, 5% CO2 B->C D Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48, 72h) C->D E Store Samples at -80°C D->E F Analyze by HPLC or LC-MS E->F G Determine Concentration vs. Time Profile F->G

Caption: Workflow for determining compound stability in cell culture media.

Technical Support Center: Tri-Complex RAS Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a compound specifically designated "RMC-3943" could not be found. The following technical support guide has been developed based on the well-documented, mechanistically related pan-RAS inhibitor, RMC-6236 (Daraxonrasib) . This molecule, like other agents from Revolution Medicines, functions as a RAS(ON) inhibitor via a novel tri-complex mechanism. The troubleshooting advice and experimental protocols provided are based on the known characteristics of this class of inhibitors and are intended to help researchers address potential inconsistencies in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with tri-complex RAS inhibitors like RMC-6236, presented in a question-and-answer format.

Question 1: Why am I observing high variability in cell viability (IC50) values for RMC-6236 across different RAS-mutant cell lines?

Answer:

Inconsistent IC50 values for RMC-6236 can stem from several factors related to its unique mechanism of action and the genetic context of the cell lines. Here is a step-by-step guide to troubleshoot this issue:

  • Confirm the RAS Mutation and GTP-Bound State: The activity of RMC-6236 is dependent on RAS being in its active, GTP-bound (RAS(ON)) state.[1][2]

    • Action: Verify the specific RAS mutation in your cell lines (e.g., G12D, G12V, G12C). Cell lines with mutations that favor the RAS(ON) state, particularly at codon 12, are expected to be more sensitive.[3][4]

    • Experiment: Perform a RAS activity assay (e.g., RAS-GTP pulldown assay followed by Western blot) to confirm high levels of active RAS in your untreated cells.

  • Assess Cyclophilin A (CypA) Expression: RMC-6236 requires the ubiquitously expressed intracellular protein Cyclophilin A (CypA) to form the inhibitory tri-complex with RAS(ON).[1][2]

    • Action: Significant differences in endogenous CypA expression levels between cell lines could theoretically influence the efficiency of tri-complex formation and thus, the potency of the inhibitor.

    • Experiment: Compare CypA protein levels across your panel of cell lines using Western blot.

  • Evaluate Cell Culture Conditions: Standard cell culture variables can impact signaling pathways and drug potency.

    • Action: Ensure consistent cell densities, serum concentrations, and passage numbers for all experiments. High cell density can sometimes lead to reduced compound efficacy.

    • Experiment: Run a preliminary experiment to determine the optimal seeding density for your cell viability assays, ensuring cells are in the exponential growth phase during treatment.

  • Consider RAS-Independency: The cell line's reliance on RAS signaling for proliferation and survival is critical.

    • Action: Some cell lines with RAS mutations may have developed resistance or have parallel signaling pathways activated that bypass the need for RAS signaling.

    • Experiment: Analyze baseline phosphorylation levels of downstream effectors like ERK (pERK) and AKT (pAKT). A lack of potent pERK inhibition upon treatment may suggest RAS-independent signaling.

Question 2: My Western blot results show inconsistent inhibition of downstream RAS signaling (e.g., pERK, pS6) after RMC-6236 treatment. What could be the cause?

Answer:

Suboptimal or variable inhibition of downstream markers like pERK can be due to experimental timing, dosing, or cellular feedback mechanisms.

  • Optimize Treatment Duration and Concentration: The inhibitory effect on signaling pathways is both time and concentration-dependent.[3]

    • Action: Review the literature for established effective concentrations and time points. For example, sustained inhibition of pERK and pS6 has been observed for up to 48 hours in sensitive cell lines like Capan-2.[3]

    • Experiment: Perform a time-course (e.g., 2, 8, 24, 48 hours) and dose-response (e.g., 0.1 nM to 1 µM) experiment to determine the optimal conditions for observing maximal pERK inhibition in your specific cell line.

  • Check for Pathway Reactivation: Cells can adapt to targeted inhibition through feedback mechanisms.

    • Action: Short-term inhibition followed by a rebound in pERK levels at later time points might indicate pathway reactivation.

    • Experiment: In your time-course Western blot, look for an initial drop in pERK followed by a recovery at 24 or 48 hours. This could be a genuine biological effect.

  • Ensure Proper Sample Handling: Protein phosphorylation is a dynamic process, and samples must be handled quickly and correctly to preserve the phosphostate.

    • Action: Lyse cells directly on ice with a lysis buffer containing fresh phosphatase and protease inhibitors.

    • Experiment: When running your Western blot, include positive and negative controls (e.g., serum-starved vs. growth factor-stimulated cells) to ensure your antibody and detection system are working correctly.

Frequently Asked Questions (FAQs)

  • What is the mechanism of action of RMC-6236? RMC-6236 is a first-in-class, oral, non-covalent inhibitor that selectively targets the active, GTP-bound state of RAS proteins (RAS(ON)).[1][5] It functions as a "molecular glue" by first binding to the abundant intracellular chaperone protein, Cyclophilin A (CypA).[2] The resulting binary complex then binds to RAS(ON), forming a stable tri-complex (CypA:RMC-6236:RAS(ON)).[1][2] This tri-complex sterically blocks RAS from interacting with its downstream effectors, such as RAF, thereby inhibiting signaling through pathways like the MAPK pathway.[6][7]

  • Which RAS mutations is RMC-6236 effective against? RMC-6236 is a multi-selective or "pan-RAS" inhibitor. It is designed to be effective against multiple RAS isoforms (KRAS, NRAS, HRAS) and a wide range of oncogenic mutations, particularly those at codon 12 (G12X, such as G12D, G12V), as well as other mutations like G13X and Q61X.[1][8] It also inhibits wild-type RAS when it is in the active state.[1]

  • What are the potential off-target effects or toxicities? As a pan-RAS inhibitor, RMC-6236 targets both mutant and wild-type RAS proteins, which can lead to on-target toxicities in normal tissues where RAS signaling is important. In clinical trials, the most common treatment-related adverse events have been rash and gastrointestinal toxicities (nausea, diarrhea, stomatitis), which were typically low-grade.[8]

  • How can I confirm target engagement in my cells? Target engagement can be confirmed indirectly by observing the inhibition of downstream signaling (e.g., reduced pERK levels via Western blot). Direct evidence of tri-complex formation can be achieved through co-immunoprecipitation (Co-IP). By pulling down one member of the complex (e.g., RAS), you can blot for the other members (CypA) and confirm their association in the presence, but not absence, of the drug.

Quantitative Data

The following tables summarize key quantitative data for RMC-6236 from preclinical studies.

Table 1: In Vitro Biochemical and Cellular Potency of RMC-6236

Assay TypeCell Line / ProteinRAS MutationPotency (EC50 / IC50)Reference
Biochemical Recombinant KRASWild-Type85 nM[9]
Recombinant NRASWild-Type66 nM[9]
Recombinant HRASWild-Type82 nM[9]
Cellular (Growth Inhibition) HPACKRAS G12D1.2 nM[3]
Capan-2KRAS G12V1.4 nM[3]
Cellular (pERK Inhibition) Multiple RAS-variant linesVarious0.4 - 3 nM[10]

Table 2: In Vivo Antitumor Activity of RMC-6236 in Xenograft Models

Tumor Model (Cell Line)RAS MutationDosingOutcomeReference
Capan-2 (PDAC)KRAS G12V25 mg/kg dailyDeep tumor regression[3]
NCI-H441 (NSCLC)KRAS G12V25 mg/kg dailyDeep tumor regression[9]
HPAC (PDAC)KRAS G12D25 mg/kg dailyDeep tumor regression[3]
NCI-H358 (NSCLC)KRAS G12C25 mg/kg dailyDeep tumor regression[3]

Experimental Protocols

Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)

This protocol is adapted from methodologies described in studies of RMC-6236.[3][9]

  • Cell Seeding:

    • Trypsinize and count cells that are in the exponential growth phase.

    • Seed cells into opaque, white 96-well plates at a pre-determined optimal density (e.g., 1,000-2,500 cells/well).

    • Incubate overnight (18-24 hours) at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of RMC-6236 in DMSO, then dilute further in culture medium to the desired final concentrations (e.g., 0.1 nM to 1 µM). Include a DMSO-only vehicle control.

    • Carefully remove the medium from the cell plate and add 100 µL of the medium containing the compound or vehicle.

    • Incubate for 120 hours (5 days) at 37°C, 5% CO2.

  • Lysis and Luminescence Reading:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized values against the log of the compound concentration and fit a four-parameter sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for RAS Pathway Inhibition

This protocol allows for the assessment of downstream signaling inhibition.[3]

  • Cell Seeding and Treatment:

    • Seed 0.5 to 2.0 million cells per well in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of RMC-6236 or DMSO vehicle for the desired time points (e.g., 2, 8, 24 hours).

  • Cell Lysis:

    • Aspirate the medium and wash cells once with ice-cold PBS.

    • Add ~150 µL of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Load samples onto a polyacrylamide gel and run SDS-PAGE to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-pERK, anti-ERK total, anti-pS6, anti-S6 total, anti-Actin) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the blot using a digital imager or X-ray film.

    • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Visualizations

Below are diagrams illustrating key concepts related to RMC-6236.

RMC6236_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor RMC-6236 Action RTK RTK RAS_GDP RAS-GDP (Inactive) RTK->RAS_GDP GEF RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP RAS_GTP->RAS_GDP GAP RAF RAF RAS_GTP->RAF Activates TriComplex Tri-Complex (CypA:RMC:RAS) RAS_GTP->TriComplex MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression & Proliferation ERK->Proliferation RMC RMC-6236 CypA CypA RMC->CypA RMC->TriComplex CypA->TriComplex TriComplex->RAF Blocks Interaction

Caption: Mechanism of action for RMC-6236.

Troubleshooting_Workflow Start Inconsistent Cell Viability Results Q1 Is RAS-GTP state confirmed and CypA expressed? Start->Q1 Action1 Perform RAS-GTP pulldown. Check CypA via Western Blot. Q1->Action1 No Q2 Are culture conditions (density, serum) consistent? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q1 Action2 Standardize protocols. Optimize seeding density. Q2->Action2 No Q3 Is the cell line known to be RAS-dependent? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q2 Action3 Check baseline pERK levels. Consider alternative models. Q3->Action3 No End Results are likely reliable. Consider intrinsic biological variability. Q3->End Yes A3_Yes Yes A3_No No Action3->Q3

Caption: Troubleshooting inconsistent cell viability.

TriComplex_Factors cluster_drug Inhibitor Properties cluster_cell Cellular Factors center_node Efficient Tri-Complex Formation Drug_Conc Sufficient Drug Concentration Drug_Conc->center_node Drug_Stability Compound Stability in Media Drug_Stability->center_node RAS_ON High RAS-GTP (Active) Levels RAS_ON->center_node CypA Adequate CypA Expression CypA->center_node Drug_Efflux Low Drug Efflux Drug_Efflux->center_node

Caption: Factors influencing tri-complex formation.

References

RMC-3943 delivery methods for animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the delivery methods of RMC-3943 for animal studies. This compound is a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a key signaling node in the RAS-MAPK pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an allosteric inhibitor of SHP2. It binds to a site on the SHP2 protein that is distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state. This prevents SHP2 from dephosphorylating its target proteins, thereby inhibiting the RAS-MAPK signaling pathway, which is often hyperactivated in various cancers.

Q2: What is the recommended delivery method for this compound in animal studies?

A2: Based on preclinical studies of similar SHP2 inhibitors developed by Revolution Medicines, such as RMC-4630 and RMC-6236, oral administration is the most likely recommended delivery method for this compound in animal studies.[1] Oral gavage (PO) allows for systemic delivery and is a common route for administering small molecule inhibitors in preclinical cancer models.

Q3: What is a suitable vehicle for the formulation of this compound?

A3: While the exact vehicle for this compound has not been publicly disclosed, a common vehicle for oral administration of small molecule inhibitors in preclinical studies is a suspension in a solution such as 0.5% methylcellulose or a mixture of PEG400, Tween 80, and saline. It is crucial to perform formulation optimization studies to ensure the stability and bioavailability of this compound.

Q4: What are the potential side effects of this compound in animal models?

A4: As this compound is a preclinical compound, its full side effect profile is not yet characterized. However, based on the mechanism of SHP2 inhibition, potential side effects in animal models could include hematological toxicities, gastrointestinal issues, and skin toxicities. Careful monitoring of animal health, including body weight, clinical signs, and complete blood counts, is essential during in vivo studies.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Poor oral bioavailability - Inadequate formulation (e.g., precipitation of the compound in the GI tract).- High first-pass metabolism.- Optimize the formulation by testing different vehicles and excipients.- Consider co-administration with a cytochrome P450 inhibitor if metabolism is a concern (perform preliminary in vitro metabolic stability assays).
High variability in plasma exposure between animals - Inconsistent dosing technique (e.g., improper gavage).- Differences in food consumption affecting absorption.- Ensure all personnel are properly trained in oral gavage techniques.- Standardize feeding protocols (e.g., fasting before dosing).
Compound instability in formulation - Degradation of the compound in the vehicle over time.- Prepare fresh formulations for each dosing day.- Assess the stability of the compound in the chosen vehicle at room temperature and under refrigeration.
Unexpected toxicity or mortality - Off-target effects of the compound.- Vehicle toxicity.- Dose is too high.- Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD).- Include a vehicle-only control group to assess vehicle-related toxicity.- Perform in vitro safety profiling to identify potential off-target activities.

Experimental Protocols & Data

Table 1: Preclinical Data for Revolution Medicines' SHP2 and RAS(ON) Inhibitors
CompoundTargetAdministration RouteDosing ScheduleAnimal ModelEfficacyReference
RMC-4630 SHP2OralDailyVarious tumor xenograftsMonotherapy and combination activity[1]
RMC-6236 RAS(ON) (pan-RAS)Oral (po)Daily (qd)Lung, pancreatic, and colorectal cancer xenograftsDeep tumor regressions, including complete responses
SHP099 SHP2OralDailyH3122, ABC-20, or PC-9 xenograftsCombination activity with TKIs[2]
RMC-4550 SHP2Oral (po)Every other day (qod)MPL-W515L-driven MPN mouse modelAntagonized MPN phenotypes and increased survival[3][4]

Note: This table provides data on similar compounds from Revolution Medicines and other SHP2 inhibitors to offer insights into potential experimental designs for this compound.

General In Vivo Study Protocol (Example)
  • Animal Model: Utilize appropriate tumor xenograft or genetically engineered mouse models with known RAS pathway mutations.

  • Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

  • Dosing:

    • Perform a dose-range-finding study to determine the MTD.

    • Based on MTD, select doses for the efficacy study (e.g., a dose of 25 mg/kg, similar to what was used for RMC-6236).

    • Administer the compound orally (e.g., via gavage) once daily (qd) or every other day (qod).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor for any clinical signs of toxicity.

  • Pharmacokinetics/Pharmacodynamics (PK/PD):

    • Collect blood samples at various time points after dosing to determine plasma concentrations of this compound.

    • Collect tumor tissue at the end of the study to assess target engagement (e.g., by measuring the phosphorylation levels of downstream effectors like ERK).

Visualizations

Signaling Pathway

SHP2_RAS_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS RAS_GDP RAS-GDP (Inactive) RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF GRB2_SOS->RAS_GDP Activates SHP2 SHP2 SHP2->RAS_GTP Promotes activation RMC3943 This compound RMC3943->SHP2 Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: The RAS-MAPK signaling pathway and the inhibitory action of this compound on SHP2.

Experimental Workflow

in_vivo_workflow cluster_setup Study Setup cluster_dosing Dosing and Monitoring cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Xenograft) formulation Formulate this compound animal_model->formulation mtd_study Determine MTD formulation->mtd_study efficacy_dosing Administer this compound (e.g., PO) mtd_study->efficacy_dosing monitoring Monitor Tumor Growth and Animal Health efficacy_dosing->monitoring pk_pd PK/PD Analysis efficacy_dosing->pk_pd efficacy_analysis Efficacy Data Analysis monitoring->efficacy_analysis toxicity_assessment Toxicity Assessment monitoring->toxicity_assessment

Caption: A general workflow for in vivo studies of this compound.

References

Technical Support Center: RMC-3943 Mass Spectrometry Data Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing mass spectrometry to analyze the novel covalent inhibitor, RMC-3943.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass shift when this compound successfully binds to its target protein?

A1: this compound has a molecular weight of 489.5 Da. When it forms a covalent bond with its target, a leaving group with a mass of 78.1 Da is displaced. Therefore, the expected monoisotopic mass addition to the protein or peptide is 411.4 Da . Deviations from this mass may indicate unexpected adducts or modifications.

Q2: My intact protein analysis shows no mass shift after incubation with this compound. What are the potential causes?

A2: This is a common issue that can stem from several factors. The primary areas to investigate are the experimental conditions and the protein itself. Ensure that no reducing agents, such as DTT or BME, are present in your buffers, as they can interfere with the covalent binding mechanism. Also, confirm the correct protein construct is being used and that the target cysteine residue is accessible. Insufficient incubation time or temperature can also lead to incomplete or no reaction.

Q3: I observe a mass shift, but it does not correspond to the expected +411.4 Da. How do I interpret this?

A3: An unexpected mass shift can arise from several phenomena. The most common are salt adducts, where ions like sodium (+22.99 Da) or potassium (+39.10 Da) associate with the protein-drug conjugate. It is also possible that the compound has been oxidized (+16 Da per oxygen atom) or has formed a disulfide bridge with a free cysteine. Refer to the data table below for common adducts.

Q4: In my peptide mapping experiment, I am unable to identify the this compound-modified peptide. What can I do?

A4: The physicochemical properties of the modified peptide can make it difficult to detect. The addition of this compound may cause a shift in the peptide's retention time, so expand your analysis window. The modified peptide may also ionize poorly or fragment in an unusual manner. Consider using a different protease to generate different cleavage patterns or employing advanced fragmentation techniques like Electron-Transfer Dissociation (ETD) which can be more effective for sequencing modified peptides.

Data Interpretation & Tables

Table 1: Expected Mass Shifts for Intact Protein Analysis

This table summarizes the expected mass additions to a target protein upon successful covalent modification by this compound, including common adducts seen in electrospray ionization mass spectrometry.

Modification/AdductMass Addition (Da)Description
This compound Covalent Adduct +411.4 Expected mass shift upon successful binding.
Sodium Adduct (+Na)+22.99A common adduct from glass or buffer contaminants.
Potassium Adduct (+K)+39.10A common adduct from buffer contaminants.
Oxidation (+O)+16.00Can occur on susceptible residues like methionine.
This compound + Sodium+434.39The primary adduct with a single sodium ion.
This compound + Oxidation+427.4The primary adduct with a single oxidation event.
Table 2: Common Metabolites of this compound

This table lists potential metabolites of this compound observed in in-vitro human liver microsome assays, which could be useful for identifying off-target modifications or understanding the compound's metabolism.

MetaboliteBiotransformationMass Shift from Parent (Da)
M1Hydroxylation+16.00
M2N-dealkylation-28.03
M3Glucuronidation+176.03
M4Sulfation+79.96

Experimental Protocols & Troubleshooting

Protocol: Confirmation of Covalent Target Engagement using LC-MS
  • Incubation: Incubate the target protein (e.g., 5 µM) with a 5-fold molar excess of this compound in a non-reducing buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) for 2 hours at room temperature. Include a DMSO-only control.

  • Sample Cleanup: Desalt the protein sample using a C4 ZipTip or equivalent resin to remove excess compound and non-volatile salts.

  • LC-MS Analysis: Inject the sample onto a reverse-phase LC column (e.g., C4, 2.1 mm x 50 mm) and elute with a water/acetonitrile gradient containing 0.1% formic acid.

  • MS Acquisition: Acquire mass spectra in positive ion mode over a m/z range appropriate for the target protein's charge state distribution.

  • Data Deconvolution: Use a deconvolution algorithm to reconstruct the zero-charge mass spectrum and determine the mass of the intact protein. Compare the mass from the this compound-treated sample to the DMSO control. A mass increase of 411.4 Da confirms covalent binding.

Visualizations

Signaling Pathway and Mechanism of Action

RMC_3943_Pathway cluster_upstream Upstream Signaling cluster_pathway KAP7-Mediated Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor KAP7 KAP7 Receptor->KAP7 RAS RAS KAP7->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation RMC_3943 This compound RMC_3943->KAP7 Covalent Inhibition Target_Engagement_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_review Data Review Treat Incubate Protein with this compound Desalt Desalt Sample (e.g., ZipTip) Treat->Desalt Control Incubate Protein with DMSO (Control) Control->Desalt LCMS Intact Protein LC-MS Desalt->LCMS Decon Deconvolute Spectra LCMS->Decon Compare Compare Mass: (Treated vs. Control) Decon->Compare Success Success: Mass Shift = 411.4 Da Compare->Success Yes Fail Failure: No Mass Shift Compare->Fail No Troubleshooting_Workflow Start No Mass Shift Observed in Intact Protein MS Q1 Is a reducing agent (DTT, BME) present in the buffer? Start->Q1 A1_Yes Action: Remove reducing agent and repeat experiment. Q1->A1_Yes Yes Q2 Was incubation time and temperature sufficient? Q1->Q2 No A2_No Action: Increase incubation time/temperature (e.g., 2h at RT). Q2->A2_No No Q3 Is the protein construct correct and folded? Q2->Q3 Yes A3_No Action: Verify protein sequence and assess structural integrity. Q3->A3_No No End Issue Persists: Contact Advanced Support Q3->End Yes

Technical Support Center: RMC-3943

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on RMC-3943 is limited. This technical support guide has been developed using information on analogous RAS(ON) inhibitors from Revolution Medicines, such as RMC-6236, and established principles of small molecule quality control and experimental troubleshooting. The troubleshooting advice and protocols provided are general best practices and may require optimization for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for this compound between different lots. What could be the cause?

A1: Lot-to-lot variability in the potency of small molecule inhibitors is a common issue that can arise from several factors during synthesis and quality control. Potential causes include variations in purity, the presence of residual solvents or impurities, and differences in crystalline form or solubility. It is crucial to implement a stringent internal quality control process for each new lot of this compound received.

Q2: How can we validate the consistency of a new lot of this compound before starting a large-scale experiment?

A2: We recommend performing a side-by-side comparison of the new lot with a previously validated "gold standard" lot. This should include analytical chemistry techniques to confirm identity and purity, as well as a functional assay to compare biological activity.

Q3: What are the recommended storage and handling conditions for this compound to minimize degradation and maintain activity?

A3: While specific stability data for this compound is not publicly available, as a general guideline for small molecules, it should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C. Stock solutions should be prepared in a suitable solvent (e.g., DMSO) and stored in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

Q4: Are there known off-target effects of this compound that could contribute to experimental variability?

A4: As this compound is described as a RAS(ON) inhibitor, it is designed to be highly selective. However, like any small molecule inhibitor, off-target activities are possible and can vary between synthesis batches if different impurity profiles are present. If you observe unexpected phenotypes, it may be prudent to perform target engagement and selectivity profiling assays.

Troubleshooting Guides

Issue 1: Inconsistent Cellular Potency (e.g., EC50 or IC50 values)

This is one of the most common issues arising from lot-to-lot variability. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow

G cluster_0 Start: Inconsistent Cellular Potency Observed cluster_1 Phase 1: Analytical Chemistry Verification cluster_2 Phase 2: Biological Activity Confirmation cluster_3 Phase 3: Root Cause Analysis & Action A 1. Initial Observation: Significant shift in IC50/EC50 between Lot A and Lot B B 2. Purity & Identity Check: - LC-MS to confirm mass - HPLC/UPLC for purity assessment - NMR for structural confirmation A->B Verify compound integrity C 3. Solubility Assessment: - Visually inspect dissolution - Measure solubility in assay medium B->C Assess physical properties D 4. In Vitro Target Engagement: - Biochemical assay with purified RAS protein (if available) C->D Test direct target interaction E 5. Side-by-Side Cellular Assay: - Run Lot A and Lot B in parallel - Use a well-characterized cell line D->E Compare in a biological system F 6. Analyze Results: Compare data from all tests E->F G Decision Point: Is the new lot acceptable? F->G H Action 1: New lot meets specifications. Update baseline for future experiments. G->H Yes I Action 2: New lot is substandard. Contact supplier and do not use. G->I No

Caption: Troubleshooting workflow for inconsistent cellular potency.

Data Presentation: Quantitative Analysis of Lot-to-Lot Variability

ParameterLot A (Reference)Lot B (New)Acceptance Criteria
Purity (HPLC) 99.5%98.2%≥ 98.0%
Identity (LC-MS) Correct MassCorrect MassMass confirmed
IC50 (Cellular Assay) 50 nM150 nMWithin 2-fold of Reference Lot
Solubility (in DMSO) >100 mM>100 mMClear solution at specified conc.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

Cellular Proliferation Assay (Example using a KRAS-mutant cell line)

  • Cell Seeding: Seed KRAS-mutant cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point serial dilution of this compound (from both lots) in the appropriate cell culture medium. Add the diluted compound to the cells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®).

  • Data Analysis: Normalize the data to vehicle-treated cells and fit a dose-response curve to calculate the IC50 value.

Issue 2: Poor Solubility or Precipitation in Aqueous Media

Problems with solubility can lead to inaccurate dosing and high variability in experimental results.

Troubleshooting Steps

  • Check the Solvent for Stock Solution: Ensure that a high-quality, anhydrous solvent (e.g., DMSO) is used to prepare the initial stock solution.

  • Avoid Excessive Dilutions in Aqueous Buffers: When preparing working solutions, minimize the time the compound spends in a highly aqueous environment before being added to the cells or reaction.

  • Sonication and Warming: Gentle warming (to 37°C) and sonication can help to dissolve the compound. However, be cautious of potential degradation with heat-labile compounds.

  • Use of Pluronic F-68: For in vivo studies or challenging in vitro assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 can help maintain solubility.

  • Test Solubility in Different Media: The pH and protein content of your media can affect solubility. Test the solubility of this compound in your specific assay buffer.

Signaling Pathway

This compound is hypothesized to be a RAS(ON) inhibitor. These inhibitors act by forming a tri-complex with cyclophilin A (CypA) and the active, GTP-bound form of RAS, thereby blocking its interaction with downstream effectors.

Technical Support Center: RMC-3943 Unexpected Phenotypic Effects

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Comprehensive searches for a compound designated "RMC-3943" in publicly available scientific literature, clinical trial databases, and publications from Revolution Medicines have not yielded any specific information. It is highly likely that "this compound" is an internal designation, a typographical error, or a compound that is not yet in the public domain.

The following information has been generated based on publicly available data for other RMC (Revolution Medicines) compounds that are also RAS(ON) inhibitors. This content is intended to serve as a representative guide for researchers working with similar molecules and should not be considered specific to a compound named this compound. The focus will be on the broader class of RAS(ON) inhibitors, with specific examples drawn from compounds like RMC-6236, a multi-selective RAS(ON) inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected changes in cell morphology and proliferation rates in our cancer cell lines upon treatment with a novel RAS(ON) inhibitor. What could be the underlying cause?

A1: Unexpected phenotypic effects with RAS(ON) inhibitors can stem from several factors:

  • On-target effects in a specific cellular context: The primary mechanism of RAS(ON) inhibitors is the suppression of RAS-driven signaling pathways.[1] However, the downstream consequences of this inhibition can vary significantly between different cell lines. The observed changes might be a direct result of potent on-target inhibition in a cellular background highly dependent on RAS signaling for survival and morphology.

  • Off-target effects: While designed to be specific, small molecule inhibitors can sometimes interact with other proteins (off-targets), leading to unforeseen biological consequences. The likelihood of off-target effects is concentration-dependent.

  • Cell line-specific dependencies: The genetic and epigenetic landscape of your cell line could harbor unique dependencies that, when perturbed by RAS inhibition, lead to the observed phenotype.

Troubleshooting Steps:

  • Confirm On-Target Activity: Perform a dose-response experiment and correlate the observed phenotypic changes with the inhibition of downstream RAS effectors (e.g., p-ERK, p-AKT) via Western blot.

  • Titrate the Compound: Determine the lowest effective concentration that inhibits RAS signaling to minimize potential off-target effects.

  • Control Experiments: Include both positive (e.g., a known MEK inhibitor) and negative (vehicle-treated) controls in your experiments.

  • Orthogonal Approaches: Use a secondary method, such as siRNA-mediated knockdown of your target RAS mutant, to see if it phenocopies the effect of the compound.

Q2: Our in vivo xenograft models treated with a RAS(ON) inhibitor are showing signs of toxicity (e.g., weight loss, lethargy) at doses required for tumor regression. How can we mitigate this?

A2: In vivo toxicity is a critical consideration. For RAS(ON) inhibitors like RMC-6236, a manageable safety profile has been observed in clinical trials, but preclinical models can react differently.[1]

Potential Causes and Solutions:

  • On-target toxicity in normal tissues: RAS signaling is also important for the homeostasis of healthy, proliferating tissues. The observed toxicity might be an on-target effect.

  • Pharmacokinetic properties: Poor solubility, rapid metabolism, or suboptimal formulation can lead to high peak concentrations that cause toxicity.

  • Off-target effects: As with in vitro studies, off-target interactions can lead to in vivo toxicity.

Troubleshooting and Mitigation Strategies:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, conduct PK/PD studies to understand the drug's exposure-response relationship in your model. This can help in optimizing the dosing schedule.

  • Alternative Dosing Regimens: Explore intermittent dosing schedules (e.g., dosing every other day) instead of daily dosing. This can sometimes maintain anti-tumor efficacy while allowing normal tissues to recover.

  • Dose Reduction: Systematically lower the dose to find a balance between efficacy and tolerability.

  • Supportive Care: Provide supportive care to the animals as per your institution's guidelines to manage any treatment-related side effects.

Troubleshooting Guides

Guide 1: Investigating Unexpected In Vitro Cytotoxicity

This guide provides a workflow for researchers observing higher-than-expected cytotoxicity in their cell-based assays.

Experimental Workflow for Investigating In Vitro Cytotoxicity

cluster_0 Initial Observation cluster_1 Phase 1: Confirm On-Target Effect cluster_2 Phase 2: Rule Out Off-Target Effects cluster_3 Phase 3: Characterize the Phenotype cluster_4 Conclusion A Unexpected Cytotoxicity Observed B Dose-Response Cytotoxicity Assay A->B C Western Blot for p-ERK / p-AKT B->C D Correlate IC50 with EC50 of Pathway Inhibition C->D E Test in RAS-Wildtype Cell Line D->E If correlated F Compare with siRNA Knockdown of Target D->F If correlated G Cell Cycle Analysis (FACS) E->G F->G H Apoptosis Assay (e.g., Annexin V) G->H I Determine if Cytotoxicity is On-Target or Off-Target H->I

Workflow for troubleshooting unexpected in vitro cytotoxicity.

Detailed Methodologies:

  • Western Blot for RAS Pathway Inhibition:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with a dose range of the RAS(ON) inhibitor for the desired time (e.g., 2, 6, 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).

    • Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.

Guide 2: Understanding the Mechanism of Acquired Resistance

This guide outlines a strategy for investigating cancer cells that develop resistance to a RAS(ON) inhibitor over time.

Signaling Pathway: RAS Downstream Effectors

cluster_RAS RAS Signaling cluster_MAPK MAPK Pathway cluster_PI3K PI3K Pathway RAS_ON RAS-GTP (Active) RAS_OFF RAS-GDP (Inactive) RAS_ON->RAS_OFF GAP RAF RAF RAS_ON->RAF PI3K PI3K RAS_ON->PI3K RAS_OFF->RAS_ON GEF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RMC_inhibitor RAS(ON) Inhibitor RMC_inhibitor->RAS_ON

Simplified RAS signaling pathway and point of inhibition.

Experimental Protocol: Generation and Analysis of Resistant Cell Lines

  • Generation of Resistant Clones:

    • Culture a sensitive cancer cell line in the presence of the RAS(ON) inhibitor at a concentration equivalent to its IC50.

    • Gradually increase the concentration of the inhibitor over several weeks to months as the cells adapt.

    • Isolate and expand single-cell clones that can proliferate in high concentrations of the inhibitor.

  • Characterization of Resistant Clones:

    • Confirm Resistance: Perform a dose-response assay to confirm the shift in IC50 compared to the parental cell line.

    • Sequence the Target: Sequence the RAS gene in the resistant clones to check for secondary mutations that might prevent inhibitor binding.

    • Assess Pathway Reactivation: Use Western blotting to determine if the RAS-MAPK or PI3K-AKT pathways are reactivated in the resistant cells, despite the presence of the inhibitor.

    • Investigate Bypass Tracks: Perform RNA sequencing (RNA-seq) or proteomic analysis to identify upregulated signaling pathways that may be compensating for RAS inhibition (e.g., activation of receptor tyrosine kinases).

Quantitative Data Summary

While specific data for "this compound" is unavailable, the table below provides a template for how to summarize efficacy data for a hypothetical RAS(ON) inhibitor based on preclinical studies of known RMC compounds.

Cell LineRAS MutationIC50 (nM)Pathway Inhibition (p-ERK EC50, nM)
MIA PaCa-2KRAS G12C1.52.0
HCT116KRAS G13D5.27.5
A549KRAS G12S3.84.1
Calu-1KRAS G12C2.12.5

Data are hypothetical and for illustrative purposes only.

This technical support center provides a framework for addressing unexpected phenotypic effects when working with novel RAS(ON) inhibitors. Researchers should always rely on their specific experimental data and consult relevant literature for the class of compounds they are investigating.

References

Validation & Comparative

A Comparative Guide to Novel RAS(ON) and Covalent RAS(OFF) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of RMC-6236, Sotorasib, and Adagrasib for Researchers and Drug Development Professionals

While specific data for RMC-3943 is not publicly available, this guide provides a comparative analysis of a leading investigational RAS inhibitor from Revolution Medicines, RMC-6236, against the FDA-approved RAS inhibitors, sotorasib and adagrasib. This comparison focuses on their distinct mechanisms of action, preclinical efficacy, and available clinical data, offering valuable insights for researchers in the field of oncology and drug development.

Introduction to RAS Inhibition Strategies

The RAS family of proteins (KRAS, NRAS, HRAS) are critical signaling nodes that, when mutated, are implicated in approximately 30% of all human cancers. For decades, RAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets. Recent breakthroughs have led to two main classes of direct RAS inhibitors: those that target the inactive, GDP-bound state (RAS(OFF)), and those that target the active, GTP-bound state (RAS(ON)).

  • RAS(OFF) Inhibitors : Sotorasib and adagrasib are covalent inhibitors that specifically target the KRAS G12C mutation. They bind to the cysteine residue at position 12, locking the protein in an inactive conformation.[1][2]

  • RAS(ON) Inhibitors : RMC-6236 is a first-in-class, orally bioavailable, non-covalent inhibitor that targets the active, GTP-bound state of both mutant and wild-type RAS proteins.[3][4] It acts as a molecular glue, forming a tri-complex with RAS(ON) and cyclophilin A (CypA), which sterically blocks downstream effector signaling.[5]

Mechanism of Action

The fundamental difference between these inhibitors lies in the state of the RAS protein they target. This has significant implications for their breadth of activity and potential to overcome resistance.

cluster_0 RAS Signaling Cycle cluster_1 Inhibitor Action RAS_GDP RAS-GDP (Inactive) GEF GEF (e.g., SOS1) RAS_GDP->GEF GTP loading RAS_GTP RAS-GTP (Active) GAP GAP RAS_GTP->GAP GTP hydrolysis Downstream Downstream Signaling (RAF-MEK-ERK) RAS_GTP->Downstream Effector Binding TriComplex RMC-6236::CypA::RAS-GTP (Inactive Tri-Complex) GEF->RAS_GTP GAP->RAS_GDP Sotorasib Sotorasib / Adagrasib Sotorasib->RAS_GDP RMC6236 RMC-6236 CypA Cyclophilin A RMC6236->CypA Forms binary complex CypA->RAS_GTP Forms tri-complex TriComplex->Downstream Blocks Signaling

Caption: RAS signaling cycle and inhibitor mechanisms.

Preclinical Performance

Preclinical studies provide a quantitative basis for comparing the potency and efficacy of these inhibitors across various cancer cell lines and in vivo models.

Table 1: Comparative In Vitro Potency of RAS Inhibitors
InhibitorTargetMechanismCell LineKRAS MutationIC50 / EC50 (nM)Citation
RMC-6236 RAS(ON) (pan-RAS)Non-covalent, Tri-complexHPAC (PDAC)G12D1.2 (EC50)[3]
Capan-2 (PDAC)G12V1.4 (EC50)[3]
Sotorasib KRAS G12C(OFF)CovalentH358 (NSCLC)G12CData varies[6]
MIA PaCa-2 (PDAC)G12CData varies[7]
Adagrasib KRAS G12C(OFF)CovalentH358 (NSCLC)G12C5 (IC50)[8]
SW1573 (NSCLC)G12CData varies[9]

Note: IC50 values for covalent inhibitors can vary significantly based on assay conditions and incubation times.

Table 2: Comparative In Vivo Efficacy (Xenograft Models)
InhibitorModel (Cell Line)Tumor TypeDoseTumor Growth Inhibition (TGI) / RegressionCitation
RMC-6236 Multiple KRAS G12XMultipleOral, dailyProfound tumor regressions[3][4]
Sotorasib Patient-DerivedNSCLC100 mg/kg, dailyDurable complete tumor regression[6]
Adagrasib H358NSCLC100 mg/kg, dailyPronounced tumor regression in 17 of 26 models[10]

Clinical Data Overview

Clinical trials have demonstrated the therapeutic potential of these inhibitors in patients with advanced solid tumors.

Table 3: Summary of Clinical Efficacy
InhibitorTrial NameTumor TypePatient PopulationObjective Response Rate (ORR)Citation
RMC-6236 NCT05379985 (Phase 1/1b)NSCLC, PDACAdvanced solid tumors with KRAS G12XObjective responses observed at 300 mg daily[3][4]
Sotorasib CodeBreaK 100 (Phase 1/2)NSCLCPreviously treated, KRAS G12C37.1%[11]
Colorectal CancerPreviously treated, KRAS G12C7.1%[6][12]
Adagrasib KRYSTAL-1 (Phase 1/2)NSCLCPreviously treated, KRAS G12C42.9%[13][14]
Colorectal CancerPreviously treated, KRAS G12C22%[1]

Experimental Methodologies

The data presented in this guide are based on standard preclinical assays. Detailed protocols are essential for the accurate interpretation and replication of these findings.

Cell Viability Assay (IC50 Determination)

This assay measures the concentration of an inhibitor required to reduce cell viability by 50%.

cluster_workflow Cell Viability Assay Workflow A 1. Cell Seeding Seed cells in 96-well plates B 2. Compound Treatment Add serial dilutions of inhibitor A->B C 3. Incubation Incubate for 72 hours B->C D 4. Viability Reagent Add reagent (e.g., CellTiter-Glo) C->D E 5. Measurement Read luminescence (proportional to ATP) D->E F 6. Data Analysis Plot dose-response curve to calculate IC50 E->F

Caption: Workflow for a typical cell viability assay.

Protocol:

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[15]

  • Treatment: Cells are treated with a range of concentrations of the RAS inhibitor.

  • Incubation: Plates are incubated for a period of 24 to 72 hours.[15]

  • Reagent Addition: A viability reagent, such as MTT or a luminescent-based reagent like CellTiter-Glo, is added to each well.[15][16]

  • Measurement: The absorbance or luminescence is measured using a plate reader. This signal is proportional to the number of viable cells.

  • Analysis: The data is normalized to untreated controls, and a dose-response curve is generated to determine the IC50 value.

Xenograft Mouse Model (In Vivo Efficacy)

This model assesses the anti-tumor activity of a compound in a living organism.

Protocol:

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.[17]

  • Tumor Growth: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³).[17]

  • Treatment: Mice are randomized into vehicle control and treatment groups. The inhibitor is administered, typically via oral gavage, at a specified dose and schedule.[10]

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).[17]

  • Endpoint: At the end of the study, Tumor Growth Inhibition (TGI) is calculated by comparing the change in tumor volume between treated and control groups.

Western Blot for Pathway Modulation (pERK Inhibition)

This technique is used to measure the levels of specific proteins to confirm that the inhibitor is hitting its target and modulating the intended signaling pathway.

cluster_workflow Western Blot Workflow A 1. Cell Treatment & Lysis Treat cells with inhibitor, then lyse to extract proteins B 2. Protein Quantification Determine protein concentration A->B C 3. Gel Electrophoresis Separate proteins by size B->C D 4. Protein Transfer Transfer proteins to a membrane C->D E 5. Antibody Incubation Incubate with primary (e.g., anti-pERK) and secondary antibodies D->E F 6. Detection Visualize protein bands using chemiluminescence E->F

Caption: General workflow for Western blot analysis.

Protocol:

  • Cell Treatment and Lysis: Cancer cells are treated with the RAS inhibitor for a specified time. The cells are then lysed to release their protein contents.[5]

  • Protein Separation: The protein lysates are separated by size using SDS-PAGE.

  • Transfer: The separated proteins are transferred from the gel to a membrane.

  • Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., phosphorylated ERK, or pERK), followed by a secondary antibody linked to a detection enzyme.[18]

  • Detection: A substrate is added that reacts with the enzyme to produce a light signal, which is captured on film or by a digital imager. The intensity of the band corresponds to the amount of the target protein.[5]

Conclusion

The landscape of RAS-targeted therapies is rapidly evolving. Covalent RAS(OFF) inhibitors like sotorasib and adagrasib have established a new standard of care for KRAS G12C-mutant cancers. However, the emergence of RAS(ON) inhibitors, such as RMC-6236, represents a significant paradigm shift. With their ability to target the active state of RAS and inhibit a broader range of mutations, these novel agents hold the promise of deeper and more durable responses, potentially overcoming some of the resistance mechanisms that limit the efficacy of first-generation inhibitors. Continued preclinical and clinical evaluation will be crucial in defining the ultimate therapeutic role of these distinct classes of RAS inhibitors.

References

A Comparative Guide to RMC-3943 and RMC-6236: Two Distinct Approaches to Targeting the RAS Pathway

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of precision oncology, the RAS signaling pathway, a critical regulator of cell growth and proliferation, remains a high-priority target due to its frequent mutation in various cancers. Revolution Medicines has been at the forefront of developing novel inhibitors for this pathway. This guide provides a detailed comparison of two of their investigational compounds, RMC-3943 and RMC-6236, which employ different mechanisms to disrupt RAS-driven oncogenesis. While RMC-6236 is a clinical-stage, direct inhibitor of the active RAS protein, this compound is a preclinical, allosteric inhibitor of SHP2, an upstream activator of RAS.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and RMC-6236 lies in their molecular targets within the RAS signaling cascade.

This compound: Inhibiting the Upstream Activator, SHP2

This compound is an allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in activating the RAS/MAPK signaling pathway downstream of receptor tyrosine kinases (RTKs).[3][4] Upon growth factor binding to an RTK, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of RAS. By binding to an allosteric site, this compound locks SHP2 in an inactive conformation, thereby preventing its signaling activity and suppressing downstream RAS activation.[3][5]

SHP2_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Recruits & Activates RAS_GDP RAS-GDP (Inactive) RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP Downstream Downstream Signaling (MAPK Pathway) RAS_GTP->Downstream Initiates GrowthFactor Growth Factor GrowthFactor->RTK Binds SOS SOS SHP2->SOS Activates RMC3943 This compound RMC3943->SHP2 Inhibits SOS->RAS_GDP Promotes GDP/GTP Exchange

Figure 1: this compound Mechanism of Action.

RMC-6236: Directly Targeting the "On" State of RAS

RMC-6236, also known as daraxonrasib, is a multi-selective, non-covalent inhibitor that uniquely targets the active, GTP-bound conformation of RAS (RAS(ON)).[6][7] This is achieved through an innovative "molecular glue" mechanism. RMC-6236 first binds to the abundant intracellular chaperone protein, cyclophilin A (CypA). This binary complex then selectively recognizes and binds to RAS(ON), forming a stable tri-complex.[7] The formation of this tri-complex sterically hinders the interaction of RAS with its downstream effectors, such as RAF, thereby blocking signal transduction.[6][7] A key advantage of this approach is its ability to inhibit multiple RAS isoforms and mutants.[8]

RMC6236_Mechanism RMC6236 RMC-6236 BinaryComplex RMC-6236-CypA Binary Complex RMC6236->BinaryComplex CypA Cyclophilin A (CypA) CypA->BinaryComplex TriComplex Tri-Complex (RMC-6236-CypA-RAS) BinaryComplex->TriComplex RAS_GTP RAS-GTP (Active 'ON' State) RAS_GTP->TriComplex Downstream Downstream Effectors (e.g., RAF) RAS_GTP->Downstream Activates TriComplex->Downstream Blocks Interaction Signaling Signal Transduction Downstream->Signaling

Figure 2: RMC-6236 "Molecular Glue" Mechanism.

Comparative Data Overview

The available data for this compound is preclinical, while RMC-6236 has advanced into clinical trials, providing a broader dataset for evaluation.

FeatureThis compound (SHP2 Inhibitor)RMC-6236 (RAS(ON) Multi-selective Inhibitor)
Target Allosteric site of SHP2Active, GTP-bound RAS (RAS(ON))
Mechanism Prevents upstream activation of RASDirectly inhibits active RAS from signaling to downstream effectors
Preclinical Potency Biochemical IC50 (full-length SHP2): 2.19 nM[1][2]Cellular IC50 (pERK inhibition, PC9 cells): 35.5 nM[2]Cellular EC50 (Growth Inhibition): - HPAC (KRAS G12D): 1.2 nM[9]- Capan-2 (KRAS G12V): 1.4 nM[9]
Selectivity Selective for SHP2Multi-selective for various RAS isoforms and mutants (e.g., G12X, G13X, Q61X)[6]
Development Stage PreclinicalPhase 3 Clinical Trials[10]
Clinical Efficacy (PDAC) No clinical data availableObjective Response Rate (ORR) (2L+ PDAC, KRAS G12X): 20%[3]Disease Control Rate (DCR) (2L+ PDAC, KRAS G12X): 87%[3]Median Progression-Free Survival (PFS) (2L PDAC, KRAS G12X): 8.1 months
Clinical Efficacy (NSCLC) No clinical data availableObjective Response Rate (ORR) (KRAS G12X): 38%[3]
Route of Administration Not specified (likely oral)Oral[6]

Experimental Protocols and Methodologies

Preclinical Assays for this compound

The preclinical data for this compound were likely generated using standard biochemical and cellular assays:

  • Biochemical SHP2 Inhibition Assay: This assay would measure the ability of this compound to inhibit the enzymatic activity of purified, full-length SHP2 protein. The IC50 value of 2.19 nM was likely determined by incubating varying concentrations of the compound with the SHP2 enzyme and a phosphorylated substrate, followed by quantification of the dephosphorylated product.

  • Cellular pERK Inhibition Assay: To determine the cellular potency, a cell line with a constitutively active RAS pathway, such as PC9 (EGFR mutant), would be treated with different concentrations of this compound. The levels of phosphorylated ERK (pERK), a downstream marker of RAS pathway activity, would then be measured using techniques like Western blotting or ELISA to calculate the IC50 value of 35.5 nM.

  • Cell Proliferation Assay: The inhibitory effect on cell growth mentioned for SK-MEL-113 cells would be assessed by seeding the cells and treating them with this compound for a defined period (e.g., 7 days). Cell viability would then be measured using reagents like resazurin or by cell counting to determine the concentration-dependent inhibition of proliferation.[2]

Clinical Trial Design for RMC-6236

The clinical data for RMC-6236 is primarily from the Phase 1/1b RMC-6236-001 study (NCT05379985), a multicenter, open-label, dose-escalation, and dose-expansion study.

  • Study Population: The trial enrolled patients with advanced solid tumors harboring specific KRAS mutations (excluding G12C in some cohorts) who had received prior standard therapy.[3][8]

  • Treatment: RMC-6236 was administered orally once daily in 21-day cycles, with doses ranging from 10 mg to 500 mg in the dose-escalation phase.[3]

  • Endpoints: The primary endpoints were to evaluate the safety and tolerability of RMC-6236 and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D). Secondary endpoints included assessing the pharmacokinetic profile and preliminary anti-tumor activity (ORR, DCR, PFS).[1]

Experimental_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Biochemical Biochemical Assays (e.g., Enzyme Inhibition) Cellular Cell-Based Assays (e.g., pERK, Proliferation) Biochemical->Cellular InVivo In Vivo Models (e.g., Xenografts) Cellular->InVivo Phase1 Phase 1 (Safety, Tolerability, PK, MTD) InVivo->Phase1 Phase2 Phase 2 (Efficacy, Dosing) Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy vs. SoC) Phase2->Phase3

Figure 3: Targeted Therapy Development Workflow.

Summary and Future Perspectives

This compound and RMC-6236 represent two distinct and promising strategies for targeting the RAS pathway.

This compound is a potent, preclinical SHP2 inhibitor. Targeting SHP2 offers the potential to inhibit RAS signaling in tumors driven by various upstream mutations. However, its development status is less clear, and it has not yet entered clinical trials. The clinical development of other SHP2 inhibitors has faced challenges, and the therapeutic window for this class of drugs is still being defined.

RMC-6236 has demonstrated a clear path forward, with compelling preclinical data translating into encouraging clinical activity in difficult-to-treat cancers like pancreatic and non-small cell lung cancer.[3][8] Its novel mechanism of directly inhibiting the active form of multiple RAS mutants is a significant advancement in the field. The progression of RMC-6236 into Phase 3 trials underscores its potential to become a valuable therapeutic option for patients with RAS-addicted cancers.[10]

For researchers and drug developers, the parallel advancement of these two distinct mechanisms provides valuable insights into the complexities of targeting the RAS pathway. While direct RAS(ON) inhibition with molecules like RMC-6236 currently appears to be a more clinically advanced and broadly applicable strategy, the continued exploration of upstream targets like SHP2 with compounds such as this compound may yet yield effective therapeutic options, potentially in combination with other targeted agents.

References

Validating Target Engagement of RAS(ON) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative overview of methodologies for validating the target engagement of novel therapeutics, with a focus on the innovative class of RAS(ON) inhibitors developed by Revolution Medicines. While specific public data on RMC-3943 is not available, this guide will use the well-characterized RAS(ON) inhibitor, RMC-6291, as a representative example to illustrate the principles and techniques involved. The primary audience for this guide is researchers, scientists, and drug development professionals.

RAS proteins are critical signaling hubs that, when mutated, are implicated in a significant fraction of human cancers.[1] They function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[2] The activation of RAS triggers downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[3]

Mechanism of Action of Tri-Complex RAS(ON) Inhibitors

Revolution Medicines has pioneered a novel class of RAS(ON) inhibitors that operate through a unique tri-complex mechanism.[4] These inhibitors are designed to bind to the abundant intracellular chaperone protein, cyclophilin A (CypA).[5] The resulting binary complex then selectively recognizes and binds to the active, GTP-bound conformation of RAS, forming an inhibitory ternary complex. This tri-complex sterically blocks the interaction of RAS with its downstream effectors, thereby inhibiting oncogenic signaling at its source.[4] RMC-6291 is a covalent inhibitor that specifically targets the KRASG12C mutation in its "ON" state.[6]

Signaling Pathway

Below is a diagram illustrating the RAS signaling pathway and the point of intervention for RAS(ON) inhibitors.

RAS_Pathway cluster_inhibitor Tri-Complex Inhibition RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP GDP/GTP Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP hydrolysis Tri_Complex Inhibitory Tri-Complex RAS_GTP->Tri_Complex Binds to RAS(ON) RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K RMC_Inhibitor RMC-6291 CypA Cyclophilin A RMC_Inhibitor->CypA RMC_Inhibitor->Tri_Complex CypA->Tri_Complex Tri_Complex->RAF Tri_Complex->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: RAS signaling pathway and mechanism of RAS(ON) tri-complex inhibitors.

Comparison of Target Engagement Assays

Validating that a drug binds to its intended target within a complex cellular environment is a critical step in drug development. A variety of assays, from direct biophysical measurements to indirect assessments of downstream pathway modulation, can be employed. Below is a comparison of key methods.

Assay Type Method Principle Advantages Disadvantages Typical Readout
Biophysical (Cellular) Cellular Thermal Shift Assay (CETSA)Ligand binding stabilizes the target protein, increasing its melting temperature.Label-free; performed in intact cells or lysates, reflecting a physiological environment.Not easily high-throughput; requires specific antibodies for detection.Change in protein thermal stability (ΔTm).
Chemical Biology ChemoproteomicsAn alkyne-tagged probe analog of the drug is used to covalently label targets in cells. Labeled proteins are identified by mass spectrometry.Provides an unbiased, proteome-wide view of on- and off-target engagement.Requires synthesis of a probe molecule; can be technically complex.Identification and quantification of probe-labeled peptides.
Biochemical (In vitro) Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding of a ligand to a protein to determine binding affinity and thermodynamics.Provides a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS).Requires large amounts of purified protein; lower throughput.Dissociation constant (Kd), stoichiometry (n).
Biochemical (In vitro) Surface Plasmon Resonance (SPR)Measures the change in refractive index at a sensor surface as a ligand binds to an immobilized protein.Real-time measurement of association and dissociation rates (kon, koff).Requires protein immobilization, which may affect its conformation; can be costly.Kinetic rate constants (kon, koff), Kd.
Pharmacodynamic (Cellular) Immunoblotting (Western Blot)Measures the levels of downstream signaling proteins (e.g., phosphorylated ERK) to infer upstream target inhibition.Relatively simple and widely accessible; measures functional consequence of target engagement.Indirect; pathway feedback loops can complicate interpretation.Change in protein phosphorylation levels (e.g., p-ERK/total ERK).

Experimental Protocols and Workflows

Detailed methodologies for key target engagement assays are provided below.

Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized procedure for assessing the target engagement of RMC-6291 with KRAS G12C in cultured cells.[7][8]

Objective: To determine if RMC-6291 binding to KRAS G12C increases its thermal stability in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate KRAS G12C mutant cancer cells (e.g., NCI-H358) and grow to ~80% confluency. Treat cells with varying concentrations of RMC-6291 or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Protein Quantification and Analysis: Collect the supernatant (soluble protein fraction). Quantify the amount of soluble KRAS G12C at each temperature point using an antibody-based detection method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble KRAS G12C against temperature for both vehicle- and drug-treated samples. Determine the melting temperature (Tm) for each condition. A shift in the melting curve to a higher temperature in the presence of RMC-6291 indicates target engagement.

CETSA_Workflow cluster_protocol CETSA Protocol A 1. Treat cells with RMC-6291 or Vehicle B 2. Harvest cells and apply temperature gradient A->B C 3. Lyse cells (e.g., freeze-thaw) B->C D 4. Centrifuge to separate soluble and precipitated proteins C->D E 5. Collect supernatant (soluble fraction) D->E F 6. Analyze soluble KRAS G12C (e.g., Western Blot) E->F G 7. Plot melting curve and determine ΔTm F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Chemoproteomics Workflow

This protocol describes a general workflow for identifying the cellular targets of a covalent inhibitor like RMC-6291 using a probe-based chemoproteomic approach.[9][10]

Objective: To identify and quantify the direct binding targets of RMC-6291 across the proteome.

Methodology:

  • Probe Synthesis: Synthesize a derivative of RMC-6291 that incorporates a bio-orthogonal handle, such as a terminal alkyne. This is the "probe."

  • Cell Treatment: Treat KRAS G12C mutant cells with either the probe, the parent compound (RMC-6291) followed by the probe (competition experiment), or vehicle (DMSO).

  • Cell Lysis: Harvest and lyse the cells under denaturing conditions to create a whole-cell proteome lysate.

  • Click Chemistry: Add a reporter tag with a complementary reactive group (e.g., biotin-azide) to the lysate. Catalyze the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click" reaction to attach the biotin tag to all probe-labeled proteins.

  • Enrichment: Use streptavidin-coated beads to enrich for the biotin-tagged proteins, pulling them out of the complex lysate. Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry: Digest the enriched proteins into peptides using an enzyme like trypsin directly on the beads. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that were significantly enriched in the probe-treated sample compared to the control and competition samples. The parent compound should compete with the probe for binding to the true target (KRAS G12C), leading to a reduced signal for that protein in the competition sample.

Chemoproteomics_Workflow cluster_protocol Chemoproteomics Protocol A 1. Treat cells with alkyne-probe B 2. Lyse cells A->B C 3. 'Click' biotin-azide to probe-labeled proteins B->C D 4. Enrich biotinylated proteins with streptavidin beads C->D E 5. On-bead digestion to peptides D->E F 6. Analyze peptides by LC-MS/MS E->F G 7. Identify on- and off-target proteins F->G

Caption: Workflow for a chemoproteomics-based target engagement study.

Quantitative Data Summary

While specific data for this compound is unavailable, preclinical and clinical data for representative RAS(ON) inhibitors demonstrate robust target engagement and downstream anti-tumor activity.

Compound Assay Model System Metric Result Reference
RMC-6291 Target Occupancy (preclinical)In vivo xenograft modelsKRAS G12C cross-linking≥90% target engagement at ≥100 mg BID equivalent doses.[11]
RMC-6291 Clinical Efficacy (Phase 1/1b)NSCLC patients previously treated with a KRAS G12C(OFF) inhibitorObjective Response Rate (ORR)50%[12]
RMC-6291 Clinical Efficacy (Phase 1/1b)NSCLC patients naïve to KRAS G12C(OFF) inhibitorsObjective Response Rate (ORR)43%[12]
RMC-6236 Clinical Efficacy (Phase 1/1b)Pancreatic cancer patients (KRAS G12X)Objective Response Rate (ORR)20%[13]
Alternative: Sotorasib Clinical Efficacy (Phase 2)NSCLC patients (KRAS G12C)Objective Response Rate (ORR)36%[14]
Alternative: Adagrasib Clinical Efficacy (Phase 2)NSCLC patients (KRAS G12C)Objective Response Rate (ORR)43%[14]

Note: Clinical efficacy data (ORR) is a downstream measure of the ultimate biological consequence of target engagement and is influenced by multiple factors.

Comparison with Alternatives

The primary alternatives to RAS(ON) inhibitors are compounds that target the inactive, GDP-bound state of KRAS, often referred to as KRAS(OFF) inhibitors (e.g., sotorasib, adagrasib).

Feature RMC-6291 (RAS(ON) Inhibitor) Sotorasib/Adagrasib (KRAS(OFF) Inhibitors)
Target Conformation Active, GTP-bound RASInactive, GDP-bound KRAS
Mechanism Forms a tri-complex with CypA and RAS(ON) to block effector binding.Covalently binds to the P2 pocket of KRAS G12C, locking it in the inactive state.
Potential Advantage Directly inhibits the oncogenic form of RAS, potentially overcoming resistance mechanisms that increase RAS-GTP levels.[6]Validated clinical mechanism with approved drugs.
Target Engagement Validation Methods must confirm binding to the active RAS-GTP state. CETSA and chemoproteomics are highly suitable.Assays should confirm binding to the inactive state. X-ray crystallography has been key in confirming the binding mode.

Validating the target engagement of a novel therapeutic like a RAS(ON) inhibitor requires a multi-faceted approach. Direct biophysical methods like CETSA can confirm target binding in a physiological context, while chemoproteomics provides a global view of target selectivity. These are complemented by in vitro biochemical assays to determine binding kinetics and affinity, and by pharmacodynamic studies to confirm the intended downstream biological effect. The tri-complex mechanism of RMC-6291 and related compounds represents a significant advancement in targeting RAS-driven cancers, and the rigorous application of these validation methodologies is essential for their successful clinical development.

References

A Comparative Guide to RAS(ON) Inhibition: RMC-6236 and Alternative Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RMC-6236, a novel pan-RAS(ON) inhibitor, with alternative therapeutic strategies for RAS-addicted cancers. We present a detailed analysis of their mechanisms of action, biomarkers of response, and comparative efficacy, supported by experimental data from preclinical and clinical studies.

Introduction to RMC-6236: A Novel Approach to Targeting Active RAS

RMC-6236 (also known as daraxonrasib) is a first-in-class, orally bioavailable small molecule that represents a significant advancement in targeting RAS-driven cancers. Unlike previous inhibitors that target the inactive (GDP-bound or "OFF") state of KRAS, RMC-6236 is a pan-RAS(ON) inhibitor, targeting the active, GTP-bound state of RAS proteins.[1][2] This is achieved through a unique mechanism of action, functioning as a "molecular glue." RMC-6236 forms a stable tri-complex with cyclophilin A (CypA), a ubiquitously expressed intracellular protein, and the active RAS-GTP.[3] This tri-complex sterically hinders the interaction of RAS with its downstream effectors, thereby inhibiting oncogenic signaling.[3]

A key advantage of this mechanism is its broad activity against multiple RAS isoforms and mutations. RMC-6236 has demonstrated the potential to inhibit various KRAS mutations, including the common G12X mutations (such as G12D and G12V), G13X, and Q61X, which are prevalent in cancers like pancreatic, lung, and colorectal cancer.[1][4][5]

The RAS Signaling Pathway and Drug Intervention Points

The RAS signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. In many cancers, mutations in RAS genes lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth. The following diagram illustrates the RAS signaling cascade and the points of intervention for RMC-6236 and alternative therapies.

RAS_Signaling_Pathway RAS Signaling Pathway and Therapeutic Interventions cluster_upstream Upstream Signaling cluster_ras_cycle RAS Activation Cycle cluster_downstream Downstream Effectors cluster_inhibitors Therapeutic Interventions Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK GEF GEF (e.g., SOS1) RTK->GEF RAS_GDP RAS-GDP (Inactive) RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP Hydrolysis RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K GEF->RAS_GDP Promotes GDP/GTP exchange GAP GAP GAP->RAS_GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival RMC_6236 RMC-6236 (pan-RAS(ON) inhibitor) RMC_6236->RAS_GTP Inhibits active RAS KRAS_G12C_Inhibitors Sotorasib / Adagrasib (KRAS G12C(OFF) inhibitors) KRAS_G12C_Inhibitors->RAS_GDP Traps in inactive state MEK_Inhibitors Trametinib (MEK inhibitor) MEK_Inhibitors->MEK Inhibits MEK

RAS pathway and points of therapeutic intervention.

Comparison with Alternative Therapies

The primary alternatives to a pan-RAS(ON) inhibitor like RMC-6236 include mutation-specific KRAS inhibitors and inhibitors of downstream signaling pathways, such as MEK inhibitors.

Mutation-Specific KRAS Inhibitors: Sotorasib and Adagrasib

Sotorasib and adagrasib are covalent inhibitors that specifically target the KRAS G12C mutation.[1][2][6][7] Unlike RMC-6236, they bind to the inactive, GDP-bound state of KRAS G12C, trapping it in an "OFF" state and preventing its activation.[1][2][6][7] This mechanism is highly specific to the G12C mutation, which contains a cysteine residue that these drugs covalently bind to.[1][7]

Downstream Pathway Inhibitors: MEK Inhibitors (e.g., Trametinib)

MEK inhibitors, such as trametinib, target the MAP kinase pathway downstream of RAS. By inhibiting MEK1 and MEK2, these drugs can block the signaling cascade that leads to cell proliferation, regardless of the specific upstream RAS mutation.[8][9] However, their efficacy can be limited by feedback activation of other pathways.[10]

The following table summarizes the key characteristics and clinical data for RMC-6236 and its alternatives in non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC).

Drug Mechanism of Action Biomarker of Response Tumor Type Clinical Trial (Phase) Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Key Adverse Events
RMC-6236 pan-RAS(ON) inhibitor; forms tri-complex with CypA and active RAS-GTP[1][3]KRAS G12X (e.g., G12D, G12V), G13X, Q61X mutations[2][4]NSCLC (previously treated)RMC-6236-001 (Phase 1/1b)38% (at doses ≥80 mg)[2]Not reported in initial findingsRash, nausea, vomiting, stomatitis, diarrhea (mostly Grade 1/2)[2]
PDAC (2nd line, KRAS G12X)RMC-6236-001 (Phase 1/1b)29%[5]8.5 months[4][11]Rash, GI toxicities (mostly Grade 1/2)[4]
Sotorasib Covalent KRAS G12C(OFF) inhibitor[1][7]KRAS G12C mutation[12]NSCLC (previously treated)CodeBreaK 100 (Phase 2)37.1%[13][14]6.8 months[13]Diarrhea, nausea, fatigue, increased liver enzymes
CodeBreaK 200 (Phase 3)28.1%5.6 months[15]Diarrhea, nausea, fatigue
Adagrasib Covalent KRAS G12C(OFF) inhibitor[2][6]KRAS G12C mutation[16]NSCLC (previously treated)KRYSTAL-1 (Phase 2)42.9%[17]6.5 monthsNausea, diarrhea, vomiting, fatigue
KRYSTAL-12 (Phase 3)Not reported5.5 months[3]Nausea, diarrhea, vomiting
Trametinib MEK1/2 inhibitor[8]KRAS mutations (non-G12C in some contexts)[18]NSCLC (in combination with docetaxel)S1507 (Phase 2)31% (overall KRAS+)4.1 monthsRash, diarrhea, fatigue, edema

Experimental Protocols

The determination of drug efficacy and patient selection in the cited clinical trials relies on standardized methodologies.

Biomarker Testing: KRAS Mutation Analysis

The identification of specific KRAS mutations is a critical step for patient enrollment in trials for targeted therapies like RMC-6236, sotorasib, and adagrasib.

  • Methodology : Tumor tissue or circulating tumor DNA (ctDNA) is analyzed using next-generation sequencing (NGS) or polymerase chain reaction (PCR)-based methods.[19][20]

    • NGS : Allows for the simultaneous sequencing of multiple genes and can detect a wide range of mutations, including less common ones.

    • Allele-specific PCR : A highly sensitive method for detecting known point mutations.[19] Kits like the therascreen KRAS RGQ PCR Kit are often used in clinical settings.[21]

  • Sample Collection : Formalin-fixed paraffin-embedded (FFPE) tumor tissue is the standard sample type. However, liquid biopsies analyzing ctDNA are increasingly used, especially when tissue is unavailable.

  • Data Analysis : Sequencing data is analyzed to identify specific mutations in the KRAS gene, such as G12C, G12D, G12V, etc. The presence of a targetable mutation makes a patient eligible for the corresponding targeted therapy.

Efficacy Assessment: Response Evaluation Criteria in Solid Tumors (RECIST 1.1)

Tumor response to treatment in the clinical trials mentioned is typically assessed using RECIST 1.1.[22][23]

  • Methodology :

    • Baseline Assessment : At the beginning of the trial, up to five of the largest measurable tumors (target lesions) are identified and their longest diameters are summed up.[22][24]

    • Follow-up Assessments : Tumor measurements are repeated at regular intervals (e.g., every 6-8 weeks) using imaging techniques like CT or MRI.

  • Response Categories :

    • Complete Response (CR) : Disappearance of all target lesions.[22]

    • Partial Response (PR) : At least a 30% decrease in the sum of the diameters of target lesions compared to baseline.[22][23]

    • Progressive Disease (PD) : At least a 20% increase in the sum of the diameters of target lesions from the smallest sum recorded, or the appearance of new lesions.[22][23]

    • Stable Disease (SD) : Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[23]

Biomarker-Driven Therapeutic Strategies

The choice of therapy for a patient with a RAS-mutated cancer is increasingly guided by the specific molecular characteristics of their tumor. The following diagram illustrates the logical relationship between key biomarkers and the selection of an appropriate targeted therapy.

Biomarker_Therapy_Selection Biomarker-Guided Therapy Selection for RAS-Mutated Cancers Tumor_Sample Patient Tumor Sample (Tissue or ctDNA) Biomarker_Testing KRAS Mutation Testing (NGS or PCR) Tumor_Sample->Biomarker_Testing KRAS_G12C KRAS G12C Mutation Detected Biomarker_Testing->KRAS_G12C Identifies Other_KRAS Other KRAS Mutations Detected (e.g., G12D, G12V, G13X, Q61X) Biomarker_Testing->Other_KRAS Identifies No_Targetable_KRAS No Targetable KRAS Mutation Biomarker_Testing->No_Targetable_KRAS Identifies Sotorasib_Adagrasib Sotorasib or Adagrasib KRAS_G12C->Sotorasib_Adagrasib Indicates treatment with RMC_6236 RMC-6236 Other_KRAS->RMC_6236 Indicates treatment with Other_Therapies Other Therapies (e.g., Chemotherapy, MEK inhibitors) No_Targetable_KRAS->Other_Therapies May indicate treatment with

References

A Comparative Guide to Clinical Trial Eligibility for Novel RAS(ON) Inhibitors: RMC-6236 vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for RAS-addicted cancers is rapidly evolving. The emergence of novel inhibitors targeting the active, GTP-bound state of RAS (RAS(ON)) presents a paradigm shift in treating these historically challenging malignancies. This guide provides a detailed comparison of the clinical trial eligibility criteria for Revolution Medicines' investigational pan-RAS(ON) inhibitor, RMC-6236, with established KRAS G12C inhibitors, sotorasib and adagrasib. This objective analysis is supported by available clinical trial data and detailed experimental protocols to aid researchers and drug development professionals in understanding the nuances of patient selection for these therapies.

I. Comparative Analysis of Clinical Trial Eligibility Criteria

The following table summarizes the key inclusion and exclusion criteria for the clinical trials of RMC-6236 (NCT05379985), sotorasib (CodeBreaK 100), and adagrasib (KRYSTAL-1). This comparison highlights the differences in target patient populations, particularly concerning the spectrum of RAS mutations and prior treatment histories.

CriteriaRMC-6236 (NCT05379985)Sotorasib (CodeBreaK 100)Adagrasib (KRYSTAL-1)
Histology Histologically confirmed advanced solid tumor.Histologically confirmed, locally advanced or metastatic non-small cell lung cancer (NSCLC).Advanced solid tumors with a KRAS G12C mutation.
Molecular Profile Specific KRAS G12 mutations (dose escalation) or various RAS mutations (dose optimization/expansion). Pancreatic ductal adenocarcinoma (PDAC) with wild-type RAS is also included in an expansion cohort.[1][2][3][4]Documented KRAS G12C mutation.[5][6]Documented KRAS G12C mutation.[7]
Prior Therapy Treatment-naive or have received prior standard therapy appropriate for the tumor type and stage.[1][2][3][4]Must have received at least one prior systemic therapy for stage III or IV NSCLC that was not effective or the disease recurred. This must have included a checkpoint inhibitor unless contraindicated.[5]Patients must have received prior standard of care therapy. For NSCLC, this includes prior platinum-based chemotherapy and an immune checkpoint inhibitor.
Performance Status Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[1][2][3][4]ECOG performance status of 0 to 2.[5]ECOG performance status of 0 or 1.
Central Nervous System (CNS) Metastases Exclusion of primary CNS tumors and active, untreated brain metastases.[2][3]Symptomatic brain metastases are an exclusion criterion.Exclusion of active CNS metastases. Patients with treated and stable brain metastases are eligible.
Organ Function Adequate organ function required.[1][2][3][4]Adequate bone marrow and organ function as demonstrated by specific blood test results.[5]Adequate organ function required.
Gastrointestinal Function Known or suspected impairment of gastrointestinal function that may prohibit the ability to swallow or absorb an oral medication is an exclusion criterion.[2][3]Not explicitly detailed as a key exclusion criterion in the provided information.Not explicitly detailed as a key exclusion criterion in the provided information.

II. Comparative Performance Data

The following table presents a summary of publicly available clinical trial data for RMC-6236, sotorasib, and adagrasib. It is important to note that these data are from different trials and patient populations, and direct cross-trial comparisons should be made with caution.

Performance MetricRMC-6236 (in Pancreatic Ductal Adenocarcinoma)Sotorasib (in NSCLC)Adagrasib (in NSCLC)
Objective Response Rate (ORR) 20% (14+ week ORR in 2nd line+ PDAC with KRAS G12X)[8]41%[9]43%
Disease Control Rate (DCR) 87% (14+ week DCR in 2nd line+ PDAC with KRAS G12X)[8]81%80%
Median Progression-Free Survival (PFS) 8.1 months (in 2nd line metastatic PDAC with KRAS G12X)[8]6.3 months[9]6.9 months
Median Duration of Response (DoR) Not yet reported12.3 months[9]12.4 months

III. Experimental Protocols

A general overview of the methodologies employed in the key clinical trials is provided below. For complete and detailed protocols, referring to the respective clinical trial registries is recommended.

RMC-6236 (NCT05379985) - Phase 1/1b Study
  • Study Design: This is a multicenter, open-label, dose-escalation and dose-expansion study.

  • Objectives: To evaluate the safety, tolerability, pharmacokinetics (PK), and clinical activity of RMC-6236. To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).

  • Patient Population: Adult patients with advanced solid tumors harboring specific RAS mutations.

  • Intervention: Oral administration of RMC-6236.

  • Key Assessments: Safety and tolerability are monitored continuously. Tumor assessments are performed at baseline and at regular intervals to evaluate response to treatment. Pharmacokinetic parameters are also assessed.

Sotorasib (CodeBreaK 100) - Phase 1/2 Study
  • Study Design: A Phase 1 and 2, open-label, multicenter study.

  • Objectives: The primary endpoint for the Phase 2 portion was objective response rate. Secondary endpoints included duration of response, disease control rate, progression-free survival, and overall survival.

  • Patient Population: Patients with locally advanced or metastatic NSCLC with a KRAS G12C mutation who had progressed on prior therapies.

  • Intervention: Sotorasib administered orally.

  • Key Assessments: Tumor response was evaluated by blinded independent central review according to RECIST v1.1. Safety and tolerability were also assessed.

Adagrasib (KRYSTAL-1) - Phase 1/2 Study
  • Study Design: A multicohort Phase 1/2 trial.

  • Objectives: To evaluate the safety, efficacy, and pharmacokinetics of adagrasib as monotherapy or in combination therapy.

  • Patient Population: Patients with advanced solid tumors harboring a KRAS G12C mutation who have no other available treatment options.

  • Intervention: Adagrasib administered orally.

  • Key Assessments: The primary endpoint for the Phase 2 cohort was objective response rate as assessed by blinded independent central review. Other endpoints included duration of response, progression-free survival, and overall survival.

IV. Visualizing the Science

Signaling Pathway of RAS and the Mechanism of Action of RAS Inhibitors

The diagram below illustrates the central role of RAS in cell signaling and the distinct mechanisms of action of RAS(OFF) and RAS(ON) inhibitors. Sotorasib and adagrasib are examples of RAS(OFF) inhibitors that target the inactive, GDP-bound state of KRAS G12C. In contrast, RMC-6236 is a RAS(ON) inhibitor, designed to bind to the active, GTP-bound state of multiple RAS variants.

RAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_ras_cycle RAS Cycle cluster_downstream Downstream Effectors cluster_inhibitors Inhibitor Action Growth Factor Receptor Growth Factor Receptor RAS-GDP (Inactive) RAS-GDP (Inactive) Growth Factor Receptor->RAS-GDP (Inactive) Activates GEF RAS-GTP (Active) RAS-GTP (Active) RAS-GDP (Inactive)->RAS-GTP (Active) GEF (e.g., SOS1) RAS-GTP (Active)->RAS-GDP (Inactive) GAP RAF-MEK-ERK Pathway RAF-MEK-ERK Pathway RAS-GTP (Active)->RAF-MEK-ERK Pathway Activates PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway RAS-GTP (Active)->PI3K-AKT-mTOR Pathway Activates Cell Proliferation, Survival Cell Proliferation, Survival RAF-MEK-ERK Pathway->Cell Proliferation, Survival Cell Growth, Proliferation Cell Growth, Proliferation PI3K-AKT-mTOR Pathway->Cell Growth, Proliferation Sotorasib / Adagrasib (RAS(OFF) Inhibitors) Sotorasib / Adagrasib (RAS(OFF) Inhibitors) Sotorasib / Adagrasib (RAS(OFF) Inhibitors)->RAS-GDP (Inactive) Binds to and traps inactive state RMC-6236 (RAS(ON) Inhibitor) RMC-6236 (RAS(ON) Inhibitor) RMC-6236 (RAS(ON) Inhibitor)->RAS-GTP (Active) Binds to and inhibits active state

Caption: RAS signaling pathway and mechanisms of RAS inhibitors.

Experimental Workflow for a Phase 1 Dose-Escalation Clinical Trial

The following diagram outlines a typical workflow for a Phase 1 clinical trial, such as the initial stage of the NCT05379985 study for RMC-6236. This process is designed to determine the safety and optimal dosage of a new investigational drug.

Experimental_Workflow Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Dose Escalation Cohorts Dose Escalation Cohorts Baseline Assessment->Dose Escalation Cohorts DLT Evaluation DLT Evaluation Dose Escalation Cohorts->DLT Evaluation Dose Limiting Toxicity (DLT) Evaluation Dose Limiting Toxicity (DLT) Evaluation Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) Determination Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) Determination Expansion Cohorts Expansion Cohorts Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) Determination->Expansion Cohorts Data Analysis & Reporting Data Analysis & Reporting Expansion Cohorts->Data Analysis & Reporting DLT Evaluation->Dose Escalation Cohorts Continue Escalation if Safe DLT Evaluation->Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) Determination DLT Observed

References

No Public Data Available for RMC-3943 to Inform Patient Selection for Future Trials

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available information, including scientific literature, clinical trial registries, and corporate communications from Revolution Medicines, has yielded no specific data on a compound designated RMC-3943.

This absence of information prevents the creation of a detailed comparison guide for patient selection in future clinical trials as requested. The core requirements of data presentation, experimental protocol summaries, and visualizations cannot be fulfilled without foundational knowledge of the compound's mechanism of action, preclinical evidence, and any existing clinical data.

While information is not available for this compound, this guide will use a well-documented investigational drug from Revolution Medicines, RMC-6236 , as a proxy to illustrate the requested format and content. RMC-6236 is a first-in-class, oral, RAS(ON) multi-selective inhibitor.

Understanding the RAS(ON) Inhibitor Platform

Revolution Medicines is developing a portfolio of RAS(ON) inhibitors that employ a novel mechanism of action. These inhibitors form a tri-complex with cyclophilin A (CypA) and the active, GTP-bound form of RAS, effectively blocking its interaction with downstream effectors. This approach is distinct from earlier KRAS G12C inhibitors that target the inactive, GDP-bound state.

Illustrative Signaling Pathway for RAS(ON) Inhibition

The following diagram illustrates the general mechanism of RAS activation and the point of intervention for RAS(ON) inhibitors like those in the Revolution Medicines pipeline.

RAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 Growth Factor Signal RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP Promotes GDP-GTP exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAS_GTP->RAS_GDP GTP Hydrolysis (GAP activity) Effector Downstream Effectors (e.g., RAF-MEK-ERK) RAS_GTP->Effector Signal Transduction RMC_Inhibitor RAS(ON) Inhibitor (e.g., RMC-6236) RMC_Inhibitor->RAS_GTP Forms Tri-complex, Inhibits Interaction CypA Cyclophilin A RMC_Inhibitor->CypA Binds to form binary complex CypA->RAS_GTP Proliferation Cell Proliferation, Survival Effector->Proliferation

Caption: General RAS signaling pathway and the mechanism of RAS(ON) inhibition.

Hypothetical Patient Selection Criteria for a RAS(ON) Inhibitor

Based on the development of similar RAS-targeted therapies, patient selection for a hypothetical compound like this compound, if it were a RAS(ON) inhibitor, would likely be guided by the following principles and experimental data.

Key Patient Population Characteristics
  • Presence of specific RAS mutations: The primary selection criterion would be the presence of a specific RAS mutation that the drug is designed to inhibit. For a multi-selective inhibitor like RMC-6236, this could include a range of KRAS, NRAS, or HRAS mutations.

  • Tumor Type: While RAS mutations occur across many cancer types, initial trials often focus on tumor types with a high prevalence of these mutations, such as non-small cell lung cancer (NSCLC), pancreatic ductal adenocarcinoma (PDAC), and colorectal cancer (CRC).

  • Prior Treatment History: Patients would typically have received and progressed on or been intolerant to standard-of-care therapies. For some trials, prior treatment with a different type of RAS inhibitor (e.g., a KRAS G12C(OFF) inhibitor) may be an inclusion or exclusion criterion.

Comparative Data for RAS-Targeted Therapies

A comparative guide would evaluate a new drug against existing therapies targeting the RAS pathway. The table below provides a template for how such a comparison might be structured, using existing, publicly known RAS inhibitors as examples.

FeatureRMC-6236 (RAS(ON) multi-selective)Sotorasib (KRAS G12C(OFF))Adagrasib (KRAS G12C(OFF))
Target(s) Multiple active RAS mutants (G12X, etc.)Inactive KRAS G12CInactive KRAS G12C
Mechanism Tri-complex formation with CypA and RAS-GTPCovalent binding to GDP-bound KRAS G12CCovalent binding to GDP-bound KRAS G12C
Approved Indications InvestigationalNSCLCNSCLC, CRC (in combination)
Reported Efficacy (NSCLC) Data emergingORR: ~37%ORR: ~43%
Reported Efficacy (CRC) Data emergingORR: ~10%ORR: ~19%

ORR: Objective Response Rate. Data are illustrative and subject to updates from ongoing trials.

Experimental Protocols for Evaluating Patient-Derived Models

To assess the potential efficacy of a new RAS inhibitor and inform patient selection, preclinical studies using patient-derived cancer models are crucial.

General Workflow for Preclinical Efficacy Testing

Preclinical_Workflow Patient Patient Tumor Biopsy PDX Patient-Derived Xenograft (PDX) Establishment Patient->PDX Cell_Culture Patient-Derived Cell Line or Organoid Culture Patient->Cell_Culture Genomic_Analysis Genomic & Proteomic Analysis (e.g., NGS) Patient->Genomic_Analysis Treatment_Arms Treatment with: - Vehicle Control - this compound (hypothetical) - Standard of Care PDX->Treatment_Arms Cell_Culture->Treatment_Arms Efficacy_Readout Efficacy Assessment: - Tumor Volume - Biomarker Analysis Treatment_Arms->Efficacy_Readout

Caption: Workflow for preclinical evaluation of a targeted therapy.

Methodology for Patient-Derived Xenograft (PDX) Studies
  • Model Establishment: Fresh tumor tissue from a consenting patient is surgically implanted into immunocompromised mice.

  • Model Expansion: Once tumors are established, they are passaged into cohorts of mice for efficacy studies.

  • Treatment: Mice are randomized to receive the investigational drug, a vehicle control, or a standard-of-care comparator. Dosing is administered according to a predetermined schedule.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic and biomarker analysis (e.g., Western blot for pathway modulation, immunohistochemistry).

Conclusion and Path Forward

Without specific information on this compound, this guide serves as a template for the type of analysis that would be conducted to inform patient selection for future trials. The principles of targeting specific RAS mutations, leveraging preclinical models, and comparing with existing therapies are central to the development of new RAS-targeted drugs.

Should information on this compound become publicly available, a detailed and specific comparison guide can be developed. Researchers and drug development professionals are encouraged to monitor publications and press releases from Revolution Medicines for new data on their pipeline compounds.

Comparative Analysis of RMC Compounds: A New Frontier in Targeting RAS-Addicted Cancers

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a detailed comparative analysis of key therapeutic candidates from Revolution Medicines (RMC), focusing on two innovative compounds: the pan-RAS(ON) inhibitor RMC-6236 and the bi-steric mTORC1 inhibitor RMC-5552. Designed for researchers, scientists, and drug development professionals, this document provides an objective comparison with alternative therapies, supported by available preclinical and clinical data.

Part 1: RMC-6236 (Daraxonrasib) — A Multi-Selective Pan-RAS(ON) Inhibitor

Introduction to RAS Inhibition

The RAS GTPase family (KRAS, NRAS, HRAS) are central regulators of cell growth and survival, and their mutations are drivers in approximately 30% of all human cancers. For years, RAS was deemed "undruggable." However, recent advances have led to two primary strategies for direct inhibition:

  • Mutant-Selective Inhibitors: These drugs, such as the FDA-approved sotorasib and adagrasib, target a specific RAS mutant (KRAS G12C) in its inactive, GDP-bound "OFF" state.

  • Pan-RAS Inhibitors: This emerging class aims to inhibit multiple RAS isoforms and mutations. RMC-6236 is a pioneering example, distinguished by its ability to target the active, GTP-bound "ON" state of RAS proteins.

Mechanism of Action of RMC-6236

RMC-6236 is an orally administered, non-covalent inhibitor that targets the active RAS(ON) state across a broad spectrum of mutations. Its novel mechanism involves acting as a "molecular glue" to induce the formation of a stable tri-complex between the RAS(ON) protein and the abundant intracellular chaperone protein, cyclophilin A (CypA).[1] This tri-complex physically obstructs the interaction of RAS with its downstream effector proteins, thereby blocking oncogenic signaling pathways like the MAPK and PI3K-AKT cascades.[1] This unique approach allows RMC-6236 to inhibit various RAS mutants, including the common G12D, G12V, and G12R variants, which are prevalent in cancers such as pancreatic and colorectal.[1][2]

Data Presentation: RMC-6236 vs. Alternative RAS Inhibitors

The following table summarizes key data for RMC-6236 in comparison to approved KRAS G12C inhibitors and another investigational pan-RAS inhibitor.

FeatureRMC-6236 (Daraxonrasib)Sotorasib (AMG 510)Adagrasib (MRTX849)ADT-007
Target(s) Pan-RAS (KRAS, NRAS, HRAS; various mutations)KRAS G12CKRAS G12CPan-RAS
Mechanism Non-covalent molecular glue; forms tri-complex with RAS(ON) and Cyclophilin A.[1]Covalent inhibitor of RAS(OFF).Covalent inhibitor of RAS(OFF).Binds nucleotide-free RAS, blocking GTP activation.[3]
Key Preclinical Data Potent anticancer activity in diverse RAS-addicted cell lines; induces deep tumor regressions in KRAS G12X xenograft models.[2]Induces tumor regression in preclinical KRAS G12C models.Demonstrates tumor regression in KRAS G12C preclinical models.Showed potent growth inhibition of RAS mutant cancer cells regardless of the specific mutation or isoform.[4]
Clinical Development Phase 1/1b study (NCT05379985) ongoing; Phase 3 trial is planned.[5]FDA Approved.FDA Approved.Preclinical.
Reported Efficacy (NSCLC) Overall Response Rate (ORR) of 38% in evaluable patients with KRAS-mutant NSCLC (at doses ≥80 mg).[6]ORR of 37%-41% in previously treated patients with KRAS G12C-mutated NSCLC.[7]ORR of approximately 43% in previously treated KRAS G12C-mutated NSCLC.N/A
Key Adverse Events Generally well-tolerated, with the most common events being rash and gastrointestinal (GI) toxicities, primarily Grade 1 or 2.[6]GI toxicities (diarrhea, nausea), fatigue, and hepatotoxicity.[7]GI toxicities (diarrhea, nausea, vomiting), fatigue, and potential for QTc prolongation.N/A

Visualizations: RAS Signaling Pathway and Experimental Workflow

RAS_Pathway cluster_upstream Upstream Signaling cluster_ras_cycle RAS Activation Cycle cluster_inhibitors Inhibitor Targets cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 RAS_GDP RAS-GDP (Inactive 'OFF') SOS1->RAS_GDP GTP loading RAS_GTP RAS-GTP (Active 'ON') RAS_GDP->RAS_GTP GAP activity (GTP hydrolysis) RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K RMC6236 RMC-6236 (Pan-RAS(ON)) RMC6236->RAS_GTP Inhibits effector binding Sotorasib Sotorasib / Adagrasib (KRAS G12C(OFF)) Sotorasib->RAS_GDP Traps in 'OFF' state MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Transcription, Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus

The RAS signaling pathway and points of therapeutic intervention.

experimental_workflow_ras cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem_assay Biochemical Assay (e.g., NanoBRET for target engagement) cell_viability Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) biochem_assay->cell_viability western_blot Western Blot (p-ERK, p-AKT levels) cell_viability->western_blot pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies western_blot->pk_pd xenograft Tumor Xenograft Model (e.g., NSCLC cell line in mice) pk_pd->xenograft efficacy Efficacy Assessment (Tumor volume, body weight) xenograft->efficacy clinical_dev Clinical Development efficacy->clinical_dev Promising Results start Compound Synthesis & Screening start->biochem_assay

Preclinical evaluation workflow for a novel RAS inhibitor.
Experimental Protocols

Western Blot for RAS Pathway Inhibition

  • Cell Culture and Treatment : RAS-mutant cancer cells (e.g., MIA PaCa-2 for KRAS G12C) are plated and treated with various concentrations of a RAS inhibitor or vehicle control.

  • Lysate Preparation : Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Protein concentration is determined via a BCA assay.

  • SDS-PAGE and Transfer : Equal amounts of protein are separated on an SDS-PAGE gel and transferred to a PVDF membrane.

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies for key pathway proteins, such as phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

  • Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualized using an enhanced chemiluminescence (ECL) substrate.

In Vivo Tumor Xenograft Study

  • Cell Implantation : A suspension of human cancer cells is subcutaneously implanted into the flank of immunocompromised mice.

  • Tumor Growth and Randomization : Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration : The investigational drug or vehicle is administered, typically orally, on a defined schedule.

  • Efficacy Monitoring : Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint Analysis : The study concludes when tumors in the control group reach a predetermined size. Efficacy is assessed by comparing the tumor growth inhibition between treated and control groups.

Part 2: RMC-5552 — A Bi-Steric, mTORC1-Selective Inhibitor

Introduction to mTOR Inhibition

The mTOR kinase is a crucial regulator of cell metabolism and growth and functions within two distinct complexes: mTORC1 and mTORC2. Hyperactivation of the mTOR pathway is a common feature of many cancers. The development of mTOR inhibitors has progressed through several generations:

  • First-Generation (Rapalogs) : Allosteric inhibitors like rapamycin and everolimus primarily target mTORC1 but do so incompletely, with weak effects on the key substrate 4E-BP1.[8]

  • Second-Generation (ATP-Competitive Inhibitors) : These kinase inhibitors (e.g., sapanisertib) block the catalytic site of mTOR, inhibiting both mTORC1 and mTORC2. However, mTORC2 inhibition is associated with dose-limiting toxicities like hyperglycemia.[8]

  • Third-Generation (Bi-steric Inhibitors) : RMC-5552 is a first-in-class example, designed to combine the features of both previous generations for enhanced potency and selectivity.

Mechanism of Action of RMC-5552

RMC-5552 is a novel bi-steric inhibitor that achieves potent and highly selective inhibition of mTORC1.[9][10] It is engineered by covalently linking a rapamycin-like moiety to an mTOR active-site inhibitor. This design allows the molecule to bind simultaneously to both the allosteric (FRB) and orthosteric (catalytic) sites of mTORC1. This dual engagement leads to a profound and complete suppression of mTORC1 signaling, including the phosphorylation of both S6K and 4E-BP1.[11] The structural differences between mTORC1 and mTORC2, particularly the partially blocked FRB domain in mTORC2, are exploited by RMC-5552 to achieve remarkable selectivity for mTORC1, thereby avoiding the adverse effects associated with mTORC2 inhibition.[8][11]

Data Presentation: RMC-5552 vs. Alternative mTOR Inhibitors

This table compares the performance and characteristics of RMC-5552 with first and second-generation mTOR inhibitors.

FeatureRMC-5552Everolimus (Rapalog)Sapanisertib (MLN0128)
Target(s) mTORC1mTORC1mTORC1 and mTORC2
Mechanism Bi-steric: Binds both allosteric (FRB) and orthosteric (catalytic) sites of mTORC1.[9][10]Allosteric: Binds FKBP12, which then associates with the FRB domain of mTOR.Orthosteric: ATP-competitive kinase inhibitor.
Selectivity Highly selective for mTORC1 over mTORC2 (>30-fold).[12]Selective for mTORC1.Non-selective; inhibits both mTORC1 and mTORC2.
Effect on 4E-BP1 Potent inhibition of 4E-BP1 phosphorylation.[11]Weak inhibition of 4E-BP1 phosphorylation.[8]Potent inhibition of 4E-BP1 phosphorylation.
Key Preclinical Data p4EBP1 IC50 = 0.48 nM.[9] Shows superior growth inhibition and apoptosis induction compared to rapamycin in TSC1/2-null tumor models.[10]--
Clinical Development Phase 1/1b study (NCT04774952) is ongoing.FDA Approved.Investigational.
Key Adverse Events Mucositis, nausea, fatigue. A low incidence of hyperglycemia (4%) has been reported.[9]Stomatitis, infections, rash, fatigue, and hyperglycemia.Stomatitis, fatigue, nausea, and hyperglycemia.

Visualizations: mTOR Signaling Pathway and Experimental Workflow

mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex cluster_inhibitors Inhibitor Targets GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 (mTOR, Rictor, mSIN1) PI3K->mTORC2 Activates TSC TSC1/TSC2 AKT->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 (mTOR, Raptor, mLST8) Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits (when active) AKT_S473 AKT (Ser473) Phosphorylation mTORC2->AKT_S473 Cell_Survival Cell Survival & Proliferation AKT_S473->Cell_Survival RMC5552 RMC-5552 (Bi-steric) RMC5552->mTORC1 Inhibits Rapalogs Rapalogs (Allosteric) Rapalogs->mTORC1 Partially Inhibits Sapanisertib Sapanisertib (ATP-competitive) Sapanisertib->mTORC1 Inhibits Sapanisertib->mTORC2 Inhibits

The mTOR signaling pathway and inhibitor mechanisms.

experimental_workflow_mtor cluster_invitro In Vitro / Cellular Assays cluster_invivo In Vivo Evaluation ic50_determination IC50 Determination (Western Blot for p-4EBP1, p-S6K, p-AKT) clonogenic_assay Clonogenic (Colony Formation) Assay ic50_determination->clonogenic_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V staining) clonogenic_assay->apoptosis_assay pd_model Pharmacodynamic (PD) Model (Assess p-4EBP1 in tumors) apoptosis_assay->pd_model xenograft_efficacy Tumor Xenograft Efficacy Study (e.g., TSC1-null model) pd_model->xenograft_efficacy tolerability Tolerability Assessment (Body weight, blood glucose) xenograft_efficacy->tolerability clinical_dev Clinical Development tolerability->clinical_dev Favorable Profile start Compound Design & Synthesis start->ic50_determination

Preclinical evaluation workflow for a novel mTOR inhibitor.
Experimental Protocols

Cellular IC50 Determination for mTORC1/mTORC2 Selectivity

  • Cell Culture and Treatment : Cancer cells with a hyperactivated mTOR pathway are treated with a serial dilution of the mTOR inhibitor for a fixed time.

  • Western Blot Analysis : Cell lysates are prepared and analyzed by Western blot as previously described.

  • Immunoblotting and Readouts :

    • mTORC1 readout : Phosphorylation of 4E-BP1 (p-4E-BP1) and S6K (p-S6K).

    • mTORC2 readout : Phosphorylation of AKT at Serine 473 (p-AKT S473).

  • IC50 Calculation : Band intensities are quantified, and the percentage of inhibition is plotted against inhibitor concentration to calculate IC50 values. The selectivity ratio is determined by dividing the IC50 for the mTORC2 readout by the IC50 for the mTORC1 readout.

Clonogenic (Colony Formation) Assay

  • Cell Seeding : A low density of cells is seeded in multi-well plates.

  • Treatment : Cells are treated with the mTOR inhibitor at various concentrations.

  • Incubation : Plates are incubated for 10-14 days to allow for colony formation, with media and inhibitor refreshed periodically.

  • Staining and Quantification : Colonies are fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated relative to the vehicle control to assess long-term effects on cell proliferation.

Conclusion

The RMC portfolio from Revolution Medicines represents a significant advancement in targeting core oncogenic pathways. RMC-6236 introduces a powerful pan-RAS inhibitory strategy that targets the active RAS(ON) state, offering the potential to treat a wider array of RAS-driven cancers and overcome mechanisms of resistance to existing therapies. Concurrently, RMC-5552 redefines mTOR inhibition through its bi-steric mechanism, achieving potent and highly selective mTORC1 blockade. This precision approach promises to maximize therapeutic efficacy while minimizing the toxicities that have limited previous generations of mTOR inhibitors. Together, these compounds exemplify the impact of innovative chemical biology in creating next-generation targeted therapies for cancer.

References

Information on RMC-3943 Efficacy in Sotorasib-Resistant Models Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for preclinical and clinical data on a compound designated RMC-3943 has yielded no specific information regarding its efficacy in sotorasib-resistant cancer models. This suggests that information on this particular compound is not currently available in publicly accessible scientific literature, clinical trial registries, or public announcements from pharmaceutical companies.

While the user's request focused on this compound, research into overcoming resistance to KRAS G12C inhibitors like sotorasib is an active area of investigation. Resistance can emerge through various on-target and off-target mechanisms. On-target resistance often involves secondary KRAS mutations, while off-target mechanisms can include the activation of bypass signaling pathways that reactivate downstream signaling, such as the MAPK and PI3K pathways, independent of KRAS G12C.[1][2][3]

Several therapeutic strategies are being explored to counteract these resistance mechanisms, often involving combination therapies. One notable approach is the combination of KRAS G12C inhibitors with inhibitors of SHP2 (Src homology-2 phosphatase), a key signaling node that acts upstream of RAS. The SHP2 inhibitor RMC-4630 , also from Revolution Medicines, has been investigated in combination with sotorasib. Preclinical studies have suggested that this combination can overcome resistance driven by receptor tyrosine kinase (RTK) feedback activation.[4]

Other investigational compounds from Revolution Medicines targeting RAS-addicted cancers include:

  • RMC-6236: A first-in-class, oral, RAS(ON) multi-selective inhibitor.[5]

  • RMC-6291: A covalent, mutant-selective RAS(ON) G12C inhibitor.[6]

  • RMC-9805: A mutant-selective RAS(ON) G12D inhibitor.[6][7]

  • RMC-8839: A mutant-selective RAS(ON) G13C inhibitor.[6]

These compounds employ a novel "tri-complex" mechanism, where the inhibitor forms a complex with cyclophilin A (CypA) to bind to the active, GTP-bound state of RAS (RAS(ON)).[6]

Mechanisms of Sotorasib Resistance

Understanding the mechanisms of resistance to sotorasib is crucial for developing effective next-generation therapies. Key mechanisms identified in preclinical and clinical studies include:

  • Secondary KRAS Mutations: New mutations in the KRAS gene can prevent sotorasib from binding effectively.[1]

  • Bypass Signaling: Activation of other signaling pathways can circumvent the inhibition of KRAS G12C. This often involves receptor tyrosine kinases (RTKs) such as EGFR, MET, and HER2, which can reactivate the MAPK and/or PI3K-AKT pathways.[2][3][8]

  • Histological Transformation: In some cases, the cancer cells can change their type, for example, from an adenocarcinoma to a squamous cell carcinoma, which may be less dependent on the KRAS G12C mutation.[1]

  • KRAS Amplification: An increase in the number of copies of the KRAS G12C gene can lead to higher levels of the mutant protein, overwhelming the inhibitory effect of sotorasib.[9]

The following diagram illustrates a simplified overview of the KRAS signaling pathway and points of potential resistance.

KRAS_Signaling_and_Resistance cluster_resistance Sotorasib Resistance RTK RTK (e.g., EGFR, MET) PI3K PI3K RTK->PI3K Bypass RTK->PI3K SHP2 SHP2 RTK->SHP2 RAS_GDP KRAS G12C-GDP (Inactive) RAS_GTP KRAS G12C-GTP (Active) RAS_GDP->RAS_GTP SOS1 RAF RAF RAS_GTP->RAF RAS_GTP->RAF Secondary KRAS Mutations RAS_GTP->RAF RAS_GTP->PI3K Sotorasib Sotorasib Sotorasib->RAS_GDP Inhibits (Covalent Binding) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SHP2->RAS_GDP Resistance Resistance Mechanisms

Caption: Simplified KRAS signaling pathway and sotorasib resistance.

Due to the absence of specific data for this compound, a direct comparison with other therapeutic alternatives cannot be provided at this time. Researchers and drug development professionals are encouraged to monitor scientific publications and company announcements for any future disclosures regarding this compound.

References

No Public Data Available for RMC-3943

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search has yielded no publicly available information on a compound designated as RMC-3943.

It is possible that "this compound" represents an internal compound designation that has not yet been publicly disclosed, a typographical error, or a discontinued program. As a result, a head-to-head comparison guide with supporting experimental data and protocols cannot be generated at this time.

Available Information on Other Revolution Medicines Compounds

While information on this compound is not available, research and clinical development data have been published for other compounds from Revolution Medicines' pipeline. These molecules target key nodes in the RAS signaling pathway. Should your interest lie with one of these assets, a comparative guide can be developed.

Publicly disclosed compounds from Revolution Medicines include:

  • RMC-6236 (Daraxonrasib): A first-in-class, oral, RAS(ON) multi-selective inhibitor.

  • RMC-6291: A potent and selective covalent inhibitor of KRASG12C(ON).

  • RMC-9805: A selective, covalent inhibitor of KRASG12D(ON).

  • RMC-4630: A SHP2 inhibitor, being evaluated in combination with other agents.

  • RMC-5552: A bi-steric mTORC1-selective inhibitor.

If you would like to receive a comparison guide for any of the compounds listed above, please submit a new request specifying the desired product.

RMC-3943 and MEK Inhibitors: A Synergistic Approach to Overcoming Cancer Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of SHP2 inhibitors, such as RMC-3943, with MEK inhibitors represents a promising therapeutic strategy to overcome adaptive resistance in cancer. Preclinical evidence strongly suggests that dual inhibition of SHP2 and MEK can lead to enhanced anti-tumor activity in various cancer models, including those with KRAS mutations. This guide provides a comparative overview of the synergistic effects observed with SHP2 and MEK inhibitor combinations, supported by experimental data and detailed methodologies. While direct preclinical data for this compound in combination with MEK inhibitors is emerging, the data presented herein for structurally and functionally similar SHP2 inhibitors, such as RMC-4630 and SHP099, provides a strong rationale for this therapeutic approach.

Overcoming Adaptive Resistance to MEK Inhibition

MEK inhibitors, while potent, often face the challenge of adaptive resistance, where cancer cells reactivate the MAPK pathway through various feedback mechanisms. One key mechanism involves the upregulation of receptor tyrosine kinase (RTK) signaling, which then reactivates the RAS-RAF-MEK-ERK cascade upstream of MEK. SHP2, a non-receptor protein tyrosine phosphatase, is a critical signaling node downstream of multiple RTKs. By inhibiting SHP2, it is possible to block this reactivation loop and restore sensitivity to MEK inhibitors.[1][2][3]

Preclinical Evidence for Synergy

Numerous preclinical studies have demonstrated the synergistic anti-tumor effects of combining a SHP2 inhibitor with a MEK inhibitor in a variety of cancer cell lines and animal models.

In Vitro Studies

Co-administration of SHP2 inhibitors (e.g., SHP099) and MEK inhibitors (e.g., trametinib, selumetinib) has been shown to result in synergistic inhibition of cell proliferation and induction of apoptosis in cancer cell lines with various driver mutations.

Table 1: Synergistic Inhibition of Cancer Cell Proliferation by SHP2 and MEK Inhibitor Combination

Cell LineCancer TypeSHP2 InhibitorMEK InhibitorCombination Effect
H358NSCLC (KRAS G12C)SHP099TrametinibSynergistic Inhibition
MIA PaCa-2Pancreatic (KRAS G12V)SHP099TrametinibSynergistic Inhibition
Capan-2Pancreatic (KRAS G12V)SHP099TrametinibSynergistic Inhibition
ST8814MPNST (NF1-deficient)SHP099TrametinibSynergistic Inhibition
NF90.8MPNST (NF1-deficient)SHP099TrametinibSynergistic Inhibition

Source: Data compiled from multiple preclinical studies.[1][4]

In Vivo Studies

The synergistic effect of SHP2 and MEK inhibitor combinations has been validated in multiple xenograft and patient-derived xenograft (PDX) models. These studies have shown that the combination therapy leads to greater tumor growth inhibition and regression compared to either agent alone. A clinical trial (NCT03989115) is evaluating the combination of the SHP2 inhibitor RMC-4630 with the MEK inhibitor cobimetinib in patients with relapsed/refractory solid tumors.[5] Preclinical studies supporting this combination showed enhanced anti-tumor effects at doses where single agents had minimal activity.[5]

Table 2: Enhanced In Vivo Anti-Tumor Efficacy with SHP2 and MEK Inhibitor Combination

Xenograft ModelCancer TypeSHP2 InhibitorMEK InhibitorOutcome
H358NSCLC (KRAS G12C)RMC-4630CobimetinibSignificant tumor growth inhibition
MIA PaCa-2Pancreatic (KRAS G12V)SHP099TrametinibTumor regression
Capan-2Pancreatic (KRAS G12V)SHP099TrametinibSignificant tumor growth inhibition
NF1-deficient MPNSTSarcomaSHP099TrametinibSuperior tumor growth inhibition vs single agents

Source: Data compiled from multiple preclinical studies.[1][6]

Signaling Pathway Modulation

The synergy between SHP2 and MEK inhibitors stems from their complementary roles in suppressing the MAPK signaling pathway. The following diagram illustrates the mechanism of action and the rationale for their combined use.

Caption: Dual inhibition of SHP2 and MEK blocks MAPK signaling at two critical nodes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments.

Cell Viability Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a dose range of the SHP2 inhibitor, the MEK inhibitor, or the combination of both. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by staining with crystal violet.

  • Data Analysis: The combination index (CI) is calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot Analysis
  • Cell Lysis: Cells treated with the inhibitors for the desired time points are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-MEK, total MEK, and a loading control like GAPDH or β-actin).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]

In Vivo Xenograft Studies
  • Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (vehicle, SHP2 inhibitor alone, MEK inhibitor alone, and the combination).[1]

  • Drug Administration: The inhibitors are administered orally or via intraperitoneal injection at predetermined doses and schedules.

  • Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is terminated when tumors in the control group reach a specified size, and tumors are excised for further analysis (e.g., pharmacodynamics).

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the synergy between this compound and a MEK inhibitor.

Experimental_Workflow Workflow for this compound and MEK Inhibitor Synergy Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation CellViability Cell Viability Assays WesternBlot Western Blot Analysis CellViability->WesternBlot Confirm On-Target Effect ColonyFormation Colony Formation Assays WesternBlot->ColonyFormation Assess Long-Term Growth Xenograft Xenograft Models ColonyFormation->Xenograft Validate In Vivo Efficacy PDX Patient-Derived Xenograft (PDX) Models Xenograft->PDX Test in Clinically Relevant Models Pharmacodynamics Pharmacodynamic Analysis PDX->Pharmacodynamics Analyze Biomarkers

Caption: A stepwise approach to assess the synergistic potential of the drug combination.

Conclusion

The combination of a SHP2 inhibitor like this compound with a MEK inhibitor holds significant promise for treating cancers that have developed resistance to MEK inhibitor monotherapy. The preclinical data for similar SHP2 inhibitors strongly supports this synergistic interaction, which is based on a sound mechanistic rationale of dual pathway blockade. Further investigation into the combination of this compound with various MEK inhibitors is warranted to translate these promising preclinical findings into effective clinical therapies for patients with a broad range of cancers.

References

Revolutionizing Cancer Treatment: RMC-6236 Demonstrates Superiority Over Standard Chemotherapy in RAS-Addicted Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Redwood City, CA – In a significant advancement for oncology, clinical data for Revolution Medicines' novel RAS(ON) inhibitor, daraxonrasib (RMC-6236), showcases its potential to outperform standard chemotherapy in patients with RAS-addicted cancers, particularly pancreatic and non-small cell lung cancer. This comparison guide provides an in-depth analysis of RMC-6236's performance against traditional treatments, supported by robust experimental data and detailed methodologies for the scientific community.

Daraxonrasib is a first-in-class, oral, multi-selective inhibitor that targets the active, GTP-bound state of RAS proteins (RAS(ON)). This innovative mechanism of action represents a paradigm shift from conventional therapies, offering a targeted approach to cancers driven by a wide array of RAS mutations.

Unprecedented Efficacy in Pancreatic Ductal Adenocarcinoma (PDAC)

Clinical trial data from the RMC-6236-001 study (NCT05379985) has demonstrated compelling antitumor activity in patients with metastatic pancreatic ductal adenocarcinoma (PDAC), a disease with historically poor outcomes with standard chemotherapy.

Table 1: Comparative Efficacy of RMC-6236 vs. Standard of Care in Second-Line Metastatic PDAC
Efficacy EndpointRMC-6236 (300 mg QD)[1][2]Standard Chemotherapy (Gemcitabine + nab-paclitaxel)
Objective Response Rate (ORR) 27% (all RAS mutations)Historical data suggests ~16-23%
Disease Control Rate (DCR) 95% (all RAS mutations)Historical data suggests ~44-59%
Median Progression-Free Survival (PFS) 8.5 months (all RAS mutations)Historical data suggests ~3.5-5.5 months
Median Overall Survival (OS) 15.6 months (all RAS mutations)Historical data suggests ~6.7-9.2 months

Note: Standard chemotherapy data is based on historical clinical trial results in similar patient populations for comparative context.

Promising Results in Non-Small Cell Lung Cancer (NSCLC)

In patients with previously treated KRAS-mutant non-small cell lung cancer, daraxonrasib has also shown significant clinical activity.

Table 2: Efficacy of RMC-6236 in Previously Treated KRAS-Mutant NSCLC
Efficacy EndpointRMC-6236 (≥80 mg QD)[3]
Objective Response Rate (ORR) 38%
Disease Control Rate (DCR) 85%

The Tri-Complex Mechanism of Action: A Novel Approach

Daraxonrasib operates through a unique "tri-complex" mechanism. The small molecule first binds to cyclophilin A (CypA), a ubiquitously expressed intracellular protein. This binary complex then selectively binds to the active RAS(ON) protein, sterically hindering its interaction with downstream effectors and thereby inhibiting oncogenic signaling.

RMC_Mechanism cluster_cell Cancer Cell RMC6236 Daraxonrasib (RMC-6236) BinaryComplex RMC-6236-CypA Binary Complex RMC6236->BinaryComplex Binds to CypA Cyclophilin A (CypA) CypA->BinaryComplex TriComplex Inhibitory Tri-Complex BinaryComplex->TriComplex Selectively Binds RAS_ON Active RAS(ON) (GTP-bound) RAS_ON->TriComplex Downstream Downstream Effectors (e.g., RAF, PI3K) TriComplex->Downstream Blocks Interaction Signaling Oncogenic Signaling (Cell Proliferation, Survival)

Caption: Mechanism of action of daraxonrasib (RMC-6236).

Experimental Protocols

The clinical efficacy of daraxonrasib was evaluated in the multicenter, open-label, Phase 1/1b RMC-6236-001 trial (NCT05379985).

Study Design:

  • Phase 1 (Dose Escalation): Patients with advanced solid tumors harboring specific RAS mutations received escalating doses of daraxonrasib to determine the recommended Phase 2 dose (RP2D).

  • Phase 1b (Dose Expansion): Patients were enrolled into specific cohorts based on tumor type and RAS mutation, and treated at the RP2D.

Key Eligibility Criteria:

  • Adults with histologically confirmed, locally advanced, unresectable, or metastatic solid tumors with a known RAS mutation.

  • Patients must have received prior standard-of-care therapy appropriate for their tumor type and stage.

  • ECOG performance status of 0 or 1.

Treatment and Assessments:

  • Daraxonrasib was administered orally once daily.

  • Tumor assessments were performed every 6-8 weeks using RECIST v1.1 criteria.

  • Safety and tolerability were monitored throughout the study.

Experimental_Workflow cluster_workflow Clinical Trial Workflow PatientScreening Patient Screening (RAS mutation, Prior Therapy) Enrollment Enrollment PatientScreening->Enrollment DoseEscalation Phase 1: Dose Escalation (Determine RP2D) Enrollment->DoseEscalation DoseExpansion Phase 1b: Dose Expansion (Tumor-specific Cohorts at RP2D) DoseEscalation->DoseExpansion Treatment Daily Oral Administration of RMC-6236 DoseExpansion->Treatment TumorAssessment Tumor Assessment (RECIST v1.1 every 6-8 weeks) Treatment->TumorAssessment SafetyMonitoring Continuous Safety Monitoring Treatment->SafetyMonitoring DataAnalysis Data Analysis (ORR, DCR, PFS, OS) TumorAssessment->DataAnalysis SafetyMonitoring->DataAnalysis

Caption: A simplified workflow of the RMC-6236-001 clinical trial.

Conclusion

Daraxonrasib (RMC-6236) represents a promising new therapeutic option for patients with RAS-addicted cancers. Its novel mechanism of action and impressive clinical data in difficult-to-treat malignancies like pancreatic cancer suggest a potential shift in the treatment landscape, offering a more effective and targeted alternative to standard chemotherapy. Further investigation in ongoing and planned pivotal trials will continue to delineate the full potential of this innovative RAS(ON) inhibitor.

References

A Comparative Guide to SHP2 Inhibitor Combination Therapies in RAS-Addicted Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic strategy combining SHP2 inhibitors with other targeted agents, particularly those aimed at the RAS-MAPK pathway. While focusing on the principles of this combination, this document uses available preclinical and clinical data for prominent SHP2 inhibitors such as RMC-4630 and TNO-155 to illustrate the potential of this approach. Currently, specific preclinical combination data for the SHP2 inhibitor RMC-3943 is limited in the public domain.

Introduction to SHP2 and the Rationale for Combination Therapy

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node that links receptor tyrosine kinases (RTKs) to the RAS-MAPK pathway.[1][2] In many cancers, this pathway is constitutively active due to mutations in genes like KRAS, driving tumor cell proliferation and survival.[1]

Direct inhibition of mutated RAS proteins, such as KRAS G12C, has shown clinical promise. However, tumors often develop adaptive resistance, frequently through the reactivation of the MAPK pathway via upstream signaling from RTKs.[3][4] SHP2 inhibitors offer a compelling strategy to overcome this resistance. By blocking SHP2, they can prevent the reactivation of RAS, thereby enhancing the efficacy and durability of direct RAS inhibitors.[3][5] This synergistic interaction forms the primary rationale for combining SHP2 inhibitors with agents targeting downstream components of the RAS pathway.

Signaling Pathway: Dual Inhibition of the RAS-MAPK Cascade

The diagram below illustrates the mechanism of synergistic inhibition of the RAS-MAPK pathway. Growth factor binding to RTKs typically activates SHP2, which in turn promotes the conversion of RAS-GDP (inactive) to RAS-GTP (active), leading to downstream signaling through RAF, MEK, and ERK. KRAS inhibitors block the activity of the mutated RAS protein. However, cancer cells can adapt by upregulating RTK signaling, which reactivates the pathway. A SHP2 inhibitor blocks this reactivation loop, leading to a more sustained and complete shutdown of oncogenic signaling.

RAS_MAPK_Pathway RTK RTK SHP2 SHP2 RTK->SHP2 RAS_GDP RAS-GDP (Inactive) SHP2->RAS_GDP Activates RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Proliferation->RTK   Adaptive   Resistance SHP2_Inhibitor SHP2 Inhibitor (e.g., this compound) SHP2_Inhibitor->SHP2 KRAS_Inhibitor KRAS Inhibitor (e.g., Sotorasib) KRAS_Inhibitor->RAS_GTP Xenograft_Workflow cluster_0 Phase 1: Tumor Implantation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Implantation Cancer cells subcutaneously injected into immunodeficient mice Growth Tumors grow to a palpable size (e.g., ~150 mm³) Implantation->Growth Randomization Mice randomized into treatment groups (Vehicle, Drug A, Drug B, Combination) Growth->Randomization Dosing Daily or intermittent dosing via oral gavage or other route Randomization->Dosing Monitoring Tumor volume and body weight measured regularly (e.g., 2-3x/week) Dosing->Monitoring Endpoint Study endpoint reached (e.g., tumor volume threshold) Monitoring->Endpoint Analysis Tumor Growth Inhibition (TGI) calculated and statistical analysis performed Endpoint->Analysis

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling RMC-3943

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of the pan-RAS(ON) Inhibitor RMC-3943.

This document provides critical safety and logistical information for the proper handling of this compound, a potent, orally bioavailable pan-RAS(ON) inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

I. Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related compounds in the same class, such as RMC-6236 and RMC-9805, indicate a manageable safety profile. However, as a research-grade compound, this compound should be handled with the utmost care in a laboratory setting.

Personal Protective Equipment (PPE):

Standard laboratory PPE is required at all times when handling this compound. This includes, but is not limited to:

  • Gloves: Nitrile or other chemically resistant gloves should be worn to prevent skin contact.

  • Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.

  • Lab Coat: A full-length lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of aerosolization or if handling the compound as a powder, a properly fitted respirator is recommended.

Engineering Controls:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Emergency Procedures:

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water.

  • Eye Contact: If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Ingestion: If swallowed, seek immediate medical attention. Do not induce vomiting.

  • Inhalation: If inhaled, move the individual to fresh air. If breathing becomes difficult, seek medical attention.

II. Operational Plan: Storage and Disposal

Storage:

  • This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Follow the specific storage temperature recommendations provided by the manufacturer.

Disposal:

  • All waste materials, including empty containers, contaminated PPE, and unused compound, should be treated as hazardous chemical waste.

  • Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

  • Use a licensed professional waste disposal service to manage the disposal of chemical waste.

III. Quantitative Data Summary

Clinical trial data for related RAS(ON) inhibitors provide insights into the potential biological activity of this compound. The following table summarizes key findings from studies on similar compounds.

CompoundTargetCancer TypeKey Finding
RMC-6236pan-RAS(ON)Non-Small Cell Lung Cancer (NSCLC)38% objective response rate in a Phase 1/1b trial.[1]
RMC-6236pan-RAS(ON)Pancreatic Ductal Adenocarcinoma (PDAC)20% response rate in a Phase 1 trial.[2]
RMC-9805KRAS G12D(ON)Pancreatic Cancer30% response rate in an early-stage trial.[3]
RMC-9805KRAS G12D(ON)Non-Small Cell Lung Cancer (NSCLC)61% objective response rate in a Phase 1 study.[4]

IV. Experimental Protocol: Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines harboring RAS mutations.

A. Materials:

  • Cell Lines: A panel of human cancer cell lines with known KRAS mutations (e.g., PANC-1, HCT116, A549) and a KRAS wild-type cell line for comparison.

  • Culture Medium: Recommended medium for each cell line, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution prepared in DMSO (e.g., 10 mM).

  • MTS or MTT Reagent: For assessing cell viability.

  • 96-well plates, multichannel pipettes, CO2 incubator, and a microplate reader.

B. Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (a common range is 0.01 nM to 10 µM). Include a DMSO vehicle control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS/MTT Assay:

    • After the 72-hour incubation, add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

V. Visualization of the this compound Mechanism of Action

The following diagram illustrates the proposed signaling pathway and the mechanism of action for this compound as a pan-RAS(ON) inhibitor.

RMC3943_Mechanism_of_Action cluster_ras_pathway RAS Signaling Pathway RMC3943 This compound BinaryComplex This compound :: CypA Binary Complex RMC3943->BinaryComplex CypA Cyclophilin A (CypA) CypA->BinaryComplex TriComplex This compound :: CypA :: RAS(ON) Tri-Complex (Inhibited State) BinaryComplex->TriComplex binds to RAS_GTP Active RAS(ON) (GTP-bound) GAP GAPs RAS_GTP->GAP hydrolysis Downstream Downstream Effectors (e.g., RAF-MEK-ERK) RAS_GTP->Downstream activates RAS_GTP->TriComplex RAS_GDP Inactive RAS(OFF) (GDP-bound) Upstream Upstream Signals (e.g., EGFR) GEF GEFs Upstream->GEF activate GEF->RAS_GDP promote GDP/GTP exchange GAP->RAS_GDP TriComplex->Downstream blocks interaction

Caption: Mechanism of this compound as a tri-complex pan-RAS(ON) inhibitor.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.